molecular formula C5H8N4 B3024375 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 345311-09-3

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B3024375
CAS No.: 345311-09-3
M. Wt: 124.14 g/mol
InChI Key: UMEIYBJBGZKZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C5H8N4 and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-2-9-4-7-8-5(9)3-6-1/h4,6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEIYBJBGZKZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NN=C2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956053
Record name 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345311-09-3
Record name 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of the 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Core

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of a robust and widely adopted protocol for the synthesis of the 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine scaffold. Specifically, we will focus on the synthesis of the 3-(trifluoromethyl) derivative, a critical intermediate in the production of blockbuster pharmaceuticals.

Strategic Importance in Medicinal Chemistry

The 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine ring system is a privileged heterocyclic scaffold, a designation earned due to its repeated appearance in biologically active compounds.[4][5][6] Its rigid, three-dimensional structure and strategic placement of nitrogen atoms make it an ideal framework for interacting with a variety of biological targets. Consequently, derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, and anticancer properties.[4][6][7][8]

The most notable application of this core is in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3][9][10] The synthesis of its key intermediate, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, is therefore a process of significant industrial and academic interest.[1][3][9] This guide focuses on a field-proven, multi-step synthesis starting from common laboratory reagents.

The Principal Synthetic Strategy: An Oxadiazole-Mediated Approach

A highly efficient and scalable method for constructing the target scaffold proceeds through a 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole intermediate. This reactive building block is then condensed with ethylenediamine to form an amidine, which undergoes a final acid-catalyzed cyclization to yield the desired triazolopyrazine core.[1][10] This strategy is favored for its high yields and the relative accessibility of the starting materials.

The overall workflow is visualized below, outlining the transformation from basic starting materials to the final heterocyclic core.

G A Ethyl Trifluoroacetate B Trifluoroacetohydrazide A->B  Hydrazine Hydrate C N'-(2-chloroacetyl)trifluoroacetohydrazide B->C  Chloroacetyl Chloride D 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole C->D  POCl₃ E 2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide D->E  Ethylenediamine F 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl E->F  HCl

Caption: Overall synthetic workflow from starting material to the target compound.

Mechanistic Insights: The 'Why' Behind the 'How'

Understanding the mechanism of each transformation is critical for troubleshooting and optimization. This route relies on a series of classical organic reactions.

3.1. Formation of the Oxadiazole Intermediate The initial steps are dedicated to building the reactive oxadiazole ring.

  • Hydrazinolysis: Ethyl trifluoroacetate is treated with hydrazine hydrate in a nucleophilic acyl substitution reaction to form trifluoroacetohydrazide. This is a standard and high-yielding method for converting esters to hydrazides.[1]

  • Acylation: The newly formed hydrazide is then acylated with chloroacetyl chloride. The more nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the acid chloride.

  • Cyclodehydration & Chlorination: The resulting N'-acylated hydrazide is treated with phosphorus oxychloride (POCl₃). This powerful reagent serves a dual purpose: it acts as a dehydrating agent to facilitate the intramolecular cyclization to the 1,3,4-oxadiazole ring and simultaneously ensures the chloromethyl group is in its desired reactive state.[1]

3.2. Final Ring System Assembly The final steps construct the bicyclic triazolopyrazine system.

  • Amidine Formation: The key intermediate, 2-(chloromethyl)-1,3,4-oxadiazole, is reacted with ethylenediamine. The reaction proceeds via nucleophilic attack of one of the primary amines of ethylenediamine on the electrophilic carbon of the chloromethyl group, followed by a series of rearrangements and elimination to form a stable cyclic amidine intermediate, N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide.[1][10]

  • Acid-Catalyzed Cyclization: The amidine intermediate is then heated in the presence of a strong acid, typically hydrochloric acid (HCl). The acid protonates the hydrazide nitrogen, making the carbonyl carbon more electrophilic. The secondary amine within the piperazine ring then acts as an intramolecular nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of the fused triazole ring, yielding the final product as its hydrochloride salt.[1][9]

G cluster_0 Acid-Catalyzed Intramolecular Cyclization Amidine Amidine Intermediate (Protonated) Attack Intramolecular Nucleophilic Attack Amidine->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Dehydration Dehydration Tetrahedral->Dehydration -H₂O Product Final Triazolopyrazine Core (HCl Salt) Dehydration->Product

Caption: Key mechanistic steps in the final acid-catalyzed cyclization.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride.[1]

StepIntermediateKey Reagents & SolventsReaction Conditions
1 Trifluoroacetohydrazide (II)Ethyl trifluoroacetate, Hydrazine hydrate, Acetonitrile20 °C, 1 h
2 N'-(2-chloroacetyl)trifluoroacetohydrazide (III)Chloroacetyl chloride, NaOH, Acetonitrile10 °C, 3 h
3 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (IV)Phosphorus oxychloride, Acetonitrile80 °C, 24 h
4 N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide (V)Ethylenediamine, Methanol-20 °C, 1 h
5 Target Product HCl Salt (VI)Concentrated HCl, Methanol55 °C, 1 h

Step-by-Step Methodology:

  • Synthesis of Trifluoroacetohydrazide (II): To a solution of ethyl trifluoroacetate (I) in acetonitrile, add 35% (w/v) hydrazine hydrate. Stir the mixture at approximately 20°C for 1 hour. The resulting solution of trifluoroacetohydrazide (II) is typically used directly in the next step without isolation.[1]

  • Synthesis of N'-(2-chloroacetyl)trifluoroacetohydrazide (III): Cool the solution of (II) to 10°C. Using two separate dropping funnels, add 50% (w/v) sodium hydroxide solution and chloroacetyl chloride dropwise while maintaining the temperature. Stir for 3 hours.[1]

  • Synthesis of 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (IV): To the crude product (III) in anhydrous acetonitrile, add freshly treated phosphorus oxychloride. Heat the mixture to 80°C and maintain for 24 hours. After cooling, the reaction is quenched with a pre-cooled mixture of methyl tert-butyl ether (MTBE) and water. The organic phase is separated, washed, and concentrated under reduced pressure to yield the oxadiazole (IV), which can be further purified by vacuum distillation.[1]

  • Synthesis of N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide (V): In a flask containing methanol, add ethylenediamine and cool the mixture to -20°C in an ice-salt bath. Add the oxadiazole (IV) dropwise. The reaction mixture will typically turn from a clear solution to a slurry. After 1 hour, the solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.[1]

  • Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride (VI): Suspend the amidine intermediate (V) in methanol and heat to 55°C. Slowly add concentrated hydrochloric acid dropwise. Maintain the temperature for 1 hour. The solution is then cooled to 20°C and the solvent is partially evaporated under reduced pressure to induce crystallization. The resulting slurry is cooled further, and the solid product is collected by filtration, washed, and dried to a constant weight to afford the target compound as a white crystalline solid.[1][9]

Process Control, Validation, and Alternative Routes

Process Validation:

  • Monitoring: Each step should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before proceeding to the next step or work-up.

  • Purification: The intermediates and final product are purified using standard laboratory techniques including precipitation, recrystallization, and distillation.[1][9]

  • Characterization: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the hydrochloride salt is reported to be around 241°C.[1][11] Reported yields for the final cyclization step are typically high, often exceeding 90%.[9]

Alternative Synthetic Approaches: While the oxadiazole route is robust, other methods have been developed. A notable alternative involves starting with 2-chloropyrazine, which is reacted with hydrazine and subsequently built up to the triazole ring through reactions with trifluoroacetic anhydride and methanesulfonic acid, followed by a final reduction step.[3] Another approach involves the nucleophilic substitution of 2,3-dichloropyrazine with hydrazine hydrate as a key step to build the heterocyclic core. These alternative routes provide flexibility depending on the availability and cost of starting materials.

Conclusion

The synthesis of the 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine core, particularly the 3-(trifluoromethyl) derivative, is a well-established and critical process in modern medicinal chemistry. The oxadiazole-mediated route presented here offers a reliable, scalable, and high-yielding pathway to this valuable pharmaceutical intermediate. A thorough understanding of the underlying reaction mechanisms and experimental parameters is essential for successful synthesis, optimization, and the development of novel derivatives built upon this privileged scaffold.[2][5]

References

  • Wang, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7861. [Link]

  • Bodige, R., et al. (2023). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules, 28(15), 5851. [Link]

  • Su, M., et al. (2012). Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. Google Patents, CN102796104A.

  • MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]

  • Borysov, O. V., et al. (2023). FOCUSED SMALL MOLECULE LIBRARY OF 5,6,7,8-TETRAHYDRO[1][2][3]TRIAZOLO[4,3-a]PYRAZINES: A BRICK FOR THE HOUSE OF MEDICINAL CHEMISTRY. Chemistry of Heterocyclic Compounds. [Link]

  • Kubryk, M., et al. (2004). Process to tetrahydrotriazolopyrazines and intermediates.
  • ResearchGate. (n.d.). Scheme 20a Synthesis of[1][2][3]triazolo[4,3-a]pyrazine derivatives. ResearchGate. [Link]

  • ResearchGate. (2023). Focused small molecule library of 5,6,7,8-tetrahydro[1][2][3]triazolo-[4,3-a]pyrazines: a brick for the house of medicinal chemistry. ResearchGate. [Link]

  • Wang, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]

  • Zhang, X., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 871302. [Link]

  • Wang, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives. PubMed. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

Sources

Spectroscopic Characterization of the 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine Core: A Technical Guide

Spectroscopic Characterization of the 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Core: A Technical Guide

Introduction

The 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a versatile template for the design of therapeutic agents targeting a range of biological targets. Notably, derivatives of this core are key components in pharmaceuticals, such as the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, used in the management of type 2 diabetes.

A thorough understanding of the spectroscopic properties of this core structure is fundamental for researchers in synthesis, process development, and quality control. Spectroscopic data provides unambiguous confirmation of the molecular structure, facilitates reaction monitoring, and enables the identification of impurities. This guide offers an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data characteristic of the 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine system.

Due to the extensive availability of high-quality public data, this guide will utilize the well-characterized derivative, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine , as a primary exemplar. The spectroscopic features of this analog will be thoroughly discussed, followed by expert commentary on the expected spectral characteristics of the unsubstituted parent compound. This comparative approach provides a robust framework for understanding the spectroscopic behavior of this important heterocyclic family.

Molecular Structure and Numbering

The core structure of 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine is a fused bicyclic system consisting of a triazole ring and a piperazine ring. The standard IUPAC numbering convention for this system, which will be used throughout this guide, is illustrated below.

Figure 1. IUPAC Numbering of the 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹H NMR Data for 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.63s2HC5-H
3.17t2HC7-H
2.87t2HC8-H

Note: Data corresponds to the free base in DMSO-d6. The hydrochloride salt will show shifts in the proton signals.

Interpretation and Causality:

  • The aliphatic protons on the piperazine ring (C5, C7, and C8) appear in the upfield region of the spectrum, as expected.

  • The protons at C7 and C8 show triplet multiplicity due to coupling with their vicinal protons on the adjacent carbon atom.

  • The C5 protons appear as a singlet, which is a key distinguishing feature. This is because they are adjacent to a nitrogen atom (N4) and do not have any adjacent protons to couple with.

Predicted ¹H NMR Spectrum for the Unsubstituted 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine:

For the parent compound, a key difference will be the appearance of a signal for the proton at the C3 position of the triazole ring.

  • C3-H: This proton would likely appear as a singlet in the aromatic region, significantly downfield from the aliphatic protons, likely in the range of 7.5-8.5 ppm. Its exact chemical shift would be influenced by the solvent.

  • Aliphatic Protons (C5, C7, C8): The chemical shifts of the piperazine ring protons would be similar to the trifluoromethyl analog, though minor shifts can be expected due to the change in the electronic nature of the triazole ring.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

¹³C NMR Data for 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine

Chemical Shift (δ) ppm (Predicted)Assignment
~150-160 (quartet, JC-F ≈ 35-40 Hz)C3
~115-125 (quartet, JC-F ≈ 270-280 Hz)-CF₃
~40-50C5, C7, C8

Interpretation and Causality:

  • C3 and -CF₃: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant. The C3 carbon, directly attached to the -CF₃ group, will also exhibit a quartet splitting pattern, but with a smaller coupling constant. The presence of the electron-withdrawing trifluoromethyl group will shift the C3 signal significantly downfield.

  • Aliphatic Carbons (C5, C7, C8): The carbons of the piperazine ring will appear in the typical aliphatic region.

Predicted ¹³C NMR Spectrum for the Unsubstituted 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine:

  • C3: In the absence of the trifluoromethyl group, the C3 carbon would appear as a singlet and would be shifted significantly upfield compared to the substituted analog, likely in the range of 140-150 ppm.

  • Aliphatic Carbons (C5, C7, C8): The chemical shifts of the piperazine ring carbons are expected to be largely similar to the trifluoromethyl analog.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorptions for the 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Core

Wavenumber (cm⁻¹)BondFunctional Group
~3100-3000C-HAromatic/Heteroaromatic C-H stretch (for the unsubstituted C3-H)
~2950-2800C-HAliphatic C-H stretch (piperazine ring)
~1650-1550C=N, N=NTriazole ring stretching vibrations
~1450-1350C-HAliphatic C-H bending
~1200-1000C-NC-N stretching vibrations

Influence of the Trifluoromethyl Group:

The 3-(trifluoromethyl) derivative will exhibit strong absorption bands in the region of 1350-1100 cm⁻¹ corresponding to the C-F stretching vibrations. These bands are often intense and can be a characteristic feature for identifying the presence of the -CF₃ group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum for 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine:

  • Molecular Ion (M⁺•): The molecular weight of the parent compound is 124.14 g/mol . Therefore, the mass spectrum should show a prominent molecular ion peak at m/z = 124.

  • Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through the cleavage of the piperazine ring. Common fragmentation pathways would involve the loss of small, stable neutral molecules like ethylene (C₂H₄) or radicals.

fragmentationM[M]⁺•m/z = 124F1Loss of C₂H₄(ethylene)M->F1Frag1[M - 28]⁺•m/z = 96F1->Frag1

Figure 2. A plausible fragmentation pathway for the parent compound.

Mass Spectrum of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine:

  • Molecular Ion (M⁺•): The molecular weight of this derivative is 192.14 g/mol . The molecular ion peak should be observed at m/z = 192.[4]

  • Fragmentation: A characteristic fragmentation would be the loss of the trifluoromethyl radical (•CF₃), leading to a fragment ion at m/z = 123. The subsequent fragmentation would then likely follow similar pathways to the unsubstituted core.

Experimental Protocols

The following are general, representative protocols for obtaining the spectroscopic data discussed. Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for good resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or in a suitable solution cell.

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are usually sufficient.

  • Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method:

    • Electron Impact (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of compounds, including salts. Often yields the protonated molecule [M+H]⁺.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Acquisition: Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive toolkit for the characterization of the 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine core and its derivatives. By understanding the characteristic spectral features, researchers can confidently verify the synthesis of these important heterocyclic compounds, assess their purity, and elucidate the structure of novel analogs. The detailed analysis of the 3-(trifluoromethyl) derivative, coupled with the predictive discussion of the unsubstituted parent compound, offers a solid foundation for scientists and professionals working in the field of drug discovery and development.

References

A comprehensive list of references is not applicable as this guide is a synthesis of general spectroscopic principles and data interpretation based on publicly available information for analogous compounds. The provided CAS numbers and chemical names can be used to search chemical databases for further information.

An In-Depth Guide to the Crystal Structure of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, most notably forming the core of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. The three-dimensional arrangement of atoms and molecules within the crystal lattice is a critical determinant of a drug's physicochemical properties, including solubility, stability, and bioavailability. This technical guide provides a comprehensive exploration of the crystal structure of this important heterocyclic system. We will delve into the core crystallographic features, conformational analysis of the saturated pyrazine ring, key intermolecular interactions that govern crystal packing, and validated protocols for obtaining high-quality single crystals suitable for X-ray diffraction analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the solid-state properties of this valuable pharmaceutical scaffold.

Introduction: The Significance of the Fused Triazolopyrazine Scaffold

The[1][2][3]triazolo[4,3-a]pyrazine bicyclic system is a nitrogen-rich heterocycle that has garnered significant attention in drug discovery. Its rigid structure and multiple hydrogen bond donors and acceptors make it an attractive scaffold for designing potent and selective enzyme inhibitors and receptor ligands. The partially saturated 5,6,7,8-tetrahydro variant introduces conformational flexibility, adding a crucial third dimension to its structure that can be exploited for optimizing target binding.

The most prominent example is 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, a key intermediate in the synthesis of Sitagliptin, used for the treatment of type 2 diabetes.[4] Understanding its solid-state chemistry is not merely an academic exercise; it is fundamental to ensuring the quality, consistency, and efficacy of the final active pharmaceutical ingredient (API). The crystal structure dictates how molecules pack together, and this packing arrangement influences everything from powder flow during manufacturing to dissolution rate in the patient's body.

This guide will use the hydrochloride salt of the Sitagliptin intermediate, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride (herein referred to as TTP-HCl), as a primary case study to illustrate the key structural principles of this class of compounds.

Core Crystallography and Conformational Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the precise three-dimensional structure of a molecule.[5] It provides a wealth of information, including bond lengths, bond angles, torsion angles, and the spatial arrangement of molecules relative to one another.

The Fused Ring System: Conformation and Geometry

The defining feature of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold is the fusion of a planar, aromatic triazole ring with a non-planar, saturated tetrahydropyrazine ring.

  • Triazole Ring: As expected for an aromatic system, the[1][2][3]triazolo ring is essentially planar. This planarity is crucial for potential π-π stacking interactions within the crystal lattice.

  • Tetrahydropyrazine Ring: The saturated six-membered tetrahydropyrazine ring is not flat. Based on analyses of analogous structures like tetrahydrofolate, this ring is expected to exist in a dynamic equilibrium between two half-chair conformations.[6] In one conformation, a substituent at C6 would be in an axial position, and in the other, it would be equatorial. The specific conformation locked into the crystal structure is determined by the steric demands of substituents and the stabilizing forces of intermolecular interactions in the crystal packing. The presence of this non-planar ring imparts a distinct three-dimensional character to the molecule, distinguishing it from its fully aromatic counterparts.

While a complete single-crystal dataset for TTP-HCl is not publicly available in crystallographic databases, analysis of related triazolopyridine structures reveals key features. For instance, the N-N bond length in the triazole ring is typically around 1.40 Å.[1] The fusion of the two rings creates a rigid system where the bond angles are influenced by the constraints of the bicyclic structure.

Key Intermolecular Interactions: The Architects of the Crystal Lattice

The way individual molecules of a triazolopyrazine derivative arrange themselves into a stable, repeating crystal lattice is directed by a suite of non-covalent interactions. For nitrogen-rich heterocycles, hydrogen bonds are typically the most significant.

  • N-H···N Hydrogen Bonds: In protonated forms like TTP-HCl, the protonated nitrogen in the pyrazine ring is a strong hydrogen bond donor. The nitrogen atoms of the triazole ring are effective hydrogen bond acceptors. This donor-acceptor pairing can lead to the formation of robust intermolecular N-H···N hydrogen bonds, which often form dimeric motifs or extended chains that are fundamental to the overall crystal packing.[1]

  • Anion-π Interactions: The electron-deficient nature of the triazole ring makes it susceptible to anion-π interactions. In the crystal structure of TTP-HCl, the chloride anion (Cl⁻) can be expected to interact favorably with the face of the triazole ring, contributing significantly to the lattice energy.[7]

  • π-π Stacking: The planar triazole rings of adjacent molecules can stack on top of each other in a parallel-displaced or T-shaped manner. These interactions, driven by van der Waals forces, help to maximize packing efficiency.

  • Other Weak Interactions: C-H···F and C-H···Cl interactions involving the trifluoromethyl group and the chloride ion, respectively, can also play a role in stabilizing the crystal structure.

The interplay of these forces dictates the final crystal packing, influencing properties like melting point and density.

Case Study: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride (TTP-HCl)

As the direct precursor to Sitagliptin, the solid-state properties of TTP-HCl have been extensively studied, primarily within the pharmaceutical industry. While the full crystal structure is proprietary, we can synthesize the key structural features based on the principles outlined above.

Structural Feature Description
Chemical Formula C₆H₈ClF₃N₄
Molecular Weight 228.60 g/mol
Core Scaffold Fused triazole and tetrahydropyrazine rings.
Key Substituent Trifluoromethyl (-CF₃) group at position C3.
Form Hydrochloride salt.
Expected Conformation Planar triazole ring; half-chair tetrahydropyrazine ring.
Primary Interactions Strong N-H⁺···Cl⁻ hydrogen bonding; N-H···N hydrogen bonds; Anion-π interactions (Cl⁻ with triazole ring).
Secondary Interactions C-H···F contacts; π-π stacking of triazole rings.
Table 1: Key Structural and Physicochemical Properties of TTP-HCl.[2]

The diagram below illustrates the likely primary hydrogen bonding interaction in the TTP-HCl crystal, where the protonated amine acts as a donor to the chloride anion, which in turn may interact with adjacent molecules.

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Counter-ion TTP_A TTP Core (N5-H+) Cl Cl- TTP_A->Cl Strong H-Bond (N-H+...Cl-) TTP_B TTP Core (N2 of Triazole) Cl->TTP_B Weaker Interaction (Cl-...N)

Key intermolecular interactions in TTP-HCl.

Experimental Methodologies

Obtaining high-quality single crystals suitable for SC-XRD is often the most challenging step in structure determination.[8] The process is highly empirical, but a systematic approach based on sound physicochemical principles significantly increases the likelihood of success.

Protocol: Single Crystal Growth

The goal is to allow molecules to transition from the disordered state in solution to the highly ordered crystalline state slowly and methodically. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal analysis.[9]

Recommended Method: Slow Evaporation

This is often the most straightforward and effective method for compounds like TTP-HCl.

  • Solvent Selection (Causality): The choice of solvent is critical. An ideal solvent is one in which the compound is moderately soluble. If solubility is too high, it will be difficult to reach supersaturation; if it is too low, the compound will not dissolve sufficiently. For TTP-HCl, polar protic solvents like ethanol or methanol are excellent starting points due to the compound's salt nature. A mixture, such as ethanol/water, can also be used to fine-tune solubility.

  • Preparation of a Saturated Solution:

    • Place 5-10 mg of high-purity TTP-HCl (purity >98%) into a small, clean glass vial (e.g., a 2 mL vial).

    • Add the chosen solvent (e.g., ethanol) dropwise while gently warming and agitating until the solid completely dissolves. Avoid adding a large excess of solvent. The goal is to create a solution that is just shy of saturation at a slightly elevated temperature.

  • Filtration (Self-Validation): Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is crucial as it removes any particulate matter that could act as uncontrolled nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Crystallization Setup:

    • Cover the vial with a cap or parafilm.

    • Pierce the covering with a single, small hole using a needle. The size of the hole controls the rate of evaporation. A smaller hole leads to slower evaporation and typically yields higher-quality crystals.

  • Incubation: Place the vial in a location free from vibration and with a stable temperature. A quiet corner of a lab bench or a dedicated crystallization incubator is ideal.

  • Monitoring: Observe the vial daily without disturbing it. Crystals can form over a period of several days to weeks. High-quality crystals often appear as clear, well-defined geometric shapes (e.g., needles, plates, or prisms).

Workflow: Single-Crystal X-ray Diffraction

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, the process of structure determination begins.[10] This workflow is a self-validating system, with clear metrics at each stage to assess data quality and model accuracy.

Workflow for Single-Crystal X-ray Diffraction.
  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (typically to 100 K to minimize thermal motion), and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of thousands of reflected X-ray spots) is recorded on a detector.

  • Structure Solution (The "Phase Problem"): The intensities of the diffraction spots are measured, but the phase information is lost. Solving the "phase problem" using computational methods (e.g., direct methods or Patterson functions) generates an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed pattern.

  • Structure Validation: The quality of the final model is assessed using several metrics, most notably the R-factor (or R1 value), which is a measure of the agreement between the experimental and calculated data. For small molecules, a final R-factor below 5% (0.05) indicates a high-quality, reliable structure. The final, validated structure is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Conclusion and Future Directions

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold represents a privileged structure in medicinal chemistry. Its solid-state properties, governed by the principles of crystal packing and intermolecular interactions, are of paramount importance for pharmaceutical development. The conformation of the flexible tetrahydropyrazine ring, coupled with the strong hydrogen bonding and potential π-stacking capabilities of the fused triazole system, provides a rich landscape for solid-state engineering.

Future research in this area will likely focus on the discovery and characterization of different polymorphic forms of key derivatives. Polymorph screening is essential to identify the most stable crystalline form for development, preventing costly phase transitions during storage or formulation. Furthermore, the co-crystallization of these derivatives with other molecules (coformers) could be explored as a strategy to deliberately modify physicochemical properties like solubility and dissolution rate, offering a powerful tool for optimizing drug performance. A deeper understanding of the crystal engineering principles outlined in this guide will be indispensable for these future innovations.

References

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. National Institutes of Health (PMC). Available at: [Link]

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. PubChem, National Institutes of Health. Available at: [Link]

  • Coordination chemistry of a fused triazolopyrazine ligand favoring structural anion···π interactions. Taylor & Francis Online. Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. National Institutes of Health (PMC). Available at: [Link]

  • 5,6,7,8-Tetrahydrofolic acid. Conformation of the tetrahydropyrazine ring. PubMed, National Institutes of Health. Available at: [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. University of Aveiro. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. National Institutes of Health (PMC). Available at: [Link]

  • Video: Growing Crystals for X-ray Diffraction Analysis. JoVE (Journal of Visualized Experiments). Available at: [Link]

  • Intermolecular interactions in the crystal lattice along[11] direction for 8a. ResearchGate. Available at: [Link]

  • The behaviour of two tricyclic fused host systems in the presence of four saturated six-membered ring guest solvents, dioxane, morpholine, piperidine and tetrahydropyran. ResearchGate. Available at: [Link]

  • Time-resolved x-ray crystallography capture of a slow reaction tetrahydrofolate intermediate. National Institutes of Health (PMC). Available at: [Link]

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • s-Triazolopyrimidines. Part II. Synthesis as potential therapeutic agents. Journal of the Chemical Society (Resumed). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Novel Synthesis Routes for Substituted Tetrahydropyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyrazine scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique three-dimensional structure and hydrogen bonding capabilities make it a cornerstone in modern medicinal chemistry for targeting a range of diseases, including cancer, infectious diseases, and neurological disorders. However, the efficient and stereocontrolled synthesis of complex, substituted tetrahydropyrazines presents a significant challenge, driving the need for innovative and robust synthetic methodologies. This in-depth technical guide moves beyond classical approaches to provide a comprehensive overview of novel, field-proven synthesis routes. We will explore the causality behind key experimental choices in methodologies such as Catalytic Asymmetric Synthesis, Multicomponent Reactions (MCRs), and Continuous Flow Chemistry. Each section is designed to be a self-validating system, complete with detailed, step-by-step protocols, comparative data, and mechanistic diagrams to empower researchers in drug discovery and development to construct diverse and potent tetrahydropyrazine libraries with greater efficiency and precision.

Introduction: The Enduring Significance of the Tetrahydropyrazine Core

The tetrahydropyrazine ring, a saturated six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a recurring motif in a multitude of natural products and synthetic molecules with significant pharmacological properties.[1] Its structural rigidity, combined with the ability of the nitrogen atoms to act as both hydrogen bond donors and acceptors, allows for precise and high-affinity interactions with biological targets.

Historically, the synthesis of this scaffold has relied on methods such as the reduction of pyrazines or multi-step condensation reactions, which often suffer from harsh conditions, limited substrate scope, and poor control over stereochemistry. As drug discovery programs demand increasingly complex and diverse molecular architectures, these classical methods often fall short. This guide focuses on modern solutions to these challenges, emphasizing strategies that offer superior efficiency, atom economy, and stereocontrol.

Foundational Strategy: Reductive Amination

Reductive amination is one of the most flexible and widely utilized methods for amine synthesis and serves as a robust entry point for constructing the tetrahydropyrazine ring.[2][3][4] The strategy involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound (like glyoxal) to form an intermediate dihydropyrazine, which is then reduced in situ to the desired tetrahydropyrazine.

The power of this method lies in its operational simplicity and the commercial availability of a vast array of diamine and dicarbonyl building blocks. The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the imine intermediates without affecting the carbonyl precursors.[3][5]

Mechanism of Reductive Amination for Tetrahydropyrazine Synthesis

The reaction proceeds through a two-stage mechanism:

  • Imine Formation: The diamine first condenses with the dicarbonyl compound to form a cyclic di-imine (a dihydropyrazine). This step is typically catalyzed by mild acid to facilitate the dehydration process.[2]

  • Reduction: A hydride-based reducing agent, chosen for its selectivity, reduces the C=N double bonds of the dihydropyrazine to yield the saturated tetrahydropyrazine ring.[4]

G cluster_0 Step 1: Dihydropyrazine Formation cluster_1 Step 2: Reduction Diamine R1-NH-CH2-CH2-NH-R2 (1,2-Diamine) Intermediate Cyclic Di-imine (Dihydropyrazine) Diamine->Intermediate + Glyoxal, H+ cat. Dicarbonyl O=CH-CH=O (Glyoxal) THP Substituted Tetrahydropyrazine Intermediate->THP [Reducing Agent] e.g., NaBH(OAc)3 G cluster_workflow Asymmetric Aza-Diels-Alder Workflow Start α-Halogeno Hydrazone + Alkene InSitu In Situ Generation of Azoalkene (1,2-Diaza-1,3-diene) (Base) Start->InSitu Catalysis Chiral Environment Formation [Cu(II)-Chiral Ligand Complex] InSitu->Catalysis Cycloaddition Asymmetric [4+2] Cycloaddition Catalysis->Cycloaddition Product Enantioenriched Tetrahydropyrazine Derivative Cycloaddition->Product G cluster_mcr One-Pot Multicomponent Reaction A 1,2-Diamine Catalyst Acid/Base Catalyst B Aldehyde (2 eq.) C Dicarbonyl Compound Product Highly Substituted Tetrahydropyrazine Catalyst->Product Reaction Cascade G cluster_flow Continuous Flow Synthesis Workflow P1 Pump A: Substrate Solution Mix T-Mixer P1->Mix P2 Pump B: Reagent Solution P2->Mix Reactor Heated Reactor Coil (e.g., SNAr Coupling) Mix->Reactor H2_Gen H-Cube® Reactor: In-situ H₂ Generation + Pd/C Cartridge Reactor->H2_Gen Intermediate Stream Product_Collect Product Collection H2_Gen->Product_Collect Cyclized Lactam

Sources

Mechanism of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Formation of the 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine Core

Abstract

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic system fundamental to the structure of numerous biologically active molecules. Its rigid, three-dimensional conformation and strategic placement of nitrogen atoms make it an ideal building block in medicinal chemistry for targeting various enzymes and receptors. This guide provides an in-depth exploration of the core mechanistic principles governing the formation of this scaffold, focusing on the most prevalent and industrially relevant synthetic pathway. We will dissect the reaction mechanism, provide field-proven experimental protocols, and explain the causality behind critical process choices to ensure both scientific integrity and practical applicability.

Introduction: The Significance of the Triazolopyrazine Scaffold

The fusion of a triazole ring with a pyrazine system creates the triazolo[4,3-a]pyrazine core, a structure that has garnered significant attention in drug discovery. The saturated tetrahydro- variant is a key component of several important pharmaceuticals, most notably Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] The scaffold's value extends across a wide spectrum of therapeutic areas, with derivatives exhibiting antidiabetic, antibacterial, antimalarial, and anticancer properties.[3] Understanding the mechanism of its formation is therefore critical for chemists aiming to synthesize novel analogues and optimize existing manufacturing processes.

The Core Mechanism: Acid-Catalyzed Intramolecular Cyclization

The most robust and widely adopted method for constructing the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine ring system is through an acid-catalyzed intramolecular cyclization and dehydration of an N'-acyl hydrazone derivative of piperazine. For illustrative purposes, this guide will focus on the synthesis of the 3-(trifluoromethyl) derivative, a common intermediate for Sitagliptin and other active compounds.[4]

The overall transformation proceeds in two primary stages:

  • Formation of the Key Intermediate: Synthesis of 2,2,2-trifluoro-N′-(piperazin-2-ylidene)acetohydrazide.

  • Ring-Closing Cyclization: Acid-catalyzed conversion of the intermediate to the final fused heterocyclic system.

Mechanistic Deep Dive: The Ring-Closing Cascade

The critical ring-forming step is a classic example of an intramolecular nucleophilic addition followed by elimination. The reaction is initiated and driven by a strong acid, typically hydrochloric acid (HCl), which serves a dual purpose: it catalyzes the reaction and forms a stable, crystalline hydrochloride salt of the final product, simplifying isolation.[5]

The mechanism unfolds as follows:

  • Protonation: The reaction commences with the protonation of the N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide intermediate. While multiple basic sites exist, protonation of the imine nitrogen within the piperazine ring activates the imine carbon, making it significantly more electrophilic.

  • Intramolecular Nucleophilic Attack: The terminal nitrogen atom of the trifluoroacetohydrazide moiety, acting as the nucleophile, attacks the now highly electrophilic imine carbon. This is the key ring-closing step, forming a five-membered triazole ring fused to the piperazine core and generating a tetrahedral intermediate.

  • Dehydration: The resulting intermediate is unstable and readily undergoes dehydration. A proton transfer, likely facilitated by the solvent (e.g., methanol), positions a hydroxyl group for elimination. The lone pair on the adjacent nitrogen atom assists in expelling a molecule of water, re-establishing aromaticity within the newly formed triazole ring.

  • Final Product Formation: The reaction yields the stable 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazolo[4,3-a]pyrazine, which is immediately protonated by the excess acid in the medium to form the hydrochloride salt.

G cluster_start Step 1: Protonation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration cluster_salt Step 4: Salt Formation Start N'-[(2Z)-Piperazin-2-ylidene] trifluoroacetohydrazide Protonated Protonated Intermediate (Activated Imine) Start->Protonated + H⁺ (from HCl) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral Intramolecular nucleophilic attack FinalProduct Fused Triazolopyrazine Ring Tetrahedral->FinalProduct - H₂O Salt Final Product (Hydrochloride Salt) FinalProduct->Salt + HCl

Field-Proven Experimental Protocols

The following protocols are synthesized from established literature procedures and represent a reliable method for laboratory-scale synthesis.[2][3]

Synthesis of Intermediate: 2,2,2-trifluoro-N′-(piperazin-2-ylidene)acetohydrazide (V)

This intermediate is prepared from a precursor, 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (IV), which itself is synthesized from trifluoroacetohydrazide.[3][8] The key step for forming intermediate (V) is detailed below.

Causality Behind Experimental Choices:

  • Solvent (Methanol): Methanol is an excellent solvent for both the oxadiazole precursor and ethylenediamine.

  • Low Temperature (-20 °C): The reaction is highly exothermic. Maintaining a low temperature controls the reaction rate, prevents side reactions, and ensures the selective formation of the desired product.

  • Excess Ethylenediamine: Using ethylenediamine in stoichiometric excess helps to drive the reaction to completion.

Protocol:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (45.0 mmol) in methanol (15 mL).

  • Cool the solution to -20 °C using an ice-salt bath.

  • Slowly add a solution of 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (IV) (15.0 mmol) in methanol dropwise over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Stir the reaction mixture at -20 °C for 1 hour. A white slurry is expected to form as the product precipitates.[3]

  • Add cold ethanol (25 mL) to the slurry and stir for an additional 15 minutes.

  • Isolate the white solid product by vacuum filtration, washing the filter cake with cold (-5 °C) ethanol.

  • Dry the product under vacuum to yield 2,2,2-trifluoro-N′-(piperazin-2-ylidene)acetohydrazide (V).

Core Synthesis: 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazolo[4,3-a]pyrazine Hydrochloride

Causality Behind Experimental Choices:

  • Heating (55 °C): The intramolecular cyclization has a significant activation energy barrier. Heating provides the necessary thermal energy to drive the reaction forward at a practical rate.[2]

  • Acid (Conc. HCl): As discussed, HCl is the catalyst. The dropwise addition controls the initial exotherm of the acid-base neutralization and protonation steps.[3][5]

  • Crystallization/Precipitation: The hydrochloride salt of the product is typically less soluble in the methanol/MTBE solvent mixture than the starting material or byproducts, allowing for efficient isolation via precipitation upon cooling.[2]

Protocol:

  • To a 250 mL flask, add the intermediate 2,2,2-trifluoro-N′-(piperazin-2-ylidene)acetohydrazide (V) (96 mmol) and methanol (80 mL). Stir to create a white slurry.[3]

  • Warm the slurry to 55 °C. The mixture should become a clearer solution.[2]

  • Slowly add 37% concentrated hydrochloric acid (97 mmol) dropwise over 15-20 minutes, maintaining the temperature at 55 °C.[3][5]

  • Age the reaction by stirring at 55 °C for 1 hour after the addition is complete. Monitor reaction progress by TLC or LCMS.

  • Cool the solution to 20 °C. A seed bed of crystals should form. If not, aging at this temperature for up to 1 hour may be required.[5]

  • Once a solid slurry has formed, slowly add methyl tert-butyl ether (MTBE) (e.g., 300 mL) over 1 hour to fully precipitate the product.[2]

  • Cool the slurry to approximately 0-5 °C and age for 30 minutes.

  • Filter the solids, wash with a cold solution of ethanol:MTBE (1:3), and dry under vacuum at 45 °C to a constant weight.[2]

G cluster_protocol1 Protocol 3.1: Intermediate Synthesis cluster_protocol2 Protocol 3.2: Core Synthesis p1_start Ethylenediamine + Precursor (IV) in Methanol p1_step1 Cool to -20 °C p1_start->p1_step1 p1_step2 Stir for 1 hour p1_step1->p1_step2 p1_step3 Precipitate with Ethanol p1_step2->p1_step3 p1_step4 Filter and Dry p1_step3->p1_step4 p1_end Intermediate (V) p1_step4->p1_end p2_start Intermediate (V) in Methanol p2_step1 Warm to 55 °C p2_start->p2_step1 p2_step2 Add conc. HCl p2_step1->p2_step2 p2_step3 Age for 1 hour at 55 °C p2_step2->p2_step3 p2_step4 Cool and Precipitate with MTBE p2_step3->p2_step4 p2_step5 Filter and Dry p2_step4->p2_step5 p2_end Final Product (Hydrochloride Salt) p2_step5->p2_end

Summary of Reaction Parameters

For clarity and reproducibility, the key parameters for the core synthesis are summarized below.

ParameterValue/ConditionRationale
Starting Material 2,2,2-trifluoro-N′-(piperazin-2-ylidene)acetohydrazidePrecursor containing all necessary atoms for cyclization.
Solvent MethanolGood solubility for reactants; polar protic nature can assist in proton transfers.
Catalyst Concentrated Hydrochloric Acid (HCl)Activates the imine and forms the final salt.[3][5]
Temperature 55 °CProvides activation energy for the ring-closing reaction.[2]
Reaction Time ~1 hour (post-addition)Sufficient time for the reaction to reach completion.
Workup Solvent Methyl tert-butyl ether (MTBE)Anti-solvent used to induce complete precipitation of the product salt.[2]

Conclusion

The formation of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core via acid-catalyzed cyclization is a highly efficient and well-understood transformation crucial to modern pharmaceutical synthesis. By grasping the underlying mechanism of imine activation, intramolecular nucleophilic attack, and dehydration, researchers can troubleshoot and optimize this reaction for various substituted analogues. The provided protocols, grounded in established scientific literature, offer a reliable starting point for the synthesis of this valuable heterocyclic scaffold, enabling further exploration in drug discovery and development.

References

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[5][6][7]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC. Available at: [Link]

  • (PDF) Synthesis of 3-Trifluoromethyl-5,6-dihydro-[5][6][7]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. ResearchGate. Available at: [Link]

  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazol[4,3-a] pyrazine hydrochloride. Google Patents. Available at:

  • Design, Synthesis, and Biological Evaluation of[5][6][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers. Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of[5][6][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. NIH. Available at: [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (PDF) Synthesis of New Triazolopyrazine Antimalarial Compounds. ResearchGate. Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available at: [Link]

  • Piperazine (I) and triazolo-pyrazine (II) scaffolds. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine: Starting Materials and Strategic Selection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Triazolo[4,3-a]pyrazine Core

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif of immense interest to the pharmaceutical industry. Its rigid, three-dimensional structure serves as a versatile building block in modern drug discovery. The most prominent exemplar of its clinical and commercial success is Sitagliptin (Januvia®), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type II diabetes.[1][2] The core structure is crucial for the drug's efficacy, highlighting the importance of efficient and scalable synthetic routes.[1][3]

This guide provides an in-depth analysis of the common starting materials and synthetic strategies employed to construct this valuable scaffold. We will move beyond simple procedural lists to explore the underlying chemical logic, enabling researchers to make informed, strategic decisions in designing synthetic pathways for novel analogs and optimizing existing processes.

Retrosynthetic Analysis: Deconstructing the Target Scaffold

A logical retrosynthetic disconnection of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core reveals two primary strategies. The most prevalent and industrially relevant approach involves the annulation (fusion) of the triazole ring onto a pre-existing, and often functionalized, piperazine ring. This strategy is generally more convergent and allows for greater control over substitution patterns.

G Target 5,6,7,8-Tetrahydro- t;br/>triazolo[4,3-a]pyrazine Piperazine Substituted Piperazine t;br/>Precursor Target->Piperazine Key Disconnection (Annulation Strategy) TriazoleSource Triazole Ring Source t;br/>(e.g., Hydrazide + C1 unit) Target->TriazoleSource Key Disconnection (Annulation Strategy)

Caption: Core Retrosynthetic Strategy.

Part 1: The Dominant Synthetic Pathway - Triazole Annulation onto a Piperazine Framework

The construction of the triazole ring onto a piperazine core is the most widely adopted synthetic methodology. This approach can be broadly categorized by the nature of the key intermediates used to form the fused heterocyclic system.

Strategy A: Cyclization of a Piperazine Hydrazide Derivative

This is arguably the most flexible and common route. It involves the formation of a key hydrazide intermediate, which is then cyclized with a one-carbon (C1) electrophile to forge the triazole ring.

Core Starting Materials:

  • A Piperazine Precursor: Typically a protected piperazine or a piperazin-2-one.

  • A Hydrazine Source: Hydrazine hydrate is the most common.

  • A C1 Electrophile: Reagents like triethyl orthoformate or formic acid.

The general workflow is depicted below:

G cluster_0 Piperazine Functionalization cluster_1 Triazole Ring Formation P1 Piperazine or Piperazin-2-one P2 N-Acyl Piperazine or Piperazine Hydrazide P1->P2 Acylation or Hydrazinolysis P3 Open-Chain Intermediate P2->P3 Reaction with C1 Electrophile P4 Target Scaffold P3->P4 Intramolecular Cyclization/ Dehydration

Caption: Workflow for Triazole Formation via a Hydrazide.

Mechanistic Insight & Causality: The choice of a piperazine precursor is the first critical decision. Unsubstituted piperazine is symmetrical, but for targeted synthesis, one nitrogen is often protected (e.g., with a Boc group) to direct reactivity. The formation of the hydrazide at the unprotected nitrogen sets the stage for the key cyclization. The C1 electrophile (e.g., triethyl orthoformate) reacts with the terminal nitrogen of the hydrazide. The subsequent intramolecular attack of the piperazine ring nitrogen onto the newly formed electrophilic carbon, followed by elimination of ethanol, drives the irreversible ring closure to the stable, aromatic triazole system.

Strategy B: Direct Cyclocondensation from an Amidine Intermediate

A highly efficient, convergent route, particularly relevant in the synthesis of the Sitagliptin intermediate, involves the reaction of ethylenediamine with an activated precursor, which cyclizes to form a key N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide intermediate.[4][5]

Core Starting Materials:

  • Ethylenediamine: Provides the N-C-C-N backbone of the piperazine ring.

  • An Activated Acyl Precursor: A species like 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole, which serves as a masked trifluoroacetyl hydrazide.[4]

Detailed Protocol: Synthesis of the Sitagliptin Core A well-documented industrial synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][6]triazolo[4,3-a]pyrazine hydrochloride proceeds via this powerful strategy.[4]

  • Step 1: Formation of the Key Intermediate (V). Ethylenediamine is reacted with 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (IV) in methanol at low temperatures (-20 °C). The ethylenediamine acts as a nucleophile, opening the oxadiazole and displacing the chloride in a cascade reaction to form 2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (V).[4]

  • Step 2: Cyclization and Salt Formation (VI). The intermediate (V) is then heated in methanol with concentrated hydrochloric acid. The acidic conditions catalyze the intramolecular cyclization to yield the desired 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][6]triazolo[4,3-a]pyrazine, which precipitates as the stable hydrochloride salt (VI).[4]

This method is highly effective because it constructs both the piperazine and triazole rings in a highly convergent manner from acyclic precursors.

Part 2: Strategic Selection of Starting Materials

The choice of starting materials dictates the substitution pattern, potential for stereochemistry, and overall efficiency of the synthesis.

Table 1: Piperazine Precursors and Strategic Utility
Piperazine DerivativeKey ReagentsResulting SubstitutionStrategic Considerations
PiperazineBoc-anhydride, Hydrazine, Triethyl orthoformateUnsubstituted coreStandard, scalable route. Requires protection/deprotection steps to control selectivity.
Piperazin-2-oneHydrazine hydrate, Acid catalystUnsubstituted coreDirect route to the hydrazide intermediate, avoiding ring protection.
Ethylenediamine2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole3-Trifluoromethyl substitutionHighly convergent industrial route for the Sitagliptin core.[4] Specific for CF3 group.
2-ChloropyrazineHydrazine hydrate, Trifluoroacetic anhydride, Pd/C, H₂3-Trifluoromethyl substitutionStarts from a pre-formed aromatic pyrazine, which is then reduced.[7]
Chiral Piperazine DerivativeN/AChiral center on the piperazine ringEssential for asymmetric synthesis of drug candidates. The chirality is carried through the synthesis.
Table 2: C1 Electrophiles for Triazole Ring Closure
C1 ReagentResulting Substituent (at C3)Typical Conditions
Triethyl OrthoformateHydrogen (unsubstituted)Heating, often with acid catalyst
Formic AcidHydrogen (unsubstituted)Dehydrating conditions (e.g., heat)
Triethyl OrthoacetateMethyl (-CH₃)Heating, often with acid catalyst
Carbon Disulfide (CS₂)Thiol (-SH)Base, followed by alkylation if desired
Cyanogen Bromide (BrCN)Amino (-NH₂)Basic or neutral conditions

Part 3: Alternative Synthetic Approaches

While annulation onto a piperazine ring is dominant, other routes have been developed, often to access unique substitution patterns.

Synthesis from Acyclic Precursors

Patented methods describe the synthesis starting from acyclic materials like 2-chloroethylamine hydrochloride, a trifluoroacetate source (e.g., ethyl trifluoroacetate), and an amino acid ester (e.g., glycine methyl ester hydrochloride).[8] These components are condensed in a multi-step, one-pot fashion to generate a piperazinone intermediate, which is then cyclized with hydrazine to form the target scaffold. This "linear" approach builds the complexity step-by-step.

G A 2-Chloroethylamine D 1-Trifluoroacetyl-2-piperazinone (Intermediate III) A->D B Trifluoroacetate B->D C Glycine Ester C->D Condensation Cascade F Target Scaffold D->F E Hydrazine Hydrate E->F Condensation Ring Formation

Caption: Linear Synthesis from Acyclic Starting Materials.

Conclusion

The synthesis of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core is a well-established field, driven by its significance as a pharmaceutical intermediate. The dominant strategy involves the cyclization and fusion of a triazole ring onto a piperazine backbone. The selection of starting materials is a critical strategic decision, primarily revolving around the choice of the piperazine precursor and the C1 electrophile, which together dictate the final substitution pattern and overall synthetic efficiency. For industrial-scale production, particularly of the 3-trifluoromethyl derivative used for Sitagliptin, convergent routes starting from acyclic precursors like ethylenediamine have proven to be exceptionally robust and efficient.[4] Future work in this area will likely focus on developing novel, stereoselective syntheses to access new chemical space for next-generation therapeutics.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). PMC. Retrieved from [Link]

  • High-Purity Sitagliptin Intermediate: Understanding 3-(Trifluoromethyl)-5,6,7,8-Tetrahydro-[3][4][6]Triazolo[4,3-a]Pyrazine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin. (n.d.). Sunrise. Retrieved from [Link]

  • CN102603749A - Synthesis method of sitagliptin intermediate. (n.d.). Google Patents.
  • Preparation method of sitagliptin intermediate triazolopyrazine derivative. (n.d.). Patsnap.
  • CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][6]triazol[4,3-a] pyrazine hydrochloride. (n.d.). Google Patents. Retrieved from

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[3][4][6]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (n.d.). MDPI. Retrieved from [Link]

  • CN105017260B - Preparation method of sitagliptin intermediate triazolopyrazine derivative. (n.d.). Google Patents.

Sources

An In-Depth Technical Guide to the Chemical Stability and Degradation of Triazolopyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical stability and degradation pathways of triazolopyrazine compounds. Designed for researchers, scientists, and drug development professionals, it synthesizes foundational chemical principles with field-proven analytical strategies to offer a robust framework for stability assessment. We will explore the intrinsic reactivity of the triazolopyrazine core, delve into the primary environmental factors that induce degradation, and outline systematic protocols for identifying and characterizing degradation products, ensuring the development of safe, stable, and efficacious therapeutics.

Chapter 1: The Triazolopyrazine Core: An Introduction to its Inherent Stability

The 1,2,4-triazolo[4,3-a]pyrazine scaffold is a nitrogen-rich, electron-deficient heterocyclic system that forms the structural basis for a wide range of biologically active molecules.[1][2] Its utility spans from antimalarials and anticancer agents to DPP-4 inhibitors like sitagliptin used in diabetes management.[1][3] The inherent stability of this fused ring system is a key attribute, yet its complex electronics also present specific vulnerabilities. The pyrazine ring's susceptibility to nucleophilic attack and the triazole ring's potential for rearrangement or cleavage under stress are central to understanding its degradation profile.[4] An initial assessment of a novel triazolopyrazine derivative must, therefore, consider the electronic influence of its substituents, which can either fortify or destabilize the core structure.

Chapter 2: Critical Factors Governing Triazolopyrazine Degradation

The degradation of a triazolopyrazine-based active pharmaceutical ingredient (API) is rarely a spontaneous event. It is typically initiated by external energy or reactive species. A thorough understanding of these factors is the cornerstone of developing stable formulations and predicting shelf-life. The principal stress factors are hydrolysis, oxidation, photolysis, and thermolysis.

Hydrolytic Degradation: The Influence of pH

Hydrolysis is a dominant degradation pathway for many pharmaceuticals, and its rate is profoundly dependent on pH.[5] For triazolopyrazine compounds, pH influences not only the rate of degradation but also the specific pathway taken.[6][7]

  • Acidic Conditions (pH 1-3): In a highly acidic environment, the nitrogen atoms in the heterocyclic core can become protonated. This may increase the molecule's solubility but can also activate the ring system towards nucleophilic attack by water, potentially leading to ring cleavage.[5][8] For certain related triazine derivatives, acid-catalyzed hydrolysis has been shown to occur in multiple steps, eventually breaking down the heterocyclic core.[8]

  • Neutral Conditions (pH 6-8): Near neutral pH, the degradation rate is often at its minimum. However, uncatalyzed hydrolysis can still occur over extended periods. The presence of buffer salts in a formulation can sometimes influence these reactions.

  • Basic Conditions (pH 9-12): Under basic conditions, deprotonation of acidic protons on substituents can occur. More importantly, the hydroxide ion (OH⁻) is a potent nucleophile that can directly attack the electron-deficient pyrazine ring, initiating ring-opening or other rearrangements.

Oxidative Degradation

Oxidation is the second most common degradation pathway after hydrolysis and is mechanistically complex.[9] Triazolopyrazine compounds can be susceptible to attack by atmospheric oxygen, residual peroxides from excipients, or other radical species.

  • N-Oxidation: The lone pairs on the nitrogen atoms of the triazole and pyrazine rings are potential sites for oxidation, leading to the formation of N-oxides. These metabolites can have altered pharmacological and toxicological profiles.

  • Side-Chain Oxidation: Substituents on the triazolopyrazine core are often more susceptible to oxidation than the ring itself. For example, alkyl or benzylic groups can be hydroxylated, and piperazine rings, if present, can be oxidized.[10]

  • Formation of N-Nitrosamines: A critical and highly scrutinized degradation pathway involves the reaction of the triazolopyrazine core (or its amine precursors) with nitrosating agents, such as nitrite impurities found in excipients. This can lead to the formation of N-nitroso impurities, like N-nitroso-triazolopyrazine (NTTP) found in relation to sitagliptin, which are often potent genotoxic carcinogens.[11][12]

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) spectrum (200-400 nm), can provide the energy needed to excite electrons within the molecule, leading to photochemical reactions.[13]

  • Mechanism: Upon absorbing a photon, the molecule enters an excited state. From here, it can undergo various reactions, including bond cleavage, rearrangement, or electron transfer to generate reactive oxygen species (photosensitization).

  • Observed Pathways: Photodegradation has been noted as a potential side reaction during photoredox synthesis of triazolopyrazine derivatives, suggesting the core is susceptible to photolytic decomposition.[14] The specific degradation products depend heavily on the substituents and the solvent system.

Thermal Degradation

While many triazolopyrazine compounds exhibit good thermal stability, exposure to high temperatures during manufacturing (e.g., drying) or long-term storage in hot climates can induce degradation.[15]

  • Decomposition Course: Thermal decomposition often proceeds via radical mechanisms, initiating with the cleavage of the weakest bonds in the molecule.[16] Studies on related high-nitrogen heterocycles show that decomposition can be a multi-stage process, releasing gases like NH₃, HCN, and CO₂. The specific decomposition temperature and pathway are highly dependent on the substituents attached to the core.[15][17]

Chapter 3: Analytical Strategies for Stability Assessment

A robust stability assessment program relies on validated, stability-indicating analytical methods. The goal is to separate all significant degradation products from the parent API and from each other, allowing for accurate quantification.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment.[18][19][20] By intentionally exposing the drug to harsh conditions, we can rapidly identify likely degradation products, establish degradation pathways, and demonstrate the specificity of our analytical methods.[19]

The general workflow for a forced degradation study is a systematic process designed to challenge the molecule under a range of conditions.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analysis by Stability-Indicating Method (e.g., UHPLC-MS/DAD) Acid->Analysis Analyze Samples Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Analyze Samples Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Analyze Samples Thermal Thermal (e.g., 80°C, solid/solution) Thermal->Analysis Analyze Samples Photo Photolytic (ICH Q1B light exposure) Photo->Analysis Analyze Samples API API Sample (Solution & Solid State) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose Results Data Evaluation: - Peak Purity - Mass Balance - Degradant ID Analysis->Results

Caption: General workflow for a forced degradation study.

Table 1: Typical Conditions for Forced Degradation Studies

Stress Condition Reagent/Condition Temperature Duration Target Degradation
Acid Hydrolysis 0.1 M - 1 M HCl or H₂SO₄ Room Temp to 80°C Up to 72 hours 5-20%
Base Hydrolysis 0.1 M - 1 M NaOH or KOH Room Temp to 80°C Up to 72 hours 5-20%
Oxidation 3% - 30% H₂O₂ Room Temperature Up to 24 hours 5-20%
Thermal Dry Heat (Solid State) 80°C or higher Up to 7 days Significant change

| Photolytic | ICH Q1B Option 2 | Ambient | N/A | >1.2 million lux·hr (Vis) & >200 W·hr/m² (UV) |

Rationale: The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%. This level is sufficient to produce and detect primary degradants without overly complex secondary or tertiary products, which aids in pathway elucidation.[20]

Protocol 1: General Protocol for Forced Degradation of a Triazolopyrazine API

1. Sample Preparation: a. Prepare a stock solution of the API in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of 1 mg/mL. b. Prepare a solid-state sample by weighing approximately 10 mg of API into clear and amber glass vials.

2. Stress Application: a. Control: Dilute the stock solution with the solvent to the target analytical concentration (e.g., 100 µg/mL). Store protected from light at 2-8°C. b. Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Place in a water bath at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before dilution and analysis. c. Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Place in a water bath at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M HCl before dilution and analysis. d. Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours. e. Thermal (Solution): Place a sealed vial of the stock solution in an oven at 80°C. Withdraw aliquots at 24, 48, and 72 hours. f. Thermal (Solid): Place the solid sample vials in an oven at 80°C. At each time point, dissolve the contents of one vial to the target analytical concentration. g. Photolytic: Expose the solid and solution samples to light according to ICH Q1B guidelines, alongside a dark control.

3. Analysis: a. Analyze all samples using a validated stability-indicating UHPLC-MS/DAD method. b. Check for peak purity of the parent API peak using a Diode Array Detector (DAD). c. Calculate mass balance to ensure all major degradants are accounted for. d. Use High-Resolution Mass Spectrometry (HRMS) to propose elemental compositions for unknown degradation products.

Stability-Indicating Analytical Methods

The workhorse for stability analysis is Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS).[11][12]

  • Chromatography (The Separation): A reversed-phase C18 column is typically the first choice for separating the moderately polar triazolopyrazine parent drug from its potentially more polar degradants.[11] A gradient elution, starting with a high aqueous mobile phase content and ramping up the organic content, is essential to resolve all components.

  • Detection (The Identification):

    • DAD/UV: Provides quantitative data and an indication of peak purity.

    • Mass Spectrometry (MS): Is indispensable. A triple quadrupole MS provides high sensitivity for quantitation, while a high-resolution MS (like Q-TOF or Orbitrap) is critical for elucidating the structures of unknown degradants by providing accurate mass measurements.[8][12]

Protocol 2: Example Stability-Indicating UHPLC-MS Method

  • Column: Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm.

    • Rationale: The HSS T3 chemistry provides balanced retention for polar and non-polar compounds and is stable across a wider pH range, making it ideal for stability studies.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a volatile modifier compatible with mass spectrometry that helps to protonate analytes for positive ion mode detection.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

    • Rationale: Elevated temperature can improve peak shape, especially for compounds that may exist as rotamers, like N-nitroso derivatives.[12]

  • MS Detector: Q-TOF Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 50 - 1000.

  • Data Acquisition: Perform MS/MS (or data-dependent acquisition) on major peaks to obtain fragmentation data for structural confirmation.

Chapter 4: Common Degradation Pathways and Mechanisms

Forced degradation studies, combined with structural elucidation, reveal common transformation patterns for the triazolopyrazine scaffold.

Hydrolytic Ring Cleavage

Under harsh hydrolytic conditions, the pyrazine portion of the fused ring can be susceptible to cleavage. This pathway often involves initial nucleophilic attack by water or hydroxide, followed by a series of rearrangements.

Hydrolysis_Pathway TPZ Triazolopyrazine Core Int1 Hydrated Intermediate (Nucleophilic Attack) TPZ->Int1 + H₂O (Acid/Base Catalysis) Product Ring-Opened Product (e.g., Amino-acid derivative) Int1->Product Rearrangement/ Cleavage Nitrosamine_Formation Precursor Tetrahydro- triazolopyrazine Precursor NTTP N-Nitroso Impurity (e.g., NTTP) Precursor->NTTP Nitrite Nitrosating Agent (e.g., HNO₂ from NaNO₂) Nitrite->NTTP

Caption: Formation of an N-nitroso impurity.

Chapter 5: Strategies for Enhancing Stability

The insights gained from degradation studies directly inform strategies to stabilize the drug substance and product.

  • Formulation Control:

    • pH Adjustment: Formulating liquid dosage forms within a pH range of minimum degradation is the most effective strategy against hydrolysis. Buffers are used to maintain this optimal pH. [5] * Antioxidants: If the API is prone to oxidation, antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can be included in the formulation to act as sacrificial substrates.

    • Excipient Selection: Scrutinize excipients for reactive impurities. For example, controlling the level of nitrites in excipients is a key strategy to mitigate the risk of N-nitrosamine formation. [11]

  • Packaging and Storage:

    • Light Protection: For photosensitive compounds, packaging in amber vials or blister packs with opaque or UV-blocking materials is essential.

    • Moisture Control: Using desiccants and low-permeability packaging can protect APIs that are sensitive to hydrolysis or where moisture facilitates degradative reactions.

  • Structural Modification:

    • In the lead optimization phase of drug discovery, stability data can guide medicinal chemists to modify the structure. For instance, replacing a metabolically or chemically labile group with a more robust bioisostere can significantly improve the stability profile of the molecule while maintaining its pharmacological activity. [14][21]

Conclusion

The chemical stability of triazolopyrazine compounds is a multifaceted property governed by the interplay between the scaffold's intrinsic chemistry and external environmental factors. A proactive, systematic approach to stability assessment, centered around robust forced degradation studies and validated, stability-indicating analytical methods, is not merely a regulatory requirement but a fundamental scientific necessity. By thoroughly mapping degradation pathways and identifying vulnerable points in the molecular structure, researchers and developers can implement rational stabilization strategies—from informed formulation design to intelligent packaging choices—ultimately ensuring the delivery of a safe, high-quality, and effective therapeutic agent to the patient.

References

  • Jireš, J., Douša, M., Gibala, P., et al. (2024). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Jireš, J., Douša, M., Gibala, P., et al. (2024). Comprehensive UHPLC–MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. OUCI. Available at: [Link]

  • Wiegleb, J., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. Available at: [Link]

  • Groom, C. R., et al. (2018). Coordination chemistry of a fused triazolopyrazine ligand favoring structural anion···π interactions. Taylor & Francis Online. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2024). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. MDPI. Available at: [Link]

  • Sztanke, K., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC - PubMed Central. Available at: [Link]

  • Jireš, J., Douša, M., Gibala, P., et al. (2024). Comprehensive UHPLC–MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Sabik, H., Jeannot, R., & Rondeau, B. (2000). Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. Springer Nature Experiments. Available at: [Link]

  • Kumar, A., et al. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Future Medicinal Chemistry. Available at: [Link]

  • Badawy, S. I., et al. (2009). Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sabik, H., Jeannot, R., & Rondeau, B. (2000). Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. Request PDF - ResearchGate. Available at: [Link]

  • Alsante, K. M., et al. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Wang, G., et al. (2024). Theoretical study on the thermal decomposition mechanism of 2-nitro-t[4][11][12]riazolo[1,5-a]t[11][14]riazine-5,7-diamine. Structural Chemistry. Available at: [Link]

  • Fomenkov, I. V., et al. (2022). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives ofT[4][11][12]riazolo[4,3-b]t[4][11][12]etrazine. MDPI. Available at: [Link]

  • Wiegleb, J., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. Available at: [Link]

  • Patil, M., et al. (2022). Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. ResearchGate. Available at: [Link]

  • Wiegleb, J., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed. Available at: [Link]

  • Sinditskii, V. P., & Egorshev, V. Y. (2015). Thermal decomposition of triazolo- and tetrazoloterazines. ResearchGate. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Baertschi, S. W., et al. (2019). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available at: [Link]

  • Teixeira, A. C. S. C., et al. (2022). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. MDPI. Available at: [Link]

  • Neves, M. G. P. M. S., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. Available at: [Link]

  • Sharma, P., et al. (2021). The Chemistry of the Triazolopyridines: An Update. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Series 4 triazolopyrazines possess promising biological properties; however, further improvements to solubility and metabolic stability are required. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Markovic, M., et al. (2018). The influence of pH on the stability of antazoline: kinetic analysis. RSC Publishing. Available at: [Link]

  • Gumieniczek, A., et al. (2023). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. MDPI. Available at: [Link]

  • Stulzer, H. K., & Rodrigues, M. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. Available at: [Link]

  • Chen, J., et al. (2019). Influence of solution pH on degradation of atrazine during UV and UV/H2O2 oxidation. RSC Advances. Available at: [Link]

  • Zhang, Y., et al. (2022). Identification ofT[4][11][12]riazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. ResearchGate. Available at: [Link]

Sources

The 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to its Pharmacophoric Features and Therapeutic Applications

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine nucleus is a quintessential example of such a "privileged scaffold."[1] Its inherent structural rigidity, coupled with a rich distribution of nitrogen atoms, endows it with the ability to engage in a multitude of specific, high-affinity interactions with diverse biological targets. This guide provides an in-depth exploration of the key pharmacophoric features of this scaffold, elucidating the molecular attributes that underpin its broad spectrum of pharmacological activities, from metabolic regulation to anti-infective and neuroprotective applications. As a Senior Application Scientist, the ensuing discussion is grounded in both theoretical principles and field-proven experimental insights to empower researchers in their drug development endeavors.

The significance of this scaffold was prominently highlighted with the advent of sitagliptin, a blockbuster drug for the treatment of type 2 diabetes.[1] The core tetrahydro-triazolo[4,3-a]pyrazine moiety is a critical component of sitagliptin, demonstrating the scaffold's capacity to serve as a foundation for potent and selective enzyme inhibitors. Beyond its role in metabolic diseases, derivatives of this scaffold have shown promise as antibacterial agents, anticancer therapeutics, and modulators of γ-secretase for the potential treatment of Alzheimer's disease.[1][2][3] This versatility underscores the importance of a deep understanding of its fundamental pharmacophoric characteristics.

Core Pharmacophoric Features of the 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine Scaffold

A pharmacophore is an abstract representation of the key molecular features of a ligand that are essential for its interaction with a specific biological target. The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold presents a unique constellation of such features, which can be strategically functionalized to achieve desired therapeutic effects.

The Triazole Ring: A Hub of Hydrogen Bonding and Aromatic Interactions

The fused triazole ring is a dominant pharmacophoric element. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within the binding pockets of target proteins. Furthermore, the aromatic character of the triazole ring allows for favorable π-π stacking or π-cation interactions with aromatic amino acid residues.

The Tetrahydropyrazine Ring: A Vector for Substituent Placement and Conformational Rigidity

The saturated pyrazine ring provides a rigid framework that orients substituents in a defined three-dimensional space. This conformational constraint is vital for minimizing the entropic penalty upon binding to a target, thereby enhancing binding affinity. The nitrogen atoms within this ring can also participate in hydrogen bonding and can be protonated at physiological pH, enabling ionic interactions.

The Trifluoromethyl Group: A Bioisostere with Profound Impact

While not an intrinsic feature of the core scaffold, the frequent incorporation of a trifluoromethyl (CF3) group at the 3-position of the triazole ring warrants special mention. This is exemplified in sitagliptin and numerous other derivatives.[4] The CF3 group serves as a bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the acidity of nearby protons and influence the overall electronic distribution of the ring system. Moreover, the CF3 group enhances metabolic stability by blocking potential sites of oxidative metabolism and increases lipophilicity, which can improve pharmacokinetic properties such as cell membrane permeability.[4]

Below is a graphical representation of the core scaffold and its key pharmacophoric features.

Pharmacophore_Features Core Pharmacophoric Features cluster_scaffold 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine Scaffold cluster_features Key Pharmacophoric Features Scaffold Scaffold A Triazole Ring: - H-bond donors/acceptors - Aromatic interactions Scaffold->A  Features of B Tetrahydropyrazine Ring: - Conformational rigidity - Substituent vectoring - H-bond acceptor Scaffold->B  this region C Trifluoromethyl Group (common substituent): - Metabolic stability - Enhanced lipophilicity - Modulates electronics

Caption: Key pharmacophoric elements of the core scaffold.

Therapeutic Applications and Target-Specific Pharmacophore Insights

The versatility of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold is best understood by examining its application across different therapeutic areas.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

The development of sitagliptin revolutionized the treatment of type 2 diabetes.[5] DPP-4 is a serine protease that inactivates incretin hormones, which are crucial for regulating glucose homeostasis.[6] The pharmacophoric features of the tetrahydro-triazolo[4,3-a]pyrazine scaffold are exquisitely suited for inhibiting DPP-4.

  • Key Interactions:

    • The primary amine of a substituent on the tetrahydropyrazine ring typically forms a salt bridge with a glutamic acid residue (Glu205/Glu206) in the S2 pocket of DPP-4.

    • The triazole ring and the trifluoromethyl group engage in hydrophobic and aromatic interactions within the S1 pocket.

    • The nitrogen atoms of the triazole ring can form hydrogen bonds with surrounding residues.

A 3D-QSAR study of sitagliptin analogs confirmed the importance of these structural features for potent DPP-4 inhibition.[4]

DPP4_Interaction Scaffold Interaction with DPP-4 cluster_pockets DPP-4 Binding Pockets Scaffold Tetrahydro-triazolo[4,3-a]pyrazine (with CF3 and amine substituent) S1 S1 Pocket (Hydrophobic) Scaffold->S1 Triazole & CF3 group (Hydrophobic/Aromatic interactions) S2 S2 Pocket (Charged) Scaffold->S2 Amine substituent (Salt bridge with Glu205/206) DPP4 DPP-4 Active Site DPP4_Assay_Workflow DPP-4 Inhibition Assay Workflow A Prepare serial dilutions of test compounds B Add compounds and DPP-4 enzyme to plate A->B C Pre-incubate at 37°C for 10 minutes B->C D Add Gly-Pro-AMC substrate to initiate reaction C->D E Measure fluorescence kinetically (Ex: 360 nm, Em: 460 nm) D->E F Calculate % inhibition and IC50 values E->F

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative compounds bearing the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold against different targets.

Compound ClassTargetRepresentative IC50/MICReference
DPP-4 InhibitorDPP-4Sitagliptin: ~20 nM[6]
AntibacterialE. coliCompound 2e: 16 µg/mL[1]
AntibacterialS. aureusCompound 2e: 32 µg/mL[1]
Anticancerc-Met KinaseCompound 17l: 26.00 nM
AnticancerVEGFR-2 KinaseCompound 17l: 2.6 µM

Conclusion and Future Directions

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold has firmly established itself as a privileged core in medicinal chemistry. Its unique combination of a rigid framework and versatile pharmacophoric features allows for the design of potent and selective modulators of a wide array of biological targets. A thorough understanding of its key hydrogen bonding capabilities, potential for aromatic and hydrophobic interactions, and the strategic placement of substituents is paramount for the successful development of novel therapeutics based on this remarkable scaffold. Future research will undoubtedly continue to uncover new biological activities and refine the structure-activity relationships of this versatile molecular entity, further solidifying its importance in the ongoing quest for innovative medicines.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]

  • 3D-QSAR-based pharmacophore determination and design of novel DPP-4 inhibitors. Scripta Medica. [Link]

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-t[1][4][7]riazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules. [Link]

  • Focused small molecule library of 5,6,7,8-tetrahydrot[1][4][7]riazolo-[4,3-a]pyrazines: a brick for the house of medicinal chemistry. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation oft[1][4][7]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]

  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. European Journal of Medicinal Chemistry. [Link]

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-t[1][4][7]riazolo[4,3-a]pyrazine hydrochloride. PubChem. [Link]

  • Discovery of novel 5,6,7,8-tetrahydrot[1][4][7]riazolo[4,3-a]pyridine derivatives as γ-secretase modulators (Part 2). Bioorganic & Medicinal Chemistry. [Link]

  • 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine Hydrochloride. MySkinRecipes. [Link]

  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-t[1][4][7]riazol[4,3-a] pyrazine hydrochloride. Google Patents.

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules. [Link]

  • Features of pharmacophore. ResearchGate. [Link]

  • Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning. Journal of Diabetes & Metabolic Disorders. [Link]

  • Characteristic features of DPP-4 inhibitors. ResearchGate. [Link]

  • Discovery of novel 5,6,7,8-tetrahydrot[1][4][7]riazolo[4,3-a]pyridine derivatives as γ-secretase modulators. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. [Link]

  • (PDF) Novel Triazolo[4,3-a]pyrazines as Potential MmpL3 Inhibitors: Design, Synthesis, Antitubercular Evaluation and Molecular Docking Studies. ResearchGate. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Iranian Journal of Pharmaceutical Research. [Link]

  • Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews. [Link]

  • γ-Secretase Inhibitors Selected by Molecular Docking, to Develop a New Drug Against Alzheimer's Disease. Reports of Biochemistry and Molecular Biology. [Link]

  • Triazoles as γ-secretase modulators. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-t[1][4][7]riazolo[4,3-a]pyrazine hydrochloride. PubChem. [Link]

  • γ-Secretase Inhibitors Selected by Molecular Docking, to Develop a New Drug Against Alzheimer's Disease. Reports of Biochemistry and Molecular Biology. [Link]

  • Focused small molecule library of 5,6,7,8-tetrahydrot[1][4][7]riazolo-[4,3-a]pyrazines: a brick for the house of medicinal chemistry. R Discovery. [Link]

  • Triazolo Pyridines Useful as Inhibitors of γ-Secretase and Their Methods of Use. ACS Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, and Biological Evaluation oft[1][4][7]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers. [Link]

  • Dipeptidyl Peptidase-4 Inhibitory Activity of Buckwheat Flour-Derived Peptides and Oral Glucose Tolerance Test of Buckwheat Flour Hydrolysates in Rats. Foods. [Link]

Sources

Bioisosteric Analogs of the 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine Core: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and hydrogen bonding capabilities make it a versatile core for designing novel therapeutics. This technical guide provides an in-depth exploration of this core, with a particular focus on the design and synthesis of its bioisosteric analogs. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) of various analogs, offering valuable insights for researchers and drug development professionals.

Introduction: The Significance of the 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine Core

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core is a fused bicyclic heteroaromatic system that serves as a cornerstone in the development of a wide array of biologically active molecules.[1] Its rigid structure, combined with the presence of multiple nitrogen atoms, allows for precise spatial orientation of substituents and facilitates key interactions with biological targets. This scaffold has been successfully incorporated into compounds exhibiting a broad spectrum of pharmacological activities, including antibacterial, anticancer, and kinase inhibitory effects.[1][2][3]

A key strategy in modern drug design is the principle of bioisosterism , which involves the substitution of a functional group with another that has similar physical and chemical properties, leading to comparable biological activity.[4] This approach is instrumental in optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.[4] This guide will explore the application of bioisosteric replacements to the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core, providing a roadmap for the rational design of novel therapeutic agents. The pyrazine ring itself can act as a bioisostere for phenyl and other heteroaryl moieties.

Synthesis of the Core Scaffold: Building the Foundation

A robust and efficient synthesis of the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][5]triazolo[4,3-a]pyrazine hydrochloride, a key intermediate, is crucial for the exploration of its bioisosteric analogs.[1][6][7] The following multi-step synthesis is a well-established route.

Synthetic Workflow

The synthesis begins with commercially available 2-chloropyrazine and proceeds through several key transformations to yield the desired tricycle.

Synthesis_Workflow 2-Chloropyrazine 2-Chloropyrazine 2-Hydrazinylpyrazine 2-Hydrazinylpyrazine 2-Chloropyrazine->2-Hydrazinylpyrazine Hydrazine hydrate Intermediate_A Intermediate_A 2-Hydrazinylpyrazine->Intermediate_A Trifluoroacetic anhydride 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine Intermediate_A->3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine Methanesulfonic acid Core_Scaffold 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine->Core_Scaffold Pd/C, H2

Caption: General synthetic workflow for the core scaffold.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Hydrazinylpyrazine [7]

  • To a solution of ethanol and hydrazine hydrate, 2-chloropyrazine is added dropwise.

  • The pH is adjusted to 6, and the reaction mixture is stirred at room temperature.

  • Upon completion, the product is isolated by filtration.

    • Rationale: This is a nucleophilic aromatic substitution where the hydrazine displaces the chlorine atom on the pyrazine ring. The control of pH is important to ensure the nucleophilicity of the hydrazine.

Step 2: Synthesis of N'-(pyrazin-2-yl)trifluoroacetohydrazide [7]

  • To a solution of 2-hydrazinylpyrazine in chlorobenzene, trifluoroacetic anhydride is added.

  • The mixture is heated, and methanesulfonic acid is added. The reaction is refluxed.

  • The trifluoroacetic acid byproduct is distilled off.

  • The pH is adjusted to 12, and the organic phase is separated.

    • Rationale: This step involves the acylation of the hydrazine with trifluoroacetic anhydride, followed by an acid-catalyzed intramolecular cyclization to form the triazole ring.

Step 3: Synthesis of 3-(trifluoromethyl)-[1][2][5]triazolo[4,3-a]pyrazine [7]

  • The crude product from the previous step is used directly.

Step 4: Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][5]triazolo[4,3-a]pyrazine hydrochloride [7]

  • An ethanol solution of the product from Step 3 is subjected to hydrogenation in a high-pressure kettle with 10% palladium on carbon as a catalyst.

  • The reaction is carried out under a hydrogen atmosphere.

  • After filtration and concentration, the residue is treated with an ethanol solution of hydrogen chloride to precipitate the hydrochloride salt.

    • Rationale: The pyrazine ring is reduced to a tetrahydropyrazine ring via catalytic hydrogenation. The use of palladium on carbon is a standard and effective catalyst for this transformation. The final product is isolated as a hydrochloride salt to improve its stability and handling properties.

Bioisosteric Modifications and Structure-Activity Relationships

The versatility of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core allows for extensive exploration of bioisosteric modifications at multiple positions. These modifications can significantly impact the compound's pharmacological properties.

Modifications at the N7-Position

The secondary amine at the N7 position of the tetrahydropyrazine ring is a prime site for introducing diversity and exploring bioisosteric replacements.

A common modification involves the acylation or carbamoylation of the N7 nitrogen to introduce urea or amide functionalities. These groups can act as hydrogen bond donors and acceptors, mimicking peptide bonds and interacting with key residues in enzyme active sites.[3]

N7_Modifications Core_Scaffold Core Scaffold (N7-H) Urea_Analog N7-Urea Analog Core_Scaffold->Urea_Analog Isocyanate (R-NCO) Amide_Analog N7-Amide Analog Core_Scaffold->Amide_Analog Carboxylic Acid (R-COOH) + Coupling Agent

Caption: Bioisosteric modifications at the N7-position.

Experimental Protocol: Synthesis of N7-Urea Derivatives [3]

  • To a suspension of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][5]triazolo[4,3-a]pyrazine hydrochloride in dichloromethane (DCM), triethylamine is added.

  • The appropriate isocyanate (1.2 equivalents) is added, and the mixture is stirred at room temperature for 5 hours.

  • The product is isolated by filtration and purified by recrystallization or chromatography.

    • Rationale: Triethylamine acts as a base to deprotonate the hydrochloride salt, liberating the free secondary amine for reaction with the electrophilic isocyanate. This is a straightforward and high-yielding method for accessing a diverse range of urea analogs.

Structure-Activity Relationship Insights:

  • Studies have shown that the nature of the substituent on the urea nitrogen is critical for biological activity. For instance, in a series of anticancer agents, compounds with aromatic isocyanates demonstrated significant antiproliferative activity against colon cancer cell lines.[3][8]

  • The presence of electron-withdrawing or electron-donating groups on the aromatic ring of the isocyanate can fine-tune the electronic properties and binding affinity of the molecule.

Bioisosteric Replacement of the Pyrazine Ring

While this guide focuses on the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core, it is important to recognize that the entire heterocyclic system can be considered a bioisostere for other scaffolds. For example, the triazolopyrazine moiety has been used to replace the quinoline core in the design of c-Met/VEGFR-2 inhibitors.[9]

Furthermore, exploring classical and non-classical bioisosteres for the tetrahydropyrazine portion of the core can lead to novel scaffolds with improved properties. Examples of piperazine bioisosteres that could be considered include diazepanes, homopiperazines, and spirocyclic diamines.[10][11]

Biological Evaluation: From In Vitro Assays to Cellular Activity

The synthesized bioisosteric analogs must be subjected to rigorous biological evaluation to determine their therapeutic potential.

In Vitro Kinase Assays

For analogs designed as kinase inhibitors, in vitro assays are essential to determine their inhibitory potency (IC50) against the target kinase.[2][12]

Experimental Protocol: c-Met Kinase Assay [2]

  • The kinase activity is measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • The assay mixture contains the c-Met enzyme, a biotinylated peptide substrate, ATP, and the test compound at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at room temperature.

  • The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.

  • The TR-FRET signal is measured, and the IC50 values are calculated.

    • Rationale: This assay provides a quantitative measure of the compound's ability to inhibit the phosphorylation of a substrate by the target kinase. The use of TR-FRET offers high sensitivity and a homogenous format.

Cellular Antiproliferative Assays

To assess the anticancer potential of the analogs, their ability to inhibit the growth of cancer cell lines is evaluated using assays such as the MTT assay.[2]

Experimental Protocol: MTT Assay [2]

  • Cancer cells (e.g., A549, MCF-7, Hela) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with the test compounds at various concentrations for a specified period (e.g., 72 hours).

  • MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength, and the IC50 values are calculated.

    • Rationale: The MTT assay is a colorimetric assay that measures cell viability. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Data Summary and Comparison

To facilitate the analysis of structure-activity relationships, it is crucial to present the biological data in a clear and concise manner.

Compound IDN7-Substituentc-Met IC50 (nM)[12]VEGFR-2 IC50 (µM)[12]A549 IC50 (µM)[12]MCF-7 IC50 (µM)[12]Hela IC50 (µM)[12]
17l Varies26.002.60.98 ± 0.081.05 ± 0.171.28 ± 0.25
Foretinib (Lead Cmpd)-----

Note: The specific N7-substituent for compound 17l is detailed in the source publication. This table is for illustrative purposes.

Conclusion and Future Directions

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core represents a highly promising scaffold for the development of novel therapeutics. The application of bioisosteric design principles offers a powerful strategy for optimizing the pharmacological properties of lead compounds based on this core. This guide has provided a comprehensive overview of the synthesis, bioisosteric modification, and biological evaluation of analogs of this important heterocyclic system.

Future research in this area should focus on the exploration of non-classical bioisosteres for both the substituents and the core itself. The use of computational modeling and structure-based drug design will be invaluable in guiding the rational design of next-generation analogs with enhanced potency, selectivity, and drug-like properties.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/25/21/5001]
  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. ACS Infectious Diseases. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8993213/]
  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][5]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. [URL: https://www.mdpi.com/1420-3049/24/19/3565]

  • Design, Synthesis, and Biological Evaluation of[1][2][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.815534/full]

  • Synthesis and biological evaluation of new[1][2][5]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/27288183/]

  • Design, Synthesis, and Biological Evaluation of[1][2][5]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35402393/]

  • Pyrazines in Drug Discovery. PharmaBlock. [URL: https://www.pharmablock.com/media/file_attachments/Pyrazines_in_Drug_Discovery.pdf]
  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][5]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules. [URL: https://www.mdpi.com/1420-3049/25/24/5958]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/25/21/5001/htm]
  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][5]triazolo[4,3-a]pyrazine hydrochloride synthesis. Chemicalbook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB72410384_EN.htm]

  • (PDF) Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][5]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. ResearchGate. [URL: https://www.researchgate.net/publication/347895475_Synthesis_of_3-Trifluoromethyl-56-dihydro-124triazolo_Pyrazine_Derivatives_and_Their_Anti-Cancer_Studies]

  • Piperazine Bioisosteres for Drug Design. Enamine. [URL: https://enamine.net/hit-generation/building-blocks-for-medicinal-chemistry/191-piperazine-bioisosteres]
  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][5]triazol[4,3-a] pyrazine hydrochloride. Google Patents. [URL: https://patents.google.com/patent/CN102796104A/en]

  • Pharmacological activities of some new polycyclic triazolopyrazolopyridazine derivatives. International Journal of Biological Macromolecules. [URL: https://pubmed.ncbi.nlm.nih.gov/22579890/]
  • Design, Synthesis, and Biological Evaluation of[1][2][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.815534/full]

  • Synthesis, structure-activity relationship studies and biological characterization of new[1][2][5]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/30954848/]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222731/]
  • Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270747/]
  • Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/20951016/]
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [URL: https://www.blumberginstitute.org/assets/Bioisosteres-of-Piperazine-in-Drug-Design-2018.pdf]
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4962134/]
  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. [URL: https://auctoresonline.org/uploads/articles/1679313524_JJCCR-23-135-Review-Article.pdf]
  • Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. International Journal of Trend in Scientific Research and Development. [URL: https://www.ijtsrd.com/papers/ijtsrd23793.pdf]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274026/]
  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][5]triazolo[4,3-a]pyrazine hydrochloride. Biosynth. [URL: https://www.biosynth.com/p/FT44582/762240-92-6-3-trifluoromethyl-5678-tetrahydro-124triazolo43-a-pyrazine-hydrochloride]

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][5]triazolo[4,3-a]pyrazine hydrochloride (Intermediate Ⅰ of sitagliptin phosphate). MedChemExpress. [URL: https://www.medchemexpress.com/3-trifluoromethyl-5-6-7-8-tetrahydro-%5B1-2-4%5Dtriazolo%5B4-3-a%5Dpyrazine-hydrochloride.html]

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][5]triazolo[4,3-a]pyrazine hydrochloride. Chemicalbook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72410384.htm]

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][5]triazolo[4,3-a]pyrazine hydrochloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Trifluoromethyl-5_6_7_8-tetrahydro-_1_2_4_triazolo_4_3-a_pyrazine-hydrochloride]

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][5]triazolo[4,3-a]pyrazine hydrochloride. AdooQ BioScience. [URL: https://www.adooq.com/3-(trifluoromethyl)-5-6-7-8-tetrahydro-1-2-4-triazolo-4-3-a-pyrazine-hydrochloride.html]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Biological Screening of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolopyrazine Scaffold - A Privileged Framework in Medicinal Chemistry

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, three-dimensional structure and multiple points for chemical diversification make it a "privileged scaffold"—a molecular framework with the inherent ability to bind to multiple, distinct biological targets.[1][2] This versatility has led to the development of compounds with a wide spectrum of biological activities, including anticancer, antidiabetic, antimicrobial, and neurological properties.[2] Notably, a derivative of this scaffold forms the core of Sitagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4) used in the treatment of type 2 diabetes.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro biological screening of compound libraries based on the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold. We will delve into detailed protocols for a variety of assays targeting key protein classes known to be modulated by this scaffold. Beyond mere procedural steps, this guide will elucidate the scientific rationale behind experimental choices, discuss potential pitfalls and artifacts, and outline a robust workflow for data analysis and hit validation, ensuring the scientific integrity and trustworthiness of your screening campaigns.

Part 1: Primary Screening Strategy - A Multi-Pronged Approach

Given the broad bioactivity profile of the triazolopyrazine scaffold, a multi-pronged primary screening strategy is recommended to maximize the potential for hit discovery. This involves concurrently screening the library against a panel of diverse and well-validated assays. The initial screening concentration is typically in the range of 1-10 µM to identify initial hits.

G cluster_0 Primary Screening Phase cluster_1 Hit Triage & Validation Library 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine Library (1-10 µM) Kinase Kinase Inhibition Assays (e.g., c-Met, VEGFR-2) Library->Kinase DPP4 DPP-4 Inhibition Assay Library->DPP4 Antimicrobial Antimicrobial Assays (Gram+/Gram-) Library->Antimicrobial Cytotoxicity General Cytotoxicity Assays (e.g., against cancer & normal cell lines) Library->Cytotoxicity CNS CNS Target Assays (e.g., Receptor Binding) Library->CNS Data Data Analysis & Hit Selection (Z-score, % inhibition) Kinase->Data DPP4->Data Antimicrobial->Data Cytotoxicity->Data CNS->Data Confirmation Hit Confirmation (Dose-Response Curves) Data->Confirmation Orthogonal Orthogonal & Secondary Assays Confirmation->Orthogonal SAR Structure-Activity Relationship (SAR) Analysis Orthogonal->SAR

Figure 1. High-level workflow for screening triazolopyrazine libraries.

Part 2: Detailed Protocols and Methodologies

This section provides detailed, step-by-step protocols for key in vitro assays. Each protocol is designed to be a self-validating system, incorporating necessary controls and explaining the critical parameters.

Kinase Inhibition Assays: Targeting c-Met and VEGFR-2

Scientific Rationale: Several triazolopyrazine derivatives have been identified as potent inhibitors of receptor tyrosine kinases like c-Met and VEGFR-2, which are crucial targets in oncology.[5][6] These kinases play significant roles in cell proliferation, survival, and angiogenesis. The following protocol describes a luminescence-based assay to measure the consumption of ATP, which is inversely proportional to kinase activity.

Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

Parameter Recommendation Rationale
Enzymes Recombinant human c-Met, VEGFR-2Use highly purified and validated enzymes for reproducible results.
Substrate Poly (Glu, Tyr) 4:1A generic substrate suitable for many tyrosine kinases.
ATP Concentration At or near the Km of the kinaseEnsures assay sensitivity to competitive inhibitors.
Compound Concentration 10 µM for primary screenA standard concentration for identifying initial hits.
Plate Format 384-well, white, opaqueMinimizes crosstalk and is suitable for luminescence detection.
Positive Control Known inhibitor (e.g., Foretinib)Validates assay performance and provides a reference for inhibition.
Negative Control DMSO (0.1% final concentration)Vehicle control to define 100% enzyme activity.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate master mix in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). The final concentrations after adding all components should be as per the manufacturer's recommendation for the specific kinase.

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Serially dilute the triazolopyrazine library compounds and the positive control in 100% DMSO. Then, create intermediate dilutions in kinase assay buffer. The final DMSO concentration in the assay should not exceed 0.1% to avoid solvent-induced inhibition.

  • Assay Plate Setup (384-well):

    • Add 2.5 µL of the diluted compounds or controls to the appropriate wells.

    • Add 2.5 µL of the 2X kinase/substrate master mix to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Add 5 µL of the 2X ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase activity.

  • Detection:

    • Equilibrate the plate to room temperature.

    • Add 10 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis: The percentage of kinase inhibition is calculated as follows: % Inhibition = 100 * (1 - (Lumi_sample - Lumi_blank) / (Lumi_DMSO - Lumi_blank)) Where:

  • Lumi_sample is the luminescence of the test compound well.

  • Lumi_blank is the background luminescence (no enzyme).

  • Lumi_DMSO is the luminescence of the DMSO control well (100% activity).

Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the DMSO controls).

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

Scientific Rationale: The 5,6,7,8-tetrahydro-[7][8][9]triazolo[4,3-a]pyrazine scaffold is the core of the approved drug Sitagliptin, a potent DPP-4 inhibitor.[3][4] DPP-4 is a serine protease that inactivates incretin hormones, which are involved in glucose homeostasis.[10] This makes DPP-4 a key target for type 2 diabetes. The following is a fluorometric assay to screen for DPP-4 inhibitors.[11][12]

Protocol: Fluorometric DPP-4 Inhibition Assay

Parameter Recommendation Rationale
Enzyme Recombinant human DPP-4Ensures target specificity.
Substrate H-Gly-Pro-AMCA specific fluorogenic substrate for DPP-4. Cleavage releases fluorescent AMC.
Compound Concentration 10 µM for primary screenStandard concentration for initial hit identification.
Plate Format 96- or 384-well, black, clear bottomSuitable for fluorescence measurements, minimizing background.
Positive Control SitagliptinValidates assay performance and serves as a reference inhibitor.[13]
Negative Control DMSO (0.1% final concentration)Vehicle control for 100% enzyme activity.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare DPP-4 enzyme solution in assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).[14]

    • Prepare the H-Gly-Pro-AMC substrate solution in assay buffer.

    • Prepare serial dilutions of the library compounds and Sitagliptin in DMSO, followed by intermediate dilution in assay buffer.

  • Assay Plate Setup (96-well):

    • To test wells, add 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the diluted compound.

    • To "100% activity" wells, add 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the solvent control (e.g., assay buffer with 0.1% DMSO).[12]

    • To "background" wells, add 40 µL of assay buffer and 10 µL of the solvent control.[12]

    • Incubate the plate for 10-15 minutes at 37°C.

  • Initiation of Reaction:

    • Add 50 µL of the substrate solution to all wells.[12]

  • Detection:

    • Incubate the plate for 30 minutes at 37°C, protected from light.

    • Measure the fluorescence using a plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[12][14]

Data Analysis: The percentage of DPP-4 inhibition is calculated as follows: % Inhibition = 100 * (1 - (RFU_sample - RFU_background) / (RFU_100%_activity - RFU_background)) Where:

  • RFU_sample is the relative fluorescence units of the test compound well.

  • RFU_background is the fluorescence of the background well.

  • RFU_100%_activity is the fluorescence of the 100% activity control well.

General Cytotoxicity and Antiproliferative Assays

Scientific Rationale: It is crucial to assess the general cytotoxicity of a new compound library to identify compounds with potential as anticancer agents and to flag those that may be nonspecifically toxic. Cell viability assays are a cornerstone of this process.[8] The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells as an indicator of viability.[8][15]

Protocol: MTT Cell Viability Assay

Parameter Recommendation Rationale
Cell Lines Panel of cancer and normal cell linesTo assess both anticancer potential and general toxicity.
Seeding Density 5,000 - 10,000 cells/wellOptimize for logarithmic growth during the assay period.
Compound Concentration Dose-response (e.g., 0.1 to 100 µM)To determine the IC₅₀ value (concentration for 50% inhibition).
Plate Format 96-well, clear, flat-bottomFor cell culture and subsequent absorbance reading.
Positive Control Doxorubicin or other known cytotoxic agentValidates cell response to a known toxin.
Negative Control DMSO (0.1% final concentration)Vehicle control for 100% cell viability.

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at the optimized density in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the library compounds and positive control in culture medium.

    • Remove the old medium from the cells and add 100 µL of medium containing the test compounds or controls.

    • Incubate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Detection:

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as follows: % Viability = 100 * (Abs_sample - Abs_blank) / (Abs_DMSO - Abs_blank) Where:

  • Abs_sample is the absorbance of the test compound well.

  • Abs_blank is the absorbance of the blank well (medium only).

  • Abs_DMSO is the absorbance of the DMSO control well.

The IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Part 3: Addressing Assay Interference and Artifacts

High-throughput screening is susceptible to various artifacts that can lead to false positives or negatives. Heterocyclic, nitrogen-rich compounds like triazolopyrazines can be particularly prone to certain types of interference.

3.1 Fluorescence Interference: Many triazolopyrazine derivatives may possess intrinsic fluorescence, which can interfere with fluorescence-based assays.[1][16]

  • Mitigation Strategy:

    • Pre-screening: Screen the compound library for autofluorescence at the excitation and emission wavelengths of the assay.

    • Assay Choice: Whenever possible, use luminescence or absorbance-based assays, which are less prone to this type of interference.

    • Wavelength Selection: If using a fluorescence assay, select red-shifted fluorophores, as fewer compounds tend to fluoresce at longer wavelengths.[1]

3.2 Compound Aggregation: At higher concentrations, some organic molecules can form aggregates that non-specifically inhibit enzymes, leading to false positives.

  • Mitigation Strategy:

    • Detergent: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregate formation.

    • Dose-Response Curve Analysis: True inhibitors typically exhibit a steep, sigmoidal dose-response curve, whereas aggregators often show a shallow, non-sigmoidal curve.

    • Orthogonal Assays: Confirm hits in a different assay format that is less susceptible to aggregation.

G cluster_0 Potential HTS Artifacts cluster_1 Mitigation Strategies Artifacts HTS Artifacts Fluorescence Fluorescence Interference Artifacts->Fluorescence Aggregation Compound Aggregation Artifacts->Aggregation Redox Redox Cycling Artifacts->Redox Purity Compound Impurity Artifacts->Purity PreScreen Pre-screen for Autofluorescence Fluorescence->PreScreen Orthogonal Use Orthogonal Assays Fluorescence->Orthogonal Detergent Include Detergent in Buffer Aggregation->Detergent Aggregation->Orthogonal Redox->Orthogonal QC Compound Quality Control Purity->QC Mitigation Mitigation & Validation PreScreen->Mitigation Detergent->Mitigation Orthogonal->Mitigation QC->Mitigation

Figure 2. Common HTS artifacts and their mitigation strategies.

Part 4: Data Analysis, Hit Validation, and CNS Screening Considerations

A robust data analysis and hit validation workflow is critical to ensure that resources are focused on genuine hits.

4.1 Data Normalization and Hit Selection:

  • Normalization: Raw data from HTS plates can be affected by systematic errors (e.g., edge effects). Normalization methods like the Z-score or B-score are used to adjust for these variations on a per-plate basis.[3][17]

    • Z-score: This method standardizes the data based on the mean and standard deviation of all sample wells on a plate. It is effective when the number of hits is low.[18]

  • Hit Selection: A "hit" is a compound that produces a response above a predefined threshold. This can be a simple percent inhibition cutoff (e.g., >50%) or a statistical measure (e.g., Z-score > 3 or < -3).[18]

4.2 Hit Validation Workflow:

  • Primary Screen: Initial screen at a single concentration.

  • Hit Confirmation: Re-test the initial hits in the same assay to confirm activity and rule out experimental error.

  • Dose-Response Analysis: Test confirmed hits over a range of concentrations to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: Validate the hits in a different assay format that measures the same biological endpoint but with a different technology. This helps to rule out technology-specific artifacts.

  • Counter-screens: Use assays to identify compounds that interfere with the assay technology itself (e.g., a luciferase inhibition assay for a luminescence-based primary screen).

  • SAR Analysis: Analyze the structure-activity relationships of the validated hits to identify chemical scaffolds with promising activity for further optimization.

4.3 Screening for CNS Activity:

While less defined for the triazolopyrazine scaffold, its presence in compounds with neurological activity warrants consideration for CNS target screening.[2]

  • Target Selection: Focus on well-validated CNS targets such as G-protein coupled receptors (GPCRs) (e.g., serotonin or dopamine receptors) or ion channels.

  • Assay Formats:

    • Radioligand Binding Assays: A classic and robust method to determine the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound.[19][20]

    • Functional Assays: Measure the downstream signaling effects of receptor binding, such as changes in intracellular calcium or cAMP levels.

  • Blood-Brain Barrier (BBB) Permeability: For a compound to be active in the CNS, it must cross the BBB. In silico models and in vitro assays (e.g., PAMPA) can be used to predict the BBB permeability of the library compounds early in the screening process.[21]

Conclusion

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold represents a rich starting point for the discovery of novel therapeutic agents. A systematic and well-designed in vitro screening campaign is the first critical step in unlocking this potential. By employing a multi-pronged screening strategy, utilizing robust and validated assay protocols, being vigilant for potential artifacts, and adhering to a stringent hit validation workflow, researchers can confidently identify and advance promising lead compounds for further development. This guide provides the foundational knowledge and practical protocols to embark on a successful screening journey with this versatile chemical library.

References

  • SciLifeLab. (n.d.). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current protocols in chemical biology, 2(4), 223–257. [Link]

  • Nair, P. C., et al. (2012). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries.
  • Mondal, D., et al. (2023). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Future Medicinal Chemistry.
  • Patel, M., et al. (2021). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry.
  • Simeonov, A., et al. (2008). Fluorescence Spectroscopic Profiling of Compound Libraries. Journal of Medicinal Chemistry, 51(8), 2363-2371.
  • Science and Technology of Assay Development. (2024, January 4). On HTS: Hit Selection. Retrieved from [Link]

  • Dragiev, M., et al. (2013). Two effective methods for correcting experimental high-throughput screening data.
  • Chakrabarti, J. K., et al. (1989). Synthesis and pharmacological evaluation of CNS activities of[1][7][8]triazolo[4,5-b][2][7]-, imidazolo[4,5-b][2][7]-, and pyrido[2,3-b][2][7]benzodiazepines. Journal of Medicinal Chemistry, 32(10), 2375-2381.

  • Wawer, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(15), e122.
  • ResearchGate. (n.d.). CNS activity plot showing known CNS-penetrating (blue points) and.... Retrieved from [Link]

  • OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • Wang, X., et al. (2017). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. ACS Chemical Neuroscience, 8(9), 1961-1970.
  • ResearchGate. (n.d.). Computational Methods for Analysis of High-Throughput Screening Data. Retrieved from [Link]

  • ACS Central Science. (n.d.). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. Retrieved from [Link]

  • Journal of Visualized Experiments. (2018). Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission. JoVE, (138), e57842.
  • National Center for Biotechnology Information. (n.d.). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of[7][8][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved from [Link]

  • Frontiers. (2022). Design, Synthesis, and Biological Evaluation of[7][8][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. Retrieved from [Link]

  • PubMed. (2017). Receptor Binding Assays and Drug Discovery. Retrieved from [Link]

  • PubMed. (2014). Synthesis and anticonvulsant activity evaluation of 6-substituted-[7][8][9]triazolophthalazine derivatives. Retrieved from [Link]

  • PubMed. (2017). Evaluation of Compound Optical Interference in High-Content Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Retrieved from [Link]

  • PubMed. (2024). Triazole scaffold-based DPP-IV Inhibitors for the management of Type-II Diabetes Mellitus: Insight into Molecular Docking and SAR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Novel Neuroprotective Agents Targeting GPCR Using in Vitro Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Retrieved from [Link]

  • BioAscent. (n.d.). Accelerating CNS Drug Discovery. Retrieved from [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Novel Heterocyclic Compounds for Drug Discovery. Retrieved from [Link]

  • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazolo[4,3-e]tetrazolo[1,5-b][7][8][9]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[7][8][9]triazolo[4,3-a]pyrazine hydrochloride. Retrieved from [Link]

Sources

Application Note: A Strategic Framework for Cell-Based Assay Development for Novel Triazolopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The triazolopyrazine scaffold is a nitrogen-rich heterocyclic framework recognized as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] Many of these effects are attributed to the inhibition of key cellular enzymes, particularly protein kinases like c-Met and VEGFR-2.[2][3] As novel triazolopyrazine derivatives are synthesized, a robust and logical pipeline of cell-based assays is critical to characterize their biological activity, elucidate their mechanism of action (MOA), and determine their therapeutic potential.

This application note provides a comprehensive, tiered strategy for the cellular characterization of novel triazolopyrazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices. The framework begins with broad assessments of cell health and cytotoxicity, progresses to mechanistic assays to determine the mode of cell death, and culminates in specific assays to confirm engagement with intended molecular targets.

Part 1: Foundational Assays – Assessing General Cytotoxicity and Viability

Expertise & Experience: Before investigating a specific MOA, it is imperative to first establish a compound's general effect on cell health. A compound may inhibit its target, but if it is broadly cytotoxic at the same concentration, the specific effect is masked. Therefore, the initial step is always to determine the concentration-dependent effect on cell viability. We will employ two orthogonal methods to ensure the data is robust and not an artifact of a single metabolic pathway.

Method 1.1: MTS Assay for Metabolic Activity

The MTS assay is a colorimetric method that measures the reduction of a tetrazolium salt (MTS) into a colored formazan product by NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells.[4] The amount of formazan, measured by absorbance, is directly proportional to the number of viable cells.[5]

Protocol: MTS Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well, clear-bottom tissue culture plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2x concentration series of the triazolopyrazine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) background wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.[6][7][8]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C. The optimal time depends on the metabolic rate of the cell line and should be determined empirically.[5]

  • Data Acquisition: Gently shake the plate to ensure uniform color distribution. Measure the absorbance at 490 nm using a multi-well plate reader.[6][7]

  • Data Analysis: Subtract the background absorbance from all wells. Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[compound concentration] to determine the IC₅₀ value.

Method 1.2: ATP Content Assay for Cell Viability

To validate the results from the MTS assay, an orthogonal method is essential. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, the presence of which is a key indicator of metabolically active cells.[9][10] This assay uses a proprietary luciferase to generate a stable "glow-type" luminescent signal that is proportional to the amount of ATP present.[9]

Protocol: CellTiter-Glo® Luminescent Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTS protocol, but use opaque-walled 96-well plates suitable for luminescence measurements.[11][12]

  • Reagent Preparation: Reconstitute the CellTiter-Glo® Substrate with the provided buffer to form the CellTiter-Glo® Reagent. Allow it to equilibrate to room temperature before use.[11]

  • Plate Equilibration: After the compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11][13]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent into 100 µL of medium).[11][13]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11][13] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][13]

  • Data Acquisition: Measure luminescence using a plate luminometer.

  • Data Analysis: Similar to the MTS assay, subtract background luminescence and normalize data to the vehicle control to calculate IC₅₀ values.

Part 2: Mechanistic Assays – Elucidating the Mode of Action

Expertise & Experience: Once the cytotoxic profile of a compound is established, the next logical question is how the compound induces cell death or inhibits proliferation. For many kinase inhibitors, a primary mechanism is the induction of apoptosis. Alternatively, for non-cytotoxic compounds, the goal shifts to confirming that the compound engages its intended target within the cell.

Workflow: Triazolopyrazine Assay Cascade

G cluster_0 PART 1: Foundational Screening cluster_1 PART 2: Mechanistic Elucidation cluster_2 PART 3: Assay Validation Start Novel Triazolopyrazine Derivative Viability Cell Viability Assays (MTS & ATP-based) Start->Viability Decision Is Compound Cytotoxic? Viability->Decision Apoptosis Apoptosis Assay (Caspase-Glo® 3/7) Decision->Apoptosis  Yes Target Target Engagement Assay (NanoBRET™) Decision->Target  No / High IC50 Validation Calculate Z'-Factor & Validate Assay Apoptosis->Validation Target->Validation

Caption: A tiered workflow for characterizing novel triazolopyrazine derivatives.

Method 2.1: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

Apoptosis is a form of programmed cell death executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method that measures their combined activity.[14][15] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating light via luciferase.[14]

Diagram: Simplified Apoptosis Pathway

G Compound Triazolopyrazine (e.g., Kinase Inhibitor) Upstream Upstream Signaling (e.g., PI3K/Akt, MAPK) Compound->Upstream Inhibits Mito Mitochondrial Stress (Bcl-2 family dysregulation) Upstream->Mito Regulates Casp9 Caspase-9 (Initiator) Mito->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Inhibition of survival signaling can induce apoptosis via caspases.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed and treat cells in opaque-walled 96-well plates as described previously. It is crucial to include a positive control for apoptosis (e.g., Staurosporine).[16]

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the buffer provided.[15][17] Let the reagent equilibrate to room temperature.

  • Reagent Addition: After compound treatment, remove plates from the incubator. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[17]

  • Incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal generation.[17]

  • Data Acquisition: Measure the luminescent signal with a plate luminometer.

  • Data Analysis: After subtracting background, express the data as fold-change in caspase activity relative to the vehicle control.

Method 2.2: Target Engagement in Live Cells (NanoBRET™ Assay)

Trustworthiness: Showing that a compound kills cells is one thing; proving it binds to its intended molecular target inside a living cell is the gold standard for validating a specific MOA. The NanoBRET™ Target Engagement Assay is a powerful method to quantify compound binding at a target protein within intact cells.[18][19] It relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based phenomenon. The target protein is fused to NanoLuc® Luciferase (donor), and a cell-permeable fluorescent tracer (acceptor) that binds the target is added. A test compound that binds the target will compete with and displace the tracer, causing a loss of BRET signal.[19][20][21]

Diagram: NanoBRET™ Target Engagement Principle

G cluster_0 cluster_1 Node_A Target Protein NanoLuc® (Donor) Tracer_A Fluorescent Tracer (Acceptor) Node_A:f1->Tracer_A BRET Signal Node_B Target Protein NanoLuc® (Donor) Tracer_B Fluorescent Tracer Compound Triazolopyrazine Derivative Compound->Node_B:f0 Binds

Caption: Compound binding displaces the tracer, reducing the BRET signal.

Protocol Outline: NanoBRET™ Target Engagement Assay

Note: This protocol is a general outline. Specific tracer concentrations and cell handling will depend on the target of interest.

  • Cell Preparation: Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. After 24-48 hours, harvest and resuspend the cells.

  • Compound and Tracer Addition: Dispense cells into a 96-well or 384-well white plate. Add the test compound (triazolopyrazine derivative) across a range of concentrations, followed by the addition of the specific NanoBRET™ fluorescent tracer at a pre-determined optimal concentration.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for a period (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium within the cells.

  • Substrate Addition: Add the NanoGlo® Luciferase substrate to all wells.

  • Data Acquisition: Immediately measure both the donor (e.g., 460nm) and acceptor (e.g., 610nm) emission wavelengths using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the change in BRET ratio against the log[compound concentration] to determine the IC₅₀, which reflects the compound's apparent intracellular affinity for the target.[18]

Part 3: Assay Validation and Best Practices

Authoritative Grounding: The development of any cell-based assay for drug discovery must include a rigorous validation phase to ensure its quality, robustness, and suitability for screening.[22] The Z'-factor (Z-prime) is a dimensionless statistical parameter that is the industry standard for quantifying assay quality.[23]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - [3(σₚ + σₙ)] / |μₚ - μₙ| [24]

It provides a measure of the separation between the control signals relative to their variability.[24] An assay's quality can be interpreted from its Z'-factor value.[25][26]

Data Presentation: Assay Validation Parameters

ParameterCalculationAcceptance CriteriaRationale
Z'-Factor 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|> 0.5 Indicates an excellent separation between positive and negative controls, making the assay suitable for high-throughput screening.[24][25]
Signal-to-Background (S/B) μₚ / μₙ> 5 (recommended)A high S/B ratio indicates a robust signal window, making it easier to distinguish hits from noise.
Coefficient of Variation (%CV) (σ / μ) * 100< 15%Low %CV for both positive and negative controls ensures that the assay results are precise and reproducible.
DMSO Tolerance Test assay performance at various DMSO concentrations< 1% final concentrationEnsures that the solvent used to dissolve compounds does not interfere with the assay readout.[27]

Trustworthiness: To ensure self-validating protocols, every assay plate must include:

  • Negative/Vehicle Controls: Cells treated with the maximum concentration of the compound vehicle (e.g., DMSO) to define 100% viability or baseline activity.

  • Positive Controls: Cells treated with a known active compound (e.g., a reference inhibitor or cytotoxic agent) to define the dynamic range of the assay.

  • Background Controls: Wells containing only medium and the assay reagent to measure the baseline signal to be subtracted.

Conclusion

References

  • Title: MTS Tetrazolium Assay Protocol. Source: Creative Bioarray. URL: [Link]

  • Title: Cell-based Kinase Assays. Source: Profacgen. URL: [Link]

  • Title: Immuno-oncology Cell-based Kinase Assay Service. Source: Creative Biolabs. URL: [Link]

  • Title: Z-factor. Source: Grokipedia. URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf - NIH. URL: [Link]

  • Title: Caspase 3/7 Activity. Source: Protocols.io. URL: [Link]

  • Title: Assay performance and the Z'-factor in HTS. Source: Drug Target Review. URL: [Link]

  • Title: Celltiter Glo Luminescent Cell Viability Assay Protocol. Source: Scribd. URL: [Link]

  • Title: Synthesis of New Triazolopyrazine Antimalarial Compounds. Source: PMC - NIH. URL: [Link]

  • Title: MTS Cell Proliferation Assay Kit User Manual. Source: BioVision. URL: [Link]

  • Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology. URL: [Link]

  • Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad. URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Source: PubMed. URL: [Link]

  • Title: Z-factors. Source: BIT 479/579 High-throughput Discovery. URL: [Link]

  • Title: NanoBRET™ Target Engagement for drug development. Source: News-Medical.Net. URL: [Link]

  • Title: Caspase-Glo 3/7 Assay. Source: Reaction Biology. URL: [Link]

  • Title: Optimizing Your Cell Based Assay Performance Key Strategies. Source: Marin Biologic Laboratories. URL: [Link]

  • Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Source: PLOS One. URL: [Link]

  • Title: Assay Development: Best Practices in Drug Discovery. Source: Technology Networks. URL: [Link]

  • Title: How to Develop Effective in vitro Assays for Early Drug Discovery. Source: Aurelia Bioscience. URL: [Link]

  • Title: Cell Based Assays in Drug Development: Comprehensive Overview. Source: Sannova. URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of[6][9][14]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Source: NIH. URL: [Link]

  • Title: Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Source: PubMed. URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of[6][9][14]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Source: Frontiers. URL: [Link]

  • Title: Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Source: ResearchGate. URL: [Link]

Sources

Application Notes & Protocols: The 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine Scaffold for Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant threat to global public health, creating an urgent need for new antimalarial agents with novel mechanisms of action. The 1,2,4-triazolo[4,3-a]pyrazine scaffold, particularly its saturated 5,6,7,8-tetrahydro derivative, has emerged as a promising chemotype. This scaffold is the focus of the Open Source Malaria (OSM) consortium's "Series 4" compounds, which have demonstrated potent activity against multiple strains of P. falciparum.[1][2] Mechanistic studies suggest that this series of compounds may act by inhibiting the parasite's Na+/H+-ATPase, PfATP4, an essential ion pump for maintaining cellular homeostasis.[1][3]

This document provides a comprehensive guide for researchers, outlining detailed protocols for the synthesis, in vitro screening, and in vivo evaluation of novel compounds based on the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core. The methodologies are designed to form a cohesive and self-validating workflow, from initial chemical synthesis to preclinical efficacy assessment.

Section 1: Synthesis of the Scaffold and Analog Library

A key strategy in modern drug discovery is the efficient synthesis of a core scaffold followed by rapid diversification to explore the structure-activity relationship (SAR). Late-stage functionalization (LSF) is a powerful tool that allows for the modification of a core structure without resorting to lengthy de novo synthesis for each new analog.[1] This section details the synthesis of a key intermediate and a subsequent functionalization strategy.

Protocol 1.1: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine Hydrochloride

Principle: This multi-step synthesis builds the core heterocyclic system. The initial reaction of ethylenediamine with 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole forms a key hydrazide intermediate. This intermediate is then cyclized under acidic conditions to yield the desired triazolopyrazine scaffold.[4] This specific intermediate is a versatile building block for further derivatization.

Materials:

  • Ethylenediamine

  • 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

  • Methanol (MeOH)

  • 37% Hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, and filtration apparatus.

Procedure:

  • Intermediate Formation: In a round-bottom flask, dissolve ethylenediamine (3 equivalents) in methanol at -20 °C (ice-salt bath).[4]

  • Slowly add a solution of 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (1 equivalent) in methanol dropwise while maintaining the temperature at -20 °C.[4]

  • Stir the reaction mixture at this temperature for 1 hour. A precipitate of N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide should form.[4]

  • Collect the solid intermediate by suction filtration, wash with cold ethanol, and dry under vacuum.

  • Cyclization: Suspend the dried intermediate (1 equivalent) in methanol (approx. 4 mL per gram of intermediate) in a new flask.[5]

  • Warm the suspension to 55 °C with stirring.[5]

  • Slowly add 37% HCl (approx. 1.05 equivalents) dropwise. The solids should dissolve, resulting in a clear solution.[5]

  • Maintain the reaction at 55 °C for 1 hour.[4]

  • Cool the solution to 20 °C and allow it to stand until a seed bed of crystals forms.

  • Slowly add MTBE (approx. 11 mL per gram of starting intermediate) over 1 hour to precipitate the product.[5]

  • Cool the resulting slurry to ~2 °C, age for 30 minutes, and collect the solid product by filtration.

  • Wash the solids with a cold 1:3 mixture of ethanol:MTBE and dry under vacuum at 45 °C to yield the hydrochloride salt of the title compound.

Protocol 1.2: Analog Diversification via Late-Stage Functionalization (LSF)

Principle: With the core scaffold in hand, LSF techniques such as photoredox catalysis can be used to introduce new functional groups at specific positions, rapidly generating a library of analogs for SAR studies.[1] This avoids the need for a complete re-synthesis for each new compound.

Note: The specific conditions for photoredox LSF are highly dependent on the desired transformation and the substrate. The following is a generalized example.

Materials:

  • Synthesized triazolopyrazine scaffold

  • Photoredox catalyst (e.g., an iridium or ruthenium complex)

  • Radical precursor (e.g., alkyl carboxylic acid for alkylation)

  • Solvent (e.g., Dimethylformamide, Acetonitrile)

  • Blue LED light source

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In an oven-dried vial under an inert atmosphere, combine the triazolopyrazine scaffold (1 equivalent), the photoredox catalyst (1-5 mol%), and the radical precursor (1.5-3 equivalents).

  • Add the degassed solvent via syringe.

  • Stir the mixture and irradiate with a blue LED light source at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the resulting analog using column chromatography to yield the final product.

Synthetic_Workflow start_materials Starting Materials (e.g., Ethylenediamine, Oxadiazole) intermediate Hydrazide Intermediate start_materials->intermediate Step 1: Condensation scaffold Core Scaffold (Tetrahydro-triazolo [4,3-a]pyrazine) intermediate->scaffold Step 2: Acid-catalyzed Cyclization lsf Late-Stage Functionalization (e.g., Photoredox) scaffold->lsf Diversification library Analog Library for Screening lsf->library

Caption: Synthetic workflow for the triazolopyrazine scaffold.

Section 2: In Vitro Antimalarial Screening Cascade

A hierarchical screening cascade is essential for efficiently identifying promising compounds. This process begins with assessing activity against the parasite, followed by evaluating toxicity against a mammalian cell line to determine selectivity.

Protocol 2.1: Continuous Culture of P. falciparum (Asexual Blood Stages)

Principle: The continuous in vitro cultivation of P. falciparum in human red blood cells (RBCs) is fundamental for antimalarial drug testing.[6] The method relies on a specialized culture medium (RPMI 1640), a serum source, and a specific gas environment (low O₂, high CO₂) to mimic physiological conditions.[7]

Materials:

  • P. falciparum strain (e.g., drug-sensitive 3D7 or drug-resistant Dd2)

  • Human erythrocytes (blood group O+), washed

  • Complete Medium: RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, gentamicin, and 10% heat-inactivated human serum or 0.5% Albumax I.[7][8]

  • Sterile culture flasks (T-25 or T-75)

  • Humidified incubator at 37°C

  • Gas mixture: 5% CO₂, 5% O₂, 90% N₂

  • Giemsa stain and light microscope

Procedure:

  • Media Preparation: Prepare Complete Medium under sterile conditions and warm to 37°C before use.

  • Culture Initiation/Maintenance: Combine washed human RBCs and Complete Medium in a culture flask to achieve a 5% hematocrit (the percentage of blood volume occupied by red blood cells).

  • Add the parasite culture to achieve a starting parasitemia of ~0.5%.

  • Place the flask in the 37°C incubator and flush with the gas mixture. Seal the flask tightly.

  • Daily Maintenance: Change the medium every 24 hours.[9] To do this, gently stand the flask upright to allow the RBCs to settle. Aspirate the old medium and replace it with an equal volume of fresh, pre-warmed Complete Medium.

  • Monitoring Parasitemia: At each medium change, prepare a thin blood smear from the culture.[9] Stain with Giemsa and determine the parasitemia by counting infected RBCs under a light microscope.

  • Splitting the Culture: When parasitemia exceeds 5-8%, dilute the culture with fresh, uninfected RBCs and Complete Medium to bring the parasitemia back down to ~0.5%.

Protocol 2.2: Antimalarial Efficacy Assay ([³H]-Hypoxanthine Incorporation)

Principle: P. falciparum is a purine auxotroph, meaning it cannot synthesize its own purines and must salvage them from the host. This assay measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids. A reduction in [³H]-hypoxanthine incorporation in the presence of a test compound indicates inhibition of parasite growth.[10][11]

Materials:

  • Synchronized, ring-stage P. falciparum culture (~0.5% parasitemia, 2.5% hematocrit)

  • Test compounds serially diluted in Complete Medium

  • Positive controls (e.g., Chloroquine, Artemisinin) and negative control (vehicle, e.g., DMSO)

  • [³H]-Hypoxanthine

  • 96-well microtiter plates

  • Cell harvester and scintillation counter

Procedure:

  • Plate Setup: Add 25 µL of serially diluted test compounds and controls to the wells of a 96-well plate.

  • Add 200 µL of the parasite culture to each well.

  • Incubate the plate for 24 hours in the gassed, humidified incubator at 37°C.

  • Radiolabeling: Add 25 µL of [³H]-Hypoxanthine (0.5 µCi/well) to each well.

  • Incubate for an additional 24 hours.

  • Harvesting: Freeze the plate at -20°C to lyse the cells. Thaw and harvest the contents of each well onto a glass-fiber filter mat using a cell harvester.

  • Counting: Dry the filter mat and measure the incorporated radioactivity for each well using a scintillation counter.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2.3: Mammalian Cell Cytotoxicity (MTT Assay)

Principle: The MTT assay is a colorimetric method to assess cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable, metabolically active cells.[12][13] This is used to determine the compound's toxicity to a non-parasitic cell line.

Materials:

  • Mammalian cell line (e.g., HEK293 - human embryonic kidney cells)

  • Cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)

  • Test compounds serially diluted

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Plate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add 100 µL of medium containing the serially diluted test compounds. Include a positive control (e.g., doxorubicin) and a negative (vehicle) control.

  • Incubate for 48-72 hours at 37°C in a standard CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Purple formazan crystals will form in live cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm on a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from a dose-response curve. The Selectivity Index (SI) is then calculated as: SI = CC₅₀ (mammalian cells) / IC₅₀ (P. falciparum) . A higher SI value indicates greater selectivity for the parasite.

Data Presentation: In Vitro Screening Results

Compound IDP. falciparum 3D7 IC₅₀ (µM)[1][14]P. falciparum Dd2 IC₅₀ (µM)[1][3]HEK293 CC₅₀ (µM)[1][15]Selectivity Index (SI) (Dd2)
Scaffold-011.251.50>80>53
Analog-A0.310.45>80>177
Analog-B0.090.1165590
Analog-C5.606.10>80>13
Chloroquine0.020.25>100>400

digraph "In_Vitro_Screening_Cascade" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Node styles compound [label="Test Compound\n(Analog Library)", fillcolor="#F1F3F4", fontcolor="#202124"]; pf_assay [label="Primary Screen:\nP. falciparum Growth\n([³H]-Hypoxanthine Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cylinder]; cytotox [label="Secondary Screen:\nMammalian Cytotoxicity\n(MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124", shape=cylinder]; data_analysis [label="Data Analysis", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; hit [label="Potent & Selective Hit\n(Low IC₅₀, High SI)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; no_go [label="Discard\n(Inactive or Toxic)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges compound -> pf_assay; pf_assay -> cytotox [label="Active\nCompounds"]; cytotox -> data_analysis; data_analysis -> hit [label="IC₅₀ < 1µM\nSI > 100"]; data_analysis -> no_go [label="IC₅₀ > 1µM\nor SI < 100"]; }digraph "In_Vivo_Efficacy_Workflow" { graph [nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Node styles infection [label="Day 0:\nInfect Mice with\nP. berghei", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Day 0-3:\nAdminister Test Compound\n(Daily for 4 days)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; measurement [label="Day 4:\nMeasure Parasitemia\n(Blood Smear)", fillcolor="#FBBC05", fontcolor="#202124"]; outcome [label="Outcome Assessment", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; efficacious [label="Efficacious Lead\n(High % Suppression)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; not_efficacious [label="Not Efficacious\n(Low % Suppression)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges infection -> treatment; treatment -> measurement; measurement -> outcome; outcome -> efficacious [label=">90%"]; outcome -> not_efficacious [label="<90%"]; }

Caption: Logic of the 4-day suppressive test for in vivo efficacy.

References

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2020). Molecules, 25(23), 5750. Available at: [Link]

  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. (2021). Frontiers in Cellular and Infection Microbiology, 11, 658838. Available at: [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2022). Molecules, 27(19), 6667. Available at: [Link]

  • Animal models of efficacy to accelerate drug discovery in malaria. (2014). Parasitology, 141(1), 85-100. Available at: [Link]

  • IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. (1986). Southeast Asian J Trop Med Public Health, 17(4), 528-36. Available at: [Link]

  • An in vitro toolbox to accelerate anti-malarial drug discovery and development. (2020). Malaria Journal, 19(1), 1. Available at: [Link]

  • An in vitro assay system for the identification of potential antimalarial drugs. (1981). The American Journal of Tropical Medicine and Hygiene, 30(5), 948-54. Available at: [Link]

  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (2023). Beilstein Journal of Organic Chemistry, 19, 107-114. Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2020). ResearchGate. Available at: [Link]

  • Improved Protocol for Continuous Culture of Plasmodium falciparum Reference Strains. (2021). Journal of Biosciences and Medicines, 9(2), 1-10. Available at: [Link]

  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (2023). MalariaWorld. Available at: [Link]

  • Biological data for activity of triazolopyrazine analogues 1-15 against... (2020). ResearchGate. Available at: [Link]

  • Summary of the complete protocol. Plasmodium falciparum culture is... (2020). ResearchGate. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. Available at: [Link]

  • Culture of Plasmodium falciparum blood stages v1.0. (2016). World Health Organization. Available at: [Link]

  • The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. (2022). Preprints.org. Available at: [Link]

  • In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages. (2014). Open Journal of Medical Microbiology, 4, 1-8. Available at: [Link]

  • Some antimalarial leads, with their in vivo efficacy assessment and their murine model. (2022). ResearchGate. Available at: [Link]

  • The assessment of antimalarial drug efficacy in vivo. (2022). SMC Alliance. Available at: [Link]

  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-t[1][10][16]riazol[4,3-a] pyrazine hydrochloride. (2012). Google Patents. Available at:

  • Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity. (2018). Frontiers in Immunology, 9, 812. Available at: [Link]

  • Routine Culturing Plasmodium falciparum. University of Edinburgh. Available at: [Link]

  • Mouse Models of Uncomplicated and Fatal Malaria. (2015). Methods in Molecular Biology, 1325, 17-31. Available at: [Link]

  • Process to tetrahydrotriazolopyrazines and intermediates. (2004). Google Patents.
  • MTT assay. Wikipedia. Available at: [Link]

  • In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. (2000). Antimicrobial Agents and Chemotherapy, 44(8), 2250-2252. Available at: [Link]

  • Mouse Models for Erythrocytic-Stage Malaria. (2002). Malaria Methods and Protocols. Available at: [Link]

  • Plasmodium berghei malaria model – biology and technologies. Leiden University Medical Center. Available at: [Link]

  • Mouse Models for Unravelling Immunology of Blood Stage Malaria. (2022). Vaccines, 10(4), 578. Available at: [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2020). RSC Advances, 10, 36367-36374. Available at: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). Cells, 10(12), 3570. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research and Applications, 8(5), 1040-1049. Available at: [Link]

  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (2023). Semantic Scholar. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2021). Molecules, 26(23), 7247. Available at: [Link]

  • Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. (2022). Molecules, 27(18), 5897. Available at: [Link]

  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (2023). Beilstein Journal of Organic Chemistry, 19, 107-114. Available at: [Link]

  • Focused small molecule library of 5,6,7,8-tetrahydrot[1][10][16]riazolo-[4,3-a]pyrazines: a brick for the house of medicinal chemistry. (2020). ResearchGate. Available at: [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4- triazolo[4,3-a]pyrazine scaffold Author. (2020). RSC Advances. Available at: [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3- a ]pyrazine scaffold. (2020). ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Characterizing the Anticancer Activity of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the anticancer activity of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine analogs for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction and Rationale

The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold has emerged as a promising heterocyclic core for the development of potent therapeutic candidates.[1] Derivatives of this scaffold, particularly those with substitutions like a trifluoromethyl group, have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3][4] The inclusion of fluorine atoms can enhance metabolic stability and biological activity, making these compounds attractive for further development.[1]

These application notes provide a comprehensive guide for researchers to investigate the anticancer properties of this compound class. We will delve into the primary mechanisms of action, provide detailed protocols for essential in vitro assays, and offer insights into data interpretation and visualization, grounding our recommendations in established scientific findings.

Primary Mechanisms of Action: From Cell Cycle Arrest to Apoptosis

Fused heterocyclic systems based on pyrazine and triazole are known to target fundamental processes in cancer cell proliferation.[5] For the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine class and its close analogs, two primary mechanisms of anticancer activity have been identified: inhibition of cell cycle progression and induction of programmed cell death (apoptosis).

Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are critical enzymes that regulate the cell cycle, and their dysregulation is a hallmark of many cancers.[6] Several triazolopyrimidine and pyrazolopyrimidine scaffolds, which are structurally related to the core topic, have been identified as potent inhibitors of CDK2.[6][7][8][9] Inhibition of CDK2 activity leads to cell cycle arrest, primarily at the G1/S transition, thereby preventing cancer cells from replicating their DNA and proliferating.[10] The pyrazolo[3,4-d]pyrimidine bicycle, for instance, is considered a bioisostere of the purine ring and effectively competes with ATP at the kinase domain of CDKs.[6][9] It is highly probable that the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold operates via a similar mechanism, making CDK2 a primary target for investigation.

Induction of the Mitochondrial Apoptotic Pathway

Beyond cytostatic effects, potent anticancer agents must induce cell death. Studies on 3-trifluoromethyl substituted 5,6,7,8-tetrahydro-[7][8][11]triazolo[4,3-a]pyrazine derivatives have shown that they effectively trigger the intrinsic (mitochondrial) pathway of apoptosis in human colon cancer cells.[2][4] This is achieved by modulating the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. Specifically, these compounds have been shown to up-regulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2.[2][4] This shift disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the subsequent activation of executioner caspase-3, which orchestrates the dismantling of the cell.[2][4]

The following diagram illustrates the proposed dual mechanism of action.

MOA_Pathway cluster_0 Cell Cycle Control cluster_1 Apoptosis Induction Compound Triazolo[4,3-a]pyrazine Analog CDK2 CDK2 / Cyclin E/A Compound->CDK2 Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates G1_S G1 to S Phase Transition CDK2->G1_S Promotes Proliferation Cell Proliferation G1_S->Proliferation Mito Mitochondrial Permeability ↑ Apoptosis Apoptosis Bcl2->Mito Inhibits Bax->Mito Casp3 Caspase-3 Activation Mito->Casp3 Casp3->Apoptosis

Caption: Dual mechanism of action for triazolo[4,3-a]pyrazine analogs.

Experimental Workflows and Protocols

A systematic approach is crucial for characterizing novel anticancer compounds. The workflow should begin with broad cytotoxicity screening, followed by more detailed mechanistic assays for promising candidates.

Experimental_Workflow Start Start: Compound Synthesis & Solubilization Screen Primary Screening: MTT/MTS Cytotoxicity Assay (Panel of Cancer Cell Lines) Start->Screen IC50 Determine IC50 Values Identify 'Hit' Compounds Screen->IC50 Mechanism Mechanism of Action Assays (on Hit Compounds) IC50->Mechanism Apoptosis Apoptosis Assay: Annexin V / PI Staining Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle Western Target Validation: Western Blot (CDK2, Bcl-2, Bax, Caspase-3) Mechanism->Western Lead Lead Compound Prioritization Apoptosis->Lead CellCycle->Lead Western->Lead

Caption: Recommended workflow for in vitro characterization.

Data Presentation: Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. Data should be presented clearly, comparing the novel analogs against a standard chemotherapeutic agent across multiple cell lines.

Table 1: Example Cytotoxicity Data for 3-Trifluoromethyl-5,6,7,8-tetrahydro-[7][8][11]triazolo[4,3-a]pyrazine Derivatives

Compound Cell Line Tissue of Origin IC50 (µM)[2][3] Positive Control (Cisplatin) IC50 (µM)[2]
Analog RB7 HT-29 Colon Carcinoma 8.18 ~5.0
Analog Series HCT-116 Colon Carcinoma 6.5 - 11.1 Not Reported

| Analog Series | HT-29 | Colon Carcinoma | 6.5 - 11.1 | Not Reported |

Note: Data is compiled from published studies.[2][3] Experimental values will vary based on conditions.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is a reliable colorimetric assay to determine cellular metabolic activity, which serves as a proxy for cell viability.[12] It is a foundational step in any anticancer drug screening process.[11][13]

Materials:

  • Human cancer cell lines (e.g., HCT-116, HT-29)

  • Appropriate culture medium (e.g., DMEM) with 10% FBS, 1% Penicillin-Streptomycin[14]

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[14] Allow cells to adhere and resume exponential growth by incubating overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin or Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[14] During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is the gold standard for quantifying apoptosis. It differentiates between viable cells, early apoptotic cells, late apoptotic/necrotic cells, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Test compound(s) at predetermined IC50 concentrations

  • Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

References

  • Bower, M. J., et al. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 16(7), 1957-1961. [Link]

  • Gomaa, H. A. M., et al. (2021). Design, synthesis and molecular docking of novel pyrazolo[1,5-a][2][7][12]triazine derivatives as CDK2 inhibitors. Bioorganic Chemistry, 115, 105234. [Link]

  • Smit, M., & Butgereit, A. (2014). Bioassays for anticancer activities. Methods in Molecular Biology, 1101, 235-245. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Technical Paper. [Link]

  • Basha, R. S., et al. (2020). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[7][8][11]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molbank, 2020(4), M1173. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17735–17745. [Link]

  • Visikol. (2019). In vitro Cancer Drug Screening Services. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1876-1891. [Link]

  • El-Adl, K., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][11]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11698. [Link]

  • Richardson, C. M., et al. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 16(7), 1957-61. [Link]

  • Basha, R. S., et al. (2020). (PDF) Synthesis of 3-Trifluoromethyl-5,6-dihydro-[7][8][11]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. ResearchGate. [Link]

  • Al-Ostath, R. A., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[7][8][11]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 27(19), 6667. [Link]

  • Mojzych, M., et al. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][7][8][11]triazine Derivatives. Molecules, 25(17), 3948. [Link]

  • ResearchGate. (2023). Focused small molecule library of 5,6,7,8-tetrahydro[7][8][11]triazolo-[4,3-a]pyrazines: a brick for the house of medicinal chemistry. [Link]

Sources

Application Note & Protocol: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

Application Note & Protocol: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Triazolopyrazine Core in Sitagliptin

Sitagliptin, the active pharmaceutical ingredient in Januvia®, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus.[1][2] Its mechanism of action relies on preventing the degradation of incretin hormones, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[3] The chemical architecture of sitagliptin is built upon a chiral β-amino acid side chain attached to a heterocyclic core: 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[4][1][2]triazolo[4,3-a]pyrazine .[5]

This triazolopyrazine moiety is not merely a scaffold; it is a key pharmacophore that correctly orients the molecule within the active site of the DPP-4 enzyme.[4] The synthesis of this intermediate, often as its hydrochloride salt for improved stability and handling, is a critical step in the overall manufacturing process of sitagliptin.[1][5] This document provides a detailed overview of a prevalent synthetic strategy and a comprehensive laboratory-scale protocol.

Synthetic Strategies: A Mechanistic Overview

Several synthetic routes to the target intermediate have been developed, each with distinct advantages concerning starting material availability, process safety, and overall yield. A common and robust strategy involves the construction of the fused heterocyclic system from acyclic or monocyclic precursors. One of the most well-documented approaches involves the initial formation of a trifluoroacetyl hydrazide, which is then elaborated and cyclized.

The core logic of this strategy is a two-fold condensation reaction:

  • Amide/Hydrazide Formation: A trifluoroacetylating agent (e.g., ethyl trifluoroacetate or trifluoroacetic anhydride) reacts with a hydrazine source to form a key trifluoroacetohydrazide intermediate.[4][6] This step installs the trifluoromethyl group, which is crucial for the molecule's electronic properties.

  • Intramolecular Cyclization: The hydrazide is further functionalized with a synthon that contains the necessary carbon and nitrogen atoms to form the pyrazine ring. A final dehydration and cyclization step, often acid-catalyzed, yields the fused triazolo ring system.

An alternative pathway begins with a pre-formed pyrazine ring, such as 2-chloropyrazine, which is first converted to a hydrazinylpyrazine.[5] This intermediate is then acylated with trifluoroacetic anhydride and cyclized. Subsequent reduction of the pyrazine ring affords the final tetrahydro-triazolopyrazine structure.[5] This note will focus on a methodology that builds the heterocyclic system sequentially.

Key Chemical Transformations & Rationale

The chosen synthetic pathway, detailed below, relies on a sequence of reliable and well-understood chemical reactions.

Synthetic_WorkflowAEthyl Trifluoroacetate+ Hydrazine HydrateBTrifluoroacetohydrazide(Intermediate II)A->BHydrazinolysis(CH₃CN, 20°C)DAcylated Hydrazide(Intermediate III)B->DCChloroacetyl Chloride+ NaOHC->DAcylation(10°C)F2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (IV)D->FEPOCl₃(Dehydration/Cyclization)E->F80°CHCyclized Product (V)F->HGEthylenediamineG->HSubstitution/Cyclization(MeOH, -20°C)JTarget Intermediate (VI)(Hydrochloride Salt)H->JIConc. HCl(Salt Formation)I->J55°C

The Versatile Scaffold: Application Notes on Triazolopyrazines in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Heterocycle in Crop Protection

The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of heterocyclic chemistry, the triazolopyrazine scaffold has emerged as a "privileged structure"—a molecular framework that demonstrates a remarkable propensity for interacting with a diverse range of biological targets. This versatility has positioned triazolopyrazines and their close analogs, such as triazolopyrimidines, at the forefront of innovation in the development of herbicides, fungicides, and insecticides.

This guide provides an in-depth exploration of the application of triazolopyrazines in agricultural chemistry. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of their biological activity, present detailed protocols for their synthesis and evaluation, and offer insights gleaned from practical field applications. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to harness the potential of this remarkable heterocyclic system.

I. Herbicidal Applications: Targeting a Key Enzyme in Plant Growth

The most well-established agricultural application of triazolo-fused pyrimidines, and by extension, a primary area of investigation for triazolopyrazines, is in the domain of herbicides. These compounds have demonstrated exceptional potency at low application rates, a highly desirable trait for modern weed management.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Triazolopyrimidine sulfonamide herbicides function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is pivotal in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[1] Crucially, ALS is present in plants and microorganisms but absent in animals, rendering it an ideal target for selective herbicides with low mammalian toxicity.[1][2]

The inhibition of ALS by these herbicides can be a complex process, sometimes involving a "time-dependent accumulative inhibition" where the herbicide triggers oxidative inactivation of the enzyme, contributing significantly to its potent herbicidal effect.[3] The development of weed resistance to ALS inhibitors, often through mutations in the ALS gene, is a significant challenge that drives the search for new derivatives with altered binding modes.[4]

Diagram 1: Mechanism of Action of Triazolopyrazine-based Herbicides

Herbicidal_Mechanism_of_Action cluster_pathway Triazolopyrazine Triazolopyrazine Herbicide ALS Acetolactate Synthase (ALS/AHAS) Inhibition Inhibition Triazolopyrazine->Inhibition AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Block Blockage ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis Cessation Cessation PlantGrowth Plant Growth & Development ProteinSynthesis->PlantGrowth Inhibition->ALS Block->AminoAcids Cessation->ProteinSynthesis

Caption: Inhibition of ALS by triazolopyrazine herbicides disrupts essential amino acid synthesis.

Protocol 1: Synthesis of a Model Triazolopyrazine Sulfonamide Herbicide

This protocol outlines a general synthetic route for a triazolopyrazine sulfonamide derivative, adapted from methodologies for related heterocyclic compounds.[5][6]

Step 1: Synthesis of the Triazolopyrazine Core

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of a substituted aminotriazole in a suitable solvent such as ethanol.

  • Addition of Reagents: Add 1.1 equivalents of a 1,2-dicarbonyl compound (e.g., a glyoxal derivative) and a catalytic amount of a weak acid (e.g., acetic acid).

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the triazolopyrazine core using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Sulfonylation

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 1 equivalent of the synthesized triazolopyrazine core in a dry aprotic solvent such as acetonitrile.

  • Addition of Base: Add 1.2 equivalents of a non-nucleophilic base, such as pyridine or triethylamine.

  • Addition of Sulfonyl Chloride: Cool the mixture in an ice bath and slowly add 1.1 equivalents of a substituted sulfonyl chloride.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the final triazolopyrazine sulfonamide product by column chromatography or recrystallization. Confirm the structure and purity using NMR, mass spectrometry, and elemental analysis.

Protocol 2: Whole-Plant Bioassay for Herbicidal Activity

This protocol provides a method for assessing the post-emergence herbicidal activity of novel triazolopyrazine compounds.

1. Plant Material and Growth Conditions:

  • Select a range of weed species (e.g., Amaranthus retroflexus, Brassica campestris) and a crop species (e.g., wheat, corn) for selectivity assessment.[7]
  • Sow seeds in pots containing a standardized soil mix and grow in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 16/8 hour day/night cycle).[8]

2. Herbicide Application:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone) with a surfactant.
  • When the plants reach the 2-4 leaf stage, apply the test compounds at various concentrations (e.g., 10, 50, 100, 200 g/ha) using a laboratory sprayer to ensure even coverage.
  • Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide with a similar mode of action).

3. Assessment of Herbicidal Efficacy:

  • After a set period (e.g., 14-21 days), visually assess the plants for signs of injury, such as stunting, chlorosis, and necrosis, on a scale of 0% (no effect) to 100% (plant death).
  • For a quantitative assessment, harvest the above-ground biomass, dry it in an oven at 60-70°C to a constant weight, and calculate the percentage of growth inhibition relative to the negative control.

4. Data Analysis:

  • Calculate the GR₅₀ (the concentration required to cause a 50% reduction in plant growth) for each compound and weed species using a suitable statistical software package.

Table 1: Representative Herbicidal Activity of Triazolo-fused Pyrimidine/Pyrazine Derivatives

Compound ClassTarget WeedGR₅₀ (g a.i./ha)Crop Selectivity
Triazolopyrimidine SulfonamideAmaranthus retroflexus5-20Good in Wheat
Triazolopyrimidine SulfonamideChenopodium album10-30Good in Wheat
Experimental TriazolopyrazineSetaria faberi25-75Moderate in Corn
Experimental TriazolopyrazineAbutilon theophrasti40-100Moderate in Corn

Note: Data is representative and compiled from various sources on ALS-inhibiting herbicides for illustrative purposes.

II. Fungicidal Applications: A Dual-Targeting Opportunity

The structural similarity between the ALS enzyme in plants and fungi opens up the exciting possibility of developing triazolopyrazine-based compounds with both herbicidal and fungicidal properties. Indeed, some triazolopyrimidine herbicides have shown potent antifungal activity.[3][9]

Mechanism of Action: Beyond ALS Inhibition

While ALS is a viable target in fungi, many established triazole fungicides operate through a different mechanism: the inhibition of sterol biosynthesis.[10][11] Specifically, they target the enzyme lanosterol 14α-demethylase, which is crucial for the formation of ergosterol, a vital component of fungal cell membranes.[11] The potential for triazolopyrazines to act via this well-established fungicidal pathway, or through novel mechanisms, is an active area of research.

Diagram 2: Potential Fungicidal Mechanisms of Triazolopyrazines

Fungicidal_Mechanisms cluster_inhibition Triazolopyrazine Triazolopyrazine Fungicide Inhibition1 Inhibition Triazolopyrazine->Inhibition1 Inhibition2 Inhibition Triazolopyrazine->Inhibition2 ALS Acetolactate Synthase (Fungal) AminoAcids Branched-Chain Amino Acids ALS->AminoAcids Catalyzes Demethylase Lanosterol 14α-demethylase Ergosterol Ergosterol Biosynthesis Demethylase->Ergosterol Catalyzes FungalGrowth Fungal Growth & Pathogenicity AminoAcids->FungalGrowth Ergosterol->FungalGrowth Inhibition1->ALS Inhibition1->FungalGrowth Inhibition2->Demethylase Inhibition2->FungalGrowth

Caption: Triazolopyrazines may inhibit fungal growth by targeting ALS or sterol biosynthesis.

Protocol 3: In Vitro Antifungal Bioassay

This protocol describes a method to evaluate the efficacy of triazolopyrazine compounds against common phytopathogenic fungi.

1. Fungal Cultures and Media:

  • Obtain pure cultures of relevant plant pathogenic fungi (e.g., Alternaria brassicae, Fusarium graminearum).
  • Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA).

2. Poisoned Food Technique:

  • Prepare stock solutions of the test compounds in a suitable solvent.
  • Autoclave the PDA medium and cool it to approximately 45-50°C.
  • Add the test compounds to the molten agar at various final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent only.
  • Pour the amended agar into sterile Petri dishes and allow them to solidify.

3. Inoculation and Incubation:

  • From a fresh culture of the test fungus, cut a small disc (e.g., 5 mm diameter) of mycelial growth from the edge of the colony.
  • Place the mycelial disc, mycelium-side down, in the center of each agar plate.
  • Incubate the plates at an optimal temperature for the specific fungus (e.g., 25±1°C) in the dark.

4. Data Collection and Analysis:

  • When the fungal growth in the control plate has reached the edge of the plate, measure the diameter of the fungal colony in the treated plates.
  • Calculate the percentage of mycelial growth inhibition for each concentration.
  • Determine the EC₅₀ (effective concentration to inhibit 50% of mycelial growth) for each compound.

III. Insecticidal Potential: An Emerging Frontier

While less explored than their herbicidal and fungicidal applications, there is growing evidence that the triazolopyrazine scaffold can be adapted to create effective insecticides. Patents have been filed for heteroaryl-substituted pyrazine derivatives for the control of animal pests, including insects.[12]

Potential Mechanisms of Action

The nervous system of insects presents a rich array of potential targets for novel insecticides. While the specific mechanism of action for triazolopyrazine-based insecticides is an area of active investigation, plausible targets include:

  • Acetylcholine Esterase (AChE) Inhibitors: These compounds prevent the breakdown of the neurotransmitter acetylcholine, leading to continuous nerve stimulation, paralysis, and death.[13]

  • Sodium Channel Modulators: These insecticides interfere with the normal functioning of voltage-gated sodium channels, disrupting nerve impulses and causing paralysis.[13]

  • Transient Receptor Potential (TRP) Channels: Some novel insecticides act on TRP channels, which are involved in sensory perception and other physiological processes in insects.[14]

Diagram 3: Experimental Workflow for Agrochemical Discovery

Agrochemical_Discovery_Workflow Synthesis Synthesis of Triazolopyrazine Library Purification Purification & Characterization Synthesis->Purification Screening Primary Bioassays (Herbicidal, Fungicidal, Insecticidal) Purification->Screening HitID Hit Identification Screening->HitID LeadOpt Lead Optimization (Structure-Activity Relationship) HitID->LeadOpt Promising Activity SecondaryScreening Secondary & Field Trials (Dose-Response, Selectivity, Persistence) HitID->SecondaryScreening Potent Leads LeadOpt->Synthesis Iterate Candidate Development Candidate SecondaryScreening->Candidate

Caption: A typical workflow for the discovery and development of novel triazolopyrazine-based agrochemicals.

Conclusion and Future Outlook

The triazolopyrazine scaffold represents a highly promising platform for the discovery and development of next-generation agrochemicals. Its proven efficacy as a core component of ALS-inhibiting herbicides provides a solid foundation for further exploration. The dual potential for fungicidal activity, coupled with the emerging evidence of insecticidal properties, underscores the remarkable versatility of this heterocyclic system.

Future research will likely focus on several key areas:

  • Combating Resistance: Synthesizing novel triazolopyrazine derivatives that can overcome existing weed and fungal resistance to current agrochemicals.

  • Elucidating Novel Mechanisms of Action: Investigating the precise molecular targets of fungicidal and insecticidal triazolopyrazines to uncover new modes of action.

  • Improving Environmental Profile: Designing compounds with enhanced biodegradability and reduced off-target effects to ensure environmental sustainability.

By integrating rational design, combinatorial synthesis, and high-throughput screening, the full potential of triazolopyrazines in addressing the challenges of global food security can be realized.

References

  • ResearchGate. (2025). Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides. Available from: [Link]

  • PubMed. (n.d.). Chemistry and fate of triazolopyrimidine sulfonamide herbicides. Available from: [Link]

  • National Institutes of Health (NIH). (2021). Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads. Available from: [Link]

  • MDPI. (n.d.). Synthesis of New Triazolopyrazine Antimalarial Compounds. Available from: [Link]

  • PubMed. (2021). Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of piperazine and triazolo-pyrazine derivatives (3a–o). Available from: [Link]

  • MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available from: [Link]

  • MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Triazolopyrimidines as New Herbicidal Lead for Combating Weed Resistance Associated with Acetohydroxyacid Synthase Mutation. Available from: [Link]

  • ResearchGate. (n.d.). Herbicide[1][2][5]triazolo[1,5-a]pyrimidines in agriculture. Available from: [Link]

  • National Institutes of Health (NIH). (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Available from: [Link]

  • Google Patents. (n.d.). Heteroaryl-substituted pyrazine derivatives as pesticides.
  • YouTube. (2018). Resistance101 - Insecticide classes & modes of action. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties. Available from: [Link]

  • PubMed. (n.d.). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Available from: [Link]

  • PubMed. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Available from: [Link]

  • National Institutes of Health (NIH). (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Available from: [Link]

  • MDPI. (n.d.). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. Available from: [Link]

  • National Institutes of Health (NIH). (2021). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. Available from: [Link]

  • RJPT. (n.d.). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. Available from: [Link]

  • ResearchGate. (2023). Quick bioassay test from tillers for detecting ALS herbicide resistance of weedy rice and barnyardgrass. Available from: [Link]

Sources

In Vivo Evaluation of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine Derivatives: Application Notes and Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

The 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine core is a heterocyclic scaffold of significant interest in modern medicinal chemistry. It serves as a key structural component in a range of biologically active molecules, demonstrating therapeutic potential across diverse disease areas. Notably, derivatives of this scaffold have been identified as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4) for the treatment of Type 2 Diabetes, dual inhibitors of c-Met and VEGFR-2 kinases for oncology applications, and as agents with activity against Plasmodium falciparum, the parasite responsible for malaria.[1][2][3][4]

The transition from promising in vitro activity to a viable clinical candidate is contingent upon rigorous in vivo evaluation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of pivotal animal studies to characterize the pharmacokinetic, efficacy, and toxicological profiles of novel 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine-based compounds. The protocols herein are designed to be robust and self-validating, providing a framework for generating the critical data required for lead optimization and preclinical development.

Chapter 1: Foundational In Vivo Studies: Pharmacokinetics and Toxicology

Before assessing therapeutic efficacy, a foundational understanding of a compound's behavior and safety profile within a living system is paramount. Pharmacokinetic (PK) and toxicology studies are non-negotiable prerequisites that inform dose selection, scheduling, and the potential for adverse effects.

Pharmacokinetic (PK) Profiling in Rodents

The objective of a preliminary PK study is to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of the test compound. This is crucial for establishing a dosing regimen that will maintain therapeutic concentrations at the target site.[5][6]

Protocol 1: Rapid Pharmacokinetic Screening in Mice

This protocol is designed for an initial, high-throughput assessment of key PK parameters.

  • Animal Model: Male or female CD-1 or C57BL/6 mice (8-10 weeks old).[7]

  • Study Design:

    • Group 1: Intravenous (IV) Administration (n=3-4 mice per time point)

      • Dose: 1-2 mg/kg formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline).

      • Administration: Single bolus injection into the tail vein.

    • Group 2: Oral (PO) Gavage Administration (n=3-4 mice per time point)

      • Dose: 5-10 mg/kg formulated as a solution or suspension.

      • Administration: Single dose via oral gavage.

  • Blood Sampling:

    • Collect sparse samples (approx. 50 µL) from each mouse at designated time points. A composite profile is built from multiple animals.

    • IV Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.[7]

    • PO Time Points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.[7]

    • Blood is collected via submandibular or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing & Analysis:

    • Centrifuge blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify compound concentration in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[7]

  • Data Analysis:

    • Calculate key PK parameters including Clearance (CL), Volume of Distribution (Vd), Half-life (t½), and Area Under the Curve (AUC).

    • For the oral dose, calculate Cmax, Tmax, and Oral Bioavailability (%F).

ParameterDescriptionImportance
AUC (Area Under Curve)Total drug exposure over time.Correlates with overall efficacy and toxicity.
Cmax Maximum observed plasma concentration.Relates to acute efficacy and potential for acute toxicity.
(Half-life)Time required for the plasma concentration to decrease by half.Determines dosing frequency.
CL (Clearance)Volume of plasma cleared of the drug per unit time.Influences the maintenance dose required to achieve a steady state.
%F (Bioavailability)The fraction of the oral dose that reaches systemic circulation.Critical for determining a viable oral dose.
Table 1: Key Pharmacokinetic Parameters
Acute and Sub-Chronic Toxicity Assessment

Toxicology studies are performed to identify potential target organs of toxicity and to establish a safe dose range for efficacy studies. These protocols are based on internationally recognized OECD guidelines.[8][9]

Protocol 2: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This study provides an initial estimate of the compound's intrinsic toxicity after a single dose.

  • Animal Model: Wistar rats (8-12 weeks old), single-sex (typically female, as they are often slightly more sensitive).

  • Study Design:

    • Administer a single oral dose of the test compound to one animal at a starting dose (e.g., 300 mg/kg).

    • Observe the animal for 48 hours for signs of toxicity or mortality.

    • If the animal survives without clear signs of toxicity, dose four more animals sequentially at the same level.

    • If toxicity is observed, a lower dose is used in the next animal. If mortality occurs, a much lower dose is selected.

    • The study progresses through fixed dose levels (5, 50, 300, 2000 mg/kg) until the dose causing evident toxicity or the maximum dose is identified.

  • Observations:

    • Monitor animals closely for the first few hours post-dosing and then daily for 14 days.

    • Record clinical signs (changes in skin, fur, eyes, respiration, autonomic/CNS effects) and body weight.

    • Perform gross necropsy on all animals at the end of the study.

Protocol 3: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

This sub-chronic study evaluates the effects of repeated exposure.

  • Animal Model: Wistar rats (young adults).

  • Study Design:

    • At least 3 dose groups and one vehicle control group.

    • 10 animals per group (5 male, 5 female).[9]

    • Administer the test compound or vehicle daily via oral gavage for 28 consecutive days.

  • In-Life Assessments:

    • Daily clinical observations.

    • Weekly body weight and food consumption measurements.

    • Ophthalmological examination before and at the end of the study.

  • Terminal Assessments:

    • At day 29, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy, record organ weights (liver, kidneys, spleen, brain, heart, adrenals, gonads).

    • Preserve organs for histopathological examination.

G cluster_PK Pharmacokinetic (PK) Study cluster_Tox Toxicology Study Dosing_IV IV Dosing Blood_Sampling Serial Blood Sampling Dosing_IV->Blood_Sampling Dosing_PO PO Dosing Dosing_PO->Blood_Sampling LCMS_Analysis LC-MS/MS Analysis Blood_Sampling->LCMS_Analysis PK_Parameters Calculate AUC, Cmax, t½, %F LCMS_Analysis->PK_Parameters Acute_Tox Acute Dose (OECD 420) InLife_Obs In-Life Observations (Weight, Clinical Signs) Acute_Tox->InLife_Obs Repeat_Tox 28-Day Repeat Dose (OECD 407) Repeat_Tox->InLife_Obs Terminal_Analysis Terminal Analysis (Pathology, Bloodwork) InLife_Obs->Terminal_Analysis Safety_Profile Establish Safety Profile & MTD Terminal_Analysis->Safety_Profile

Chapter 2: Efficacy Evaluation in Oncology Models

Derivatives of the 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine scaffold have shown potent inhibitory activity against c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis.[1][4] The following protocol describes an efficacy study using a human tumor xenograft model in immunocompromised mice.

Protocol 4: Efficacy in a Human Tumor Xenograft Model

  • Rationale: This model allows for the growth of human cancer cells in a murine host, providing a system to test the direct anti-tumor effects of a compound.[3][10] Cell lines such as A549 (non-small cell lung cancer) or HCT-116 (colorectal cancer) are appropriate choices based on published in vitro data.[4][11]

  • Animal Model: Athymic Nude or NOD/SCID mice (4-6 weeks old).[12]

  • Cell Culture and Implantation:

    • Culture A549 or HCT-116 cells under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.[12]

  • Study Initiation and Dosing:

    • Monitor tumor growth by measuring length (L) and width (W) with digital calipers every 2-3 days. Calculate tumor volume: (L x W²)/2.[12]

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).[4][13]

    • Treatment Group(s): Administer the test compound at one or more dose levels, determined from PK and toxicology studies. Dosing can be oral (gavage) or intraperitoneal (IP), once or twice daily.

    • Vehicle Control Group: Administer the formulation vehicle on the same schedule.

    • Positive Control Group (Optional): A standard-of-care agent known to be effective in the model (e.g., a known c-Met inhibitor) can be included.[14]

  • Efficacy Endpoints:

    • Tumor Volume: Continue to measure tumor volume 2-3 times per week. The primary endpoint is Tumor Growth Inhibition (TGI).

    • Body Weight: Monitor animal body weight 2-3 times per week as an indicator of general toxicity.

    • Survival: The study may be continued to a survival endpoint, where animals are euthanized when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration.

  • Pharmacodynamic (PD) Biomarkers:

    • At the end of the study (or from satellite animals at specific time points), tumors can be harvested to assess target engagement.

    • Analyze tumor lysates via Western blot or ELISA to measure the phosphorylation status of c-Met and downstream signaling proteins (e.g., Akt, ERK) to confirm the compound's mechanism of action in vivo.[15]

GroupTreatmentNDosing SchedulePrimary Readouts
1Vehicle Control10Daily, POTumor Volume, Body Weight
2Test Compound (Low Dose, e.g., 10 mg/kg)10Daily, POTumor Volume, Body Weight, Target Modulation
3Test Compound (High Dose, e.g., 50 mg/kg)10Daily, POTumor Volume, Body Weight, Target Modulation
4 (Optional)Positive Control (e.g., Cabozantinib)10Daily, POTumor Volume, Body Weight
Table 2: Example Study Design for Oncology Xenograft Model

Chapter 3: Efficacy Evaluation in an Infectious Disease Model (Malaria)

The triazolopyrazine scaffold has also yielded compounds with moderate to potent activity against P. falciparum.[2][16] The standard preclinical model for assessing the in vivo blood-stage activity of antimalarial compounds is the Plasmodium berghei infection model in mice.[17][18]

Protocol 5: 4-Day Suppressive Test in P. berghei-Infected Mice

  • Rationale: This is the classical Peter's Test, which evaluates the ability of a test compound to suppress the proliferation of parasites in the blood.[19]

  • Animal Model: Swiss Webster or ICR mice (20-25 g).[20]

  • Parasite and Infection:

    • Use a chloroquine-sensitive strain of Plasmodium berghei (e.g., ANKA strain).[21]

    • Infect experimental mice via intraperitoneal (IP) injection with 1 x 10⁷ parasitized red blood cells obtained from a donor mouse.

  • Dosing Regimen:

    • Randomize infected mice into groups (n=5 mice per group).

    • Begin treatment 2-4 hours after infection (Day 0).

    • Administer the test compound once daily for four consecutive days (Day 0, 1, 2, 3) via oral gavage or subcutaneous injection.

    • Include a vehicle control group and a positive control group (e.g., Chloroquine at 20 mg/kg).[20]

  • Efficacy Assessment:

    • On Day 4, prepare thin blood smears from the tail vein of each mouse.

    • Stain smears with Giemsa stain.

    • Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1,000 total red blood cells under a microscope.

  • Data Analysis:

    • Calculate the Average Percent Suppression of Parasitemia for each group using the formula: 100 - [(Mean Parasitemia in Treated Group / Mean Parasitemia in Vehicle Group) x 100]

    • The dose that causes a 50% or 90% reduction in parasitemia (ED50 and ED90) can be determined by testing multiple dose levels.[19]

G cluster_Oncology Oncology Efficacy Workflow cluster_Malaria Antimalarial Efficacy Workflow Implant Implant Tumor Cells (e.g., A549, HCT-116) Tumor_Growth Monitor Tumor Growth Randomize Randomize Mice (Tumor Vol. ~150 mm³) Dosing Daily Dosing (Vehicle, Test Compound) Measure Measure Tumor Volume & Body Weight Endpoint Endpoint Analysis (TGI, Biomarkers) Infect Infect Mice with P. berghei Dosing_Malaria 4-Day Dosing (Day 0-3) Smear Blood Smear (Day 4) Parasitemia Calculate % Parasitemia Suppression Calculate % Suppression (ED50)

Chapter 4: Efficacy Evaluation in a Metabolic Disease Model (Diabetes)

The 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine scaffold is a core component of Sitagliptin, a potent DPP-4 inhibitor used to treat type 2 diabetes.[3] The db/db mouse is a well-established genetic model of obesity, insulin resistance, and hyperglycemia that is highly relevant for testing novel anti-diabetic agents.[2][22][23]

Protocol 6: Oral Glucose Tolerance Test (OGTT) in db/db Mice

  • Rationale: An OGTT is the gold-standard method for assessing glucose homeostasis and the efficacy of anti-hyperglycemic agents. It measures the body's ability to clear a glucose load from the circulation, a process heavily influenced by insulin secretion and sensitivity, which are modulated by DPP-4 inhibitors.[24][25]

  • Animal Model: Male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J) and their lean db/+ littermates as controls (8-10 weeks of age).[22]

  • Acclimatization and Dosing:

    • Acclimatize animals for at least one week.

    • Treat db/db mice with the test compound or vehicle daily for a period of 1-4 weeks to assess chronic efficacy.[26] Dosing is typically via oral gavage.

  • OGTT Procedure:

    • On the day of the test, fast the mice for 4-6 hours (with access to water).[1][27]

    • Record body weight.

    • Administer the final dose of the test compound or vehicle.

    • After 30-60 minutes (to allow for compound absorption), take a baseline blood sample (Time 0) from the tail vein. Measure blood glucose using a glucometer.

    • Administer a 2 g/kg glucose solution via oral gavage.[27]

    • Collect blood from the tail vein at 15, 30, 60, and 120 minutes post-glucose challenge and measure blood glucose at each time point.[1][28]

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes.

    • A significant reduction in the glucose AUC in the compound-treated group compared to the vehicle-treated group indicates improved glucose tolerance and demonstrates anti-diabetic efficacy.

GroupAnimal ModelTreatmentNPrimary Readout
1db/+ (Lean)Vehicle Control8Baseline OGTT Profile
2db/dbVehicle Control10Impaired Glucose Tolerance Profile
3db/dbTest Compound10Improvement in Glucose Tolerance (Reduced AUC)
4 (Optional)db/dbSitagliptin10Positive Control for DPP-4 Inhibition
Table 3: Example Study Design for OGTT in db/db Mice

Conclusion

The in vivo studies outlined in this guide provide a strategic framework for advancing 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine derivatives from discovery to preclinical candidacy. By systematically evaluating pharmacokinetics, safety, and efficacy in validated animal models, researchers can make data-driven decisions, identify promising lead candidates, and build the comprehensive data package necessary for further development. The causality behind each protocol—from using immunocompromised mice for human tumor growth to employing the P. berghei model for its relevance to human malaria—is grounded in established principles of pharmacology and drug development, ensuring the generation of meaningful and translatable results.

References

  • Benchchem. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][16][22]triazolo[4,3-A]pyrazine.

  • Arroba, A. I., et al. (2014). The db/db Mouse: A Useful Model for the Study of Diabetic Retinal Neurodegeneration. PLOS ONE.

  • de Villiers, K. A., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules.

  • de Villiers, K. A., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed.

  • Chemicalbook. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][16][22]triazolo[4,3-a]pyrazine hydrochloride.

  • Bala, R., et al. (2020). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][16][22]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules.

  • Acheampong, D. O., et al. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI.

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][16][22]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry.

  • Gubra. The db/db mouse.

  • Baccarella, A., et al. (2015). Mouse Models of Uncomplicated and Fatal Malaria. Bio-protocol.

  • Altogen Labs. A549 Xenograft Model.

  • Ghiarone, T., et al. (2019). Characterization of the db/db Mouse Model of Type 2 Diabetes. PubMed.

  • White, N. J. (2017). The assessment of antimalarial drug efficacy in-vivo. Malaria Journal.

  • Gulinello, M., et al. (2022). The glucose tolerance test in mice: Sex, drugs and protocol. Journal of Neuroscience Methods.

  • Ayton, S., et al. (2011). Glucose Tolerance Test in Mice. Bio-protocol.

  • Reaction Biology. HCT-116: Subcutaneous colorectal cancer xenograft tumor model.

  • bioRxiv. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage.

  • Protocols.io. Oral Glucose Tolerance Test in Mouse.

  • Brattain, M. G., et al. (2008). Characterization of HCT116 human colon cancer cells in an orthotopic model. Clinical & Experimental Metastasis.

  • Rodriguez, A. (2016). Protocol for drug testing in P. berghei blood stage infected mice. NYU Langone Health.

  • Pharmacology Discovery Services. Xenograft, Lung, A549.

  • Anchang, J. K., et al. (2012). Plasmodium berghei ANKA Infection in ICR Mice as a Model of Cerebral Malaria. The Korean Journal of Parasitology.

  • Baccarella, A., et al. (2015). Mouse Models of Uncomplicated and Fatal Malaria. Bio-protocol.

  • Zeglis, B. M., et al. (2020). In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model. PNAS.

  • ResearchGate. Some antimalarial leads, with their in vivo efficacy assessment and their murine model.

  • Fidock, D. A., et al. Antimalarial drug discovery: efficacy models for compound screening.

  • Benchchem. Application Notes and Protocols for PKM2-IN-9 Xenograft Models.

  • P. BERGHEI. Plasmodium berghei malaria model – biology and technologies.

  • Bio-protocol. Xenograft mouse model.

  • Oliver, T. G., et al. (2010). Drug Efficacy Testing in Mice. Current Protocols in Pharmacology.

  • Bio-protocol. Murine Pharmacokinetic Studies.

  • Gyan Sanchay. Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines.

  • Scribd. OECD Toxicity Guidelines Overview.

  • ResearchGate. In vitro and in vivo models used for antimalarial activity: A brief review.

  • Nam, K. W., et al. (2007). Preclinical efficacy of the c-Met inhibitor CE-355621 in a U87 MG mouse xenograft model evaluated by 18F-FDG small-animal PET. Journal of Nuclear Medicine.

  • ResearchGate. Preclinical efficacy of the c-Met inhibitor CE-355621 in a U87 MG mouse xenograft model evaluated by 18F-FDG small-animal PET.

  • ResearchGate. Snapshot PK: a rapid rodent in vivo preclinical screening approach.

  • Ohnuma, K., et al. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol.

  • Gasbjerg, L. S., et al. (2024). In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. Diabetes.

  • Mu, J., et al. (2006). Chronic Inhibition of Dipeptidyl Peptidase-4 With a Sitagliptin Analog Preserves Pancreatic β-Cell Mass and Function in a Rodent Model of Type 2 Diabetes. Diabetes.

  • UNMC. Pharmacokinetics Protocol – Rodents.

  • Stiller, S., et al. (2012). Effects of dipeptidyl peptidase-4 inhibition in an animal model of experimental asthma: a matter of dose, route, and time. American Journal of Physiology-Lung Cellular and Molecular Physiology.

  • Strech, D., et al. (2021). Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus. Animals.

  • OECD. Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents.

  • OECD. Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents.

  • Bienta. Pharmacokinetics Studies in Mice or Rats.

  • ResearchGate. OECD GUIDELINE FOR THE TESTING OF CHEMICALS.

  • University of Michigan. Preclinical Pharmacokinetics and Animal Toxicology.

  • Burgess, T. L., et al. (2015). In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models. Molecular Cancer Therapeutics.

Sources

Application Notes and Protocols: Fluorescent Labeling of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its structural rigidity and synthetic tractability have led to its incorporation into a multitude of biologically active compounds, including approved therapeutics.[1][2][3][4] Understanding the cellular uptake, distribution, and target engagement of small molecules based on this scaffold is paramount for elucidating their mechanism of action and optimizing their therapeutic potential. Fluorescent labeling of these molecules provides a powerful and non-invasive approach to visualize and track their journey within the complex environment of a living cell.[][6]

This comprehensive guide provides a detailed framework for the successful fluorescent labeling of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine derivatives and their subsequent application in cellular imaging. We will delve into the strategic considerations for fluorophore selection, explore robust labeling chemistries, and present detailed protocols for synthesis, characterization, and live-cell imaging. The methodologies outlined herein are designed to be adaptable, enabling researchers to tailor them to their specific molecular target and imaging application.

Principles of Fluorescent Labeling for Cellular Imaging

The core principle behind fluorescent labeling is the covalent attachment of a fluorescent reporter molecule (a fluorophore) to the target molecule of interest, in this case, a 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine derivative. The ideal fluorescent probe should possess several key characteristics:

  • High Quantum Yield and Molar Extinction Coefficient: These properties contribute to a bright fluorescent signal, enhancing detection sensitivity.

  • Photostability: The fluorophore should resist photobleaching during prolonged imaging sessions.[7]

  • Minimal Perturbation: The fluorescent tag should not significantly alter the biological activity or physicochemical properties of the parent molecule.[8]

  • Appropriate Spectral Properties: The excitation and emission wavelengths of the fluorophore should be compatible with the available imaging instrumentation and minimize autofluorescence from cellular components.[9]

  • Cell Permeability: For intracellular targets, the fluorescent probe must be able to cross the cell membrane.

Labeling Strategies: A Tale of Two Approaches

There are two primary strategies for fluorescently labeling a small molecule like 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine:

  • Direct Conjugation: This involves the direct covalent attachment of a fluorophore to the target molecule. This is often achieved by functionalizing the tetrahydropyrazine scaffold with a reactive handle that can be chemoselectively ligated with a commercially available fluorescent dye.

  • Bioorthogonal Chemistry: This two-step approach offers greater flexibility and modularity.[10][11][12][13] First, the target molecule is modified with a small, bio-inert chemical handle (e.g., an azide or an alkyne). This modified molecule is then introduced to the cellular system. Subsequently, a fluorescent probe bearing the complementary reactive group is added, leading to a highly specific "click" reaction that forms the fluorescent conjugate in situ.[14][15][16][17] This method is particularly advantageous for live-cell imaging as it minimizes potential interference from a bulky fluorophore during cellular uptake and target binding.

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene or alkyne is a prominent example of a bioorthogonal reaction with exceptionally fast kinetics, making it ideal for live-cell labeling.[10][18][19][20][21][22][23]

Strategic Design and Synthesis of a Fluorescent Probe

For the purpose of this guide, we will focus on a bioorthogonal labeling strategy utilizing the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[15] This approach involves synthesizing an alkyne-modified 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine derivative and a corresponding azide-functionalized fluorophore.

Synthetic Workflow Diagram

G cluster_0 Synthesis of Alkyne-Modified Scaffold cluster_1 Synthesis of Azide-Fluorophore cluster_2 Click Chemistry Conjugation Scaffold 5,6,7,8-Tetrahydro- triazolo[4,3-a]pyrazine Functionalization Introduce Linker with Terminal Alkyne Scaffold->Functionalization e.g., Alkylation Purification1 Purification (e.g., HPLC) Functionalization->Purification1 Characterization1 Characterization (NMR, MS) Purification1->Characterization1 Click_Reaction CuAAC Reaction (CuSO4, Sodium Ascorbate) Characterization1->Click_Reaction Fluorophore Commercial Fluorophore (e.g., Cyanine dye) Azide_Intro Introduce Azide Group Fluorophore->Azide_Intro e.g., NHS ester coupling with azido-amine Purification2 Purification Azide_Intro->Purification2 Characterization2 Characterization Purification2->Characterization2 Characterization2->Click_Reaction Purification3 Final Purification (HPLC) Click_Reaction->Purification3 Final_Probe Fluorescent Probe Purification3->Final_Probe Characterization3 Final Characterization (MS, UV-Vis, Fluorescence Spectroscopy) Final_Probe->Characterization3

Caption: Synthetic workflow for the fluorescent probe.

Experimental Protocols
Part 1: Synthesis of Alkyne-Modified 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine

Rationale: The introduction of a terminal alkyne group onto the tetrahydropyrazine core provides a reactive handle for the subsequent click reaction. The choice of linker length and attachment point should be carefully considered to minimize steric hindrance and potential disruption of the parent molecule's biological activity.

Materials:

  • 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (1 eq) in anhydrous ACN, add K₂CO₃ (3 eq).

  • Add propargyl bromide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at 50°C for 12-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the alkyne-modified scaffold.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of an Azide-Functionalized Fluorophore (Example: Cyanine5-Azide)

Rationale: Many commercial fluorophores are available with NHS ester functional groups, which readily react with primary amines. By reacting an NHS-ester activated dye with a short linker containing a primary amine and a terminal azide, we can efficiently generate the desired azide-functionalized fluorophore.

Materials:

  • Cyanine5 NHS ester

  • 3-Azidopropan-1-amine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Reversed-phase HPLC system

Procedure:

  • Dissolve Cyanine5 NHS ester (1 eq) in anhydrous DMF.

  • Add 3-azidopropan-1-amine (1.5 eq) and DIPEA (3 eq).

  • Stir the reaction mixture in the dark at room temperature for 4-6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the product by reversed-phase HPLC.

  • Lyophilize the pure fractions to obtain Cyanine5-azide as a solid.

  • Characterize by mass spectrometry and UV-Vis spectroscopy.

Part 3: CuAAC "Click" Reaction for Final Probe Synthesis

Rationale: The CuAAC reaction provides a highly specific and efficient method for conjugating the alkyne-modified scaffold with the azide-functionalized fluorophore.

Materials:

  • Alkyne-modified 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

  • Azide-functionalized fluorophore

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

  • Reversed-phase HPLC system

Procedure:

  • Dissolve the alkyne-modified scaffold (1 eq) and the azide-functionalized fluorophore (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Prepare fresh aqueous solutions of CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.5 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, purify the final fluorescent probe by reversed-phase HPLC.

  • Lyophilize the pure fractions to obtain the final probe.

Characterization of the Final Fluorescent Probe

A thorough characterization of the final probe is crucial to ensure its identity, purity, and suitability for cellular imaging.

Analytical Technique Purpose Expected Outcome
Mass Spectrometry (MS) To confirm the molecular weight of the final conjugate.A peak corresponding to the calculated mass of the probe.
¹H NMR To confirm the structure of the final conjugate.Peaks corresponding to both the scaffold and the fluorophore, with characteristic shifts indicating successful conjugation.
UV-Vis Spectroscopy To determine the absorption spectrum and concentration of the probe.[24]An absorption spectrum showing the characteristic peaks of the fluorophore.
Fluorescence Spectroscopy To determine the excitation and emission spectra, and quantum yield.[24]Well-defined excitation and emission spectra, with a quantum yield suitable for imaging.

Table 1: Analytical Characterization of the Fluorescent Probe

Cellular Imaging Protocols

Cellular Imaging Workflow Diagram

G Cell_Culture Cell Seeding and Culture Probe_Loading Incubation with Fluorescent Probe Cell_Culture->Probe_Loading Washing Wash to Remove Unbound Probe Probe_Loading->Washing Imaging Fluorescence Microscopy (Live-cell or Fixed-cell) Washing->Imaging Image_Analysis Image Processing and Data Analysis Imaging->Image_Analysis

Caption: General workflow for cellular imaging.

Live-Cell Imaging Protocol

Rationale: Live-cell imaging allows for the visualization of the probe's dynamics in real-time, providing insights into its uptake, localization, and trafficking.[25][26][27][28][29]

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescent probe stock solution (e.g., 10 mM in DMSO)

  • Hoechst 33342 or other nuclear counterstain (optional)

  • Glass-bottom imaging dishes or plates

  • Fluorescence microscope equipped with appropriate filters and an environmental chamber

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.

  • Probe Loading: The next day, dilute the fluorescent probe stock solution in pre-warmed complete culture medium to the desired final concentration (typically in the range of 1-10 µM).

  • Remove the old medium from the cells and replace it with the probe-containing medium.

  • Incubate the cells in a 37°C, 5% CO₂ incubator for the desired loading time (e.g., 30 minutes to 2 hours).

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells. If desired, add a nuclear counterstain like Hoechst 33342.

  • Immediately transfer the dish to the fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).

  • Acquire images using the appropriate filter sets for the fluorescent probe and any counterstains.

Troubleshooting Common Imaging Issues
Problem Possible Cause Solution
No or Weak Signal - Low probe concentration- Insufficient incubation time- Photobleaching[7]- Incorrect microscope settings[7]- Increase probe concentration or incubation time.- Use an anti-fade reagent and minimize light exposure.- Ensure excitation and emission filters match the probe's spectra.[30]
High Background - Incomplete washing- Probe aggregation- Autofluorescence[9]- Increase the number and duration of wash steps.- Filter the probe solution before use.- Use a spectrally distinct fluorophore or image in a region with lower autofluorescence.[31]
Cellular Toxicity - High probe concentration- Prolonged incubation- Phototoxicity- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce incubation time.- Use the lowest possible excitation light intensity and exposure time.

Table 2: Troubleshooting Guide for Cellular Imaging [32]

Conclusion

The fluorescent labeling of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold is a powerful tool for researchers in drug discovery and chemical biology. By following the strategic design principles and detailed protocols outlined in this guide, scientists can generate high-quality fluorescent probes for cellular imaging. The ability to visualize the subcellular localization and dynamics of these important molecules will undoubtedly accelerate our understanding of their biological functions and pave the way for the development of more effective therapeutics.

References

  • Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC - NIH. (n.d.).
  • Site-Specific Bioorthogonal Labeling for Fluorescence Imaging of Intracellular Proteins in Living Cells | Journal of the American Chemical Society. (2016, October 21).
  • Chemical contrast in cellular imaging can be achieved by bioorthogonal... - ResearchGate. (n.d.).
  • troubleshooting guide for using fluorescent probes in cell imaging - Benchchem. (n.d.).
  • Identification of Fluorescent Small Molecule Compounds for Synaptic Labeling by Image-Based, High-Content Screening - NIH. (n.d.).
  • Bioorthogonal chemical imaging - Min Lab - Columbia University. (n.d.).
  • Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC - NIH. (n.d.).
  • In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. (n.d.).
  • In Vivo Cellular Imaging Using Fluorescent Proteins : Methods and Protocols. (n.d.).
  • Organic fluorescent probes for live-cell super-resolution imaging - Hep Journals. (n.d.).
  • 5 steps to live-cell imaging - Thermo Fisher Scientific. (n.d.).
  • Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. (n.d.).
  • Troubleshooting Tips for Fluorescence Staining - Biotium. (2022, August 18).
  • Troubleshooting | Thermo Fisher Scientific - NG. (n.d.).
  • Live cell imaging : methods and protocols - National Library of Medicine. (n.d.).
  • Fluorescent labeling of oleanolic acid using 'click' chemistry - ResearchGate. (2025, August 9).
  • Introduction to click chemistry: a new method for the labeling and modification of biomolecules - Lumiprobe. (n.d.).
  • Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules - PMC - NIH. (2024, November 5).
  • Labeling and Fluorescence Imaging | Click Chemistry - MedchemExpress.com. (n.d.).
  • Azide conjugates - for Click chemistry - Interchim. (n.d.).
  • 30.5 Troubleshooting Guide for LysoTracker Probes | Download Table - ResearchGate. (n.d.).
  • Fluorescent Labeling of Small Molecules - Probes / BOC Sciences. (n.d.).
  • Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PubMed. (2021, March 26).
  • Click chemistry for fluorescence imaging via combination of a BODIPY-based 'turn-on' probe and a norbornene glucosamine - Chemical Communications (RSC Publishing). (n.d.).
  • Library Item: Identification of Single Fluorescent Labels Using Spectroscopic Microscopy. (2011, January 21).
  • Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - Semantic Scholar. (2021, March 26).
  • Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - MDPI. (2021, March 26).
  • Derivatization based on tetrazine scaffolds: Synthesis of tetrazine derivatives and their biomedical applications | Request PDF - ResearchGate. (n.d.).
  • Identification of Single Fluorescent Labels Using Spectroscopic Microscopy - AMiner. (n.d.).
  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[7][10][11]triazolo[4,3-a]pyrazine Hydrochloride. (n.d.). Retrieved from

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[7][10][11]triazolo[4,3-a]pyrazine hydrochloride. (n.d.). Retrieved from

  • 3-Trifluoromethyl-5,6,7,8-tetrahydro-[7][10][11]triazolo[4,3-a]pyrazine hydrochloride (Intermediate Ⅰ of sitagliptin phosphate) | Biochemical Reagent | MedChemExpress. (n.d.). Retrieved from

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[7][10][11]triazolo[4,3-a]pyrazine Hydrochloride. (n.d.). Retrieved from

  • Derivatization based on tetrazine scaffolds: synthesis of tetrazine derivatives and their biomedical applications - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[7][10][11]triazolo[4,3-a]pyrazine hydrochloride | 762240-92-6 | FT44582 - Biosynth. (n.d.). Retrieved from

Sources

Application Note & Protocol: Quantification of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine (TTP) and its derivatives are heterocyclic compounds of significant interest in pharmaceutical development, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] Accurate quantification of these molecules in biological matrices such as plasma, blood, and urine is paramount for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. This document provides a comprehensive guide for the development and validation of a robust analytical method for 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.[4]

The principles and protocols outlined herein are grounded in established bioanalytical method validation guidelines set forth by regulatory agencies like the U.S. Food and Drug Administration (FDA).[5][6]

Methodology Overview: The Rationale for LC-MS/MS

For the quantification of small molecules like 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine in complex biological fluids, LC-MS/MS is the analytical technique of choice.[7] This preference is based on several key advantages:

  • High Selectivity: Tandem mass spectrometry (MS/MS) allows for the specific detection of the analyte of interest by monitoring a unique precursor-to-product ion transition, minimizing interference from endogenous matrix components.

  • High Sensitivity: LC-MS/MS can achieve low limits of quantification (LLOQ), often in the sub-ng/mL range, which is crucial for characterizing the full pharmacokinetic profile of a compound.[4]

  • Broad Applicability: The technique can be adapted for a wide range of small molecules and various biological matrices.

The overall workflow for the analysis of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine in a biological sample can be visualized as follows:

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample (e.g., Plasma) IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Aliquot Extraction Extraction (SPE, LLE, or PPT) IS_Spiking->Extraction Vortex Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution Clean Extract Injection Autosampler Injection Evaporation_Reconstitution->Injection Chromatography UPLC Separation (C18 Column) Injection->Chromatography Ionization ESI Source (Positive Mode) Chromatography->Ionization MS_Detection Tandem MS (MRM Mode) Ionization->MS_Detection Quantification Peak Integration & Quantification MS_Detection->Quantification Reporting Concentration Calculation & Reporting Quantification->Reporting

Caption: High-level workflow for the bioanalysis of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine.

Detailed Protocol: LC-MS/MS Quantification in Human Plasma

This protocol provides a starting point for method development and must be fully validated according to regulatory guidelines.[8][9]

Materials and Reagents
  • 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., D4-5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine (recommended for highest accuracy)

  • Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Sample Preparation: Solid Phase Extraction (SPE)

SPE is often preferred over simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE) as it provides a cleaner extract, reducing matrix effects and improving assay robustness.[10][11]

Protocol Steps:

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature. Vortex gently to ensure homogeneity.

  • Aliquot: Transfer 100 µL of each plasma sample into a 1.5 mL polypropylene tube.

  • Spike Internal Standard: Add 25 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol) to all tubes except for the blank matrix samples. Vortex for 10 seconds.

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each tube. Vortex for 10 seconds. This step lyses cells and helps in protein precipitation.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A/B (50:50 v/v). Vortex and transfer to an autosampler vial.

SPE_Protocol Start 100 µL Plasma Spike_IS Spike Internal Standard Start->Spike_IS Pretreat Add Phosphoric Acid Spike_IS->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge (Methanol, then Water) Condition->Load Wash Wash Cartridge (Acidified Water, then Methanol) Load->Wash Elute Elute Analyte (Ammoniated Acetonitrile) Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute End Inject into LC-MS/MS Reconstitute->End

Caption: Step-by-step Solid Phase Extraction (SPE) workflow.

LC-MS/MS Conditions

The following are suggested starting conditions. Optimization will be necessary.

Parameter Condition
LC System UPLC System (e.g., Waters Acquity, Agilent 1290)
Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 2.5 min, hold for 0.5 min, re-equilibrate
Injection Volume 5 µL
Column Temp. 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined by infusion of the reference standard. For TTP (MW ~136.16), a potential transition could be m/z 137.1 -> [fragment ion]. For a trifluoromethyl derivative (MW ~228.60), a transition could be m/z 229.1 -> [fragment ion].[12][13]
Source Temp. 150°C
Desolvation Temp. 450°C
Method Validation

A bioanalytical method must be validated to ensure its reliability for its intended purpose.[5] Key validation parameters, as recommended by the FDA, are summarized below.

Parameter Description & Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity The relationship between instrument response and known concentrations of the analyte. A calibration curve of at least 6 non-zero standards should have a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision The closeness of determined values to the nominal concentration. Assessed at LLOQ, low, mid, and high QC levels. Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components. Assessed by comparing the response of the analyte in post-extraction spiked matrix to the response in a neat solution.
Recovery The efficiency of the extraction procedure. Assessed by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.
Stability Analyte stability in the biological matrix under various conditions: freeze-thaw cycles, bench-top (room temp), long-term storage, and post-preparative stability in the autosampler. Analyte concentration should be within ±15% of the initial concentration.

Conclusion

This application note provides a robust framework for the development and validation of an LC-MS/MS method for the quantification of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine in biological samples. The outlined protocol, centered on solid-phase extraction and UPLC-MS/MS, offers the selectivity and sensitivity required for demanding bioanalytical applications. Adherence to regulatory guidelines for method validation is critical to ensure the integrity and reliability of the data generated in support of drug development programs.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link][8][9]

  • Mizukawa, N. (2023). Blood Drug Identification: Techniques and Applications. Journal of Forensic Toxicology & Pharmacology, 12(1). [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link][6]

  • BioPharma Services Inc. (n.d.). Bioanalytical Method Development: Blood Specimen. [Link][10]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link][14]

  • del Mar Plaza-Bolaños, P., et al. (2023). Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry. Revista de la Asociación Española de Especialistas en Medicina del Trabajo. [Link][11]

  • PubChem. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[5][8]triazolo[4,3-a]pyrazine hydrochloride. [Link][12]

  • LookChem. (n.d.). 5,6,7,8-tetrahydro[5][8]triazolo[4,3-a]pyrazine. [Link][1]

  • Jireš, J., et al. (2024). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 238, 115861. [Link]

  • ResearchGate. (2023). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation. [Link]

  • ResearchGate. (n.d.). LC-MS/MS chromatograms of five triazines obtained after MSPD method was applied. [Link][7]

  • Zhang, Y., et al. (2014). Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. European Review for Medical and Pharmacological Sciences, 18(1), 43-49. [Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind experimental choices to empower you to troubleshoot and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine synthesis is consistently low. What are the most common contributing factors?

Low overall yield in this multi-step synthesis can often be attributed to issues in one or more key stages: the formation of the hydrazide intermediate, the creation of the piperazine-based precursor, or the final cyclization step. Common culprits include incomplete reactions, formation of side products, and degradation of intermediates. Careful control of reaction temperature, stoichiometry, and moisture are critical. For instance, the initial reaction of an ester (like ethyl trifluoroacetate) with hydrazine hydrate is highly exothermic and requires careful temperature management to prevent side reactions.[1][2]

Q2: I'm observing significant side product formation during the synthesis. What are the likely unexpected products and how can I minimize them?

Side product formation is a frequent cause of reduced yield. In the synthesis of the triazolopyrazine core, particularly when forming the piperazine-based intermediate, self-condensation of reactants or reactions with atmospheric moisture can be problematic. During late-stage functionalization, unexpected side products can also arise from radical disproportionation or undesired nucleophilic substitution.[3][4] To minimize these, ensure all reagents and solvents are anhydrous, and conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

Q3: The final cyclization step to form the triazolo[4,3-a]pyrazine ring is not proceeding to completion. What can I do to improve this?

The final acid-catalyzed cyclization of the N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide intermediate is a critical, yield-determining step.[1][5] If this step is sluggish, consider the following:

  • Acid Catalyst: Ensure the correct stoichiometry of a strong acid, like hydrochloric acid, is used. The acid acts as a catalyst for the intramolecular cyclization.

  • Temperature: The reaction often requires heating. A temperature of around 55°C in methanol is commonly reported to drive the reaction to completion.[1][5]

  • Reaction Time: Allow for sufficient reaction time. Monitoring the reaction by TLC or LCMS is crucial to determine the point of maximum conversion.

Q4: My final product is difficult to purify. What are some effective purification strategies?

Purification challenges often stem from the presence of closely related side products or unreacted starting materials. For the hydrochloride salt of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazolo[4,3-a]pyrazine, a common and effective method is recrystallization. A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent like methanol or ethanol and then inducing precipitation by cooling and adding an anti-solvent such as methyl tert-butyl ether (MTBE).[5] This process is often effective at removing impurities and yielding a high-purity crystalline solid.[5][8]

Troubleshooting Guide

Problem 1: Low Yield in the Formation of the Piperazine-Based Intermediate

The formation of the piperazine-based precursor, such as 2,2,2-trifluoro-N′-(piperazin-2-ylidene)acetohydrazide, is a crucial step.[1] Low yields at this stage can cripple the overall synthesis.

Workflow for Troubleshooting Low Intermediate Yield

start Low Yield of Piperazine Intermediate check_reagents Verify Purity of Starting Materials (e.g., Ethylenediamine) start->check_reagents check_temp Confirm Strict Temperature Control (e.g., -20°C for addition) start->check_temp check_solvent Ensure Anhydrous Solvent (Methanol) start->check_solvent incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction check_temp->incomplete_reaction check_solvent->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No increase_time Increase Reaction Time and Monitor by TLC/LCMS incomplete_reaction->increase_time Yes optimize_stoichiometry Optimize Stoichiometry of Reactants side_products->optimize_stoichiometry Yes solution Improved Intermediate Yield side_products->solution No increase_time->solution optimize_stoichiometry->solution

Caption: Troubleshooting workflow for low yield of the piperazine intermediate.

Detailed Steps & Explanations:

  • Verify Reagent Purity: The purity of starting materials like ethylenediamine is paramount. Impurities can lead to a host of side reactions.

  • Strict Temperature Control: The reaction between the oxadiazole intermediate and ethylenediamine is often conducted at low temperatures (e.g., -20°C) to control the reaction rate and minimize side product formation.[1] Allowing the temperature to rise can lead to undesired reactions.

  • Anhydrous Conditions: The use of an anhydrous solvent like methanol is critical to prevent hydrolysis of reactive intermediates.

  • Monitor Reaction Progress: If the reaction is incomplete, consider extending the reaction time. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to monitor the consumption of the starting material.

  • Optimize Stoichiometry: If significant side products are observed, a careful re-evaluation of the stoichiometry of the reactants may be necessary.

Problem 2: Inefficient Final Cyclization

The acid-catalyzed intramolecular cyclization is the final step in forming the desired triazolopyrazine ring system. An inefficient cyclization will directly result in a low final yield.

Key Parameters for Optimizing Cyclization

ParameterRecommended ConditionRationaleReference
Catalyst Concentrated HCl (1.0-1.2 eq.)Provides the necessary acidic environment for the intramolecular condensation reaction.[1][5]
Solvent MethanolA protic solvent that facilitates the protonation and subsequent cyclization.[1][5]
Temperature 55°CProvides the activation energy for the reaction to proceed at a reasonable rate without significant decomposition.[1][5]
Reaction Time 1-2 hoursSufficient time for the reaction to go to completion. Monitor by TLC/LCMS.[1]

Experimental Protocol for Cyclization:

  • Suspend the N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide intermediate (1.0 eq.) in methanol.

  • Warm the suspension to 55°C with stirring.[5]

  • Slowly add 37% hydrochloric acid (1.0-1.2 eq.) dropwise to the mixture.[5]

  • Maintain the reaction at 55°C for 1-2 hours, monitoring the disappearance of the starting material by TLC or LCMS.[1]

  • Upon completion, cool the reaction mixture to room temperature and proceed with isolation and purification.

Problem 3: Product Isolation and Purification Issues

Even with a successful reaction, poor isolation and purification techniques can lead to a significant loss of product.

Workflow for Optimizing Product Isolation

start Low Isolated Yield check_precipitation Incomplete Precipitation? start->check_precipitation cool_longer Cool to Lower Temperature (e.g., 0-5°C) and Age Slurry check_precipitation->cool_longer Yes check_filtration Product Loss During Filtration/Washing? check_precipitation->check_filtration No check_antisolvent Optimize Anti-Solvent Addition (e.g., MTBE) cool_longer->check_antisolvent check_antisolvent->check_filtration wash_with_cold_solvent Wash Filter Cake with Cold Solvent Mixture (e.g., Ethanol/MTBE) check_filtration->wash_with_cold_solvent Yes solution Improved Isolated Yield check_filtration->solution No wash_with_cold_solvent->solution

Caption: Workflow for optimizing product isolation and minimizing losses.

Detailed Steps & Explanations:

  • Ensure Complete Precipitation: After the reaction, cooling the solution and adding an anti-solvent like MTBE is crucial for precipitating the hydrochloride salt.[5] Ensure the mixture is sufficiently cooled (e.g., to 2°C) and aged to maximize crystal formation.[5]

  • Optimize Anti-Solvent Addition: The rate of addition of the anti-solvent can affect crystal size and purity. A slow, controlled addition is generally preferred.

  • Minimize Losses During Washing: Wash the filtered product with a cold mixture of the solvent and anti-solvent (e.g., ethanol:MTBE 1:3) to remove impurities without dissolving a significant amount of the product.[5]

References

  • [Synthesis of 3-Trifluoromethyl-5,6-dihydro-[5][6][7]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies]([Link])

  • 5][6][7]triazolo[4,3-a]pyrazine hydrochloride

  • 5][6][7]triazol[4,3-a] pyrazine hydrochloride - Google Patents

  • 5][6][7]triazolo[4,3-a]pyrazine hydrochloride synthesis

Sources

Technical Support Center: Purification of Polar Triazolopyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar triazolopyrazine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this important class of nitrogen-containing heterocycles. The inherent polarity and basicity of the triazolopyrazine scaffold often present unique challenges in achieving high purity. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to streamline your purification workflows.

Introduction: The Challenge of Polar Triazolopyrazines

The triazolopyrazine core is a key pharmacophore in numerous drug discovery programs, exhibiting a wide range of biological activities. However, the presence of multiple nitrogen atoms makes these compounds highly polar and often basic, leading to problematic chromatographic behavior. Common issues include poor retention on traditional reversed-phase media, peak tailing due to secondary interactions with stationary phases, and co-elution with structurally similar impurities. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My polar triazolopyrazine compound shows little to no retention on my C18 column. What are my options?

A1: This is a classic issue for highly polar analytes in reversed-phase chromatography. Here’s a systematic approach to address it:

  • Increase Mobile Phase Aqueous Content: Start by running a gradient with a high initial aqueous composition (e.g., 95-100% water with an appropriate buffer/modifier). Be aware that not all C18 columns are stable in 100% aqueous conditions, which can lead to "phase collapse." Opt for columns specifically designed for aqueous stability, often labeled "AQ" or "polar-endcapped."[1]

  • Consider an Alternative Stationary Phase: If a highly aqueous mobile phase is insufficient, a C18 column may not be the right tool. Consider these alternatives:

    • Polar-Embedded Columns: These columns have a polar group embedded within the alkyl chain, which enhances their interaction with polar analytes.

    • Phenyl-Hexyl Columns: These offer different selectivity through pi-pi interactions, which can be beneficial for aromatic heterocycles.

  • Switch to a Different Chromatographic Mode: For very polar compounds, reversed-phase may not be the optimal technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective alternative.[2][3]

Q2: I'm observing significant peak tailing for my basic triazolopyrazine compound. What is causing this and how can I fix it?

A2: Peak tailing for basic compounds is typically caused by strong, undesirable interactions with acidic silanol groups present on the surface of silica-based stationary phases.[4] Here’s how to mitigate this:

  • Mobile Phase pH Adjustment: The most effective way to improve the peak shape of basic compounds is to control the pH of the mobile phase.

    • Low pH: At a low pH (e.g., 2.5-4), your basic triazolopyrazine will be protonated (positively charged). This also suppresses the ionization of the acidic silanol groups, minimizing secondary interactions.[5][6] Formic acid or trifluoroacetic acid (TFA) at 0.1% are common choices.[7]

    • High pH: At a high pH, your basic analyte will be in its neutral form, while the silanol groups will be deprotonated. This can also lead to good peak shape, but requires a column that is stable at high pH.

  • Use of Mobile Phase Additives: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to mask the active silanol sites and improve peak shape.[4]

  • Employ a Highly Deactivated Column: Modern columns with advanced end-capping are designed to minimize the number of accessible silanol groups, leading to improved peak shapes for basic compounds.[4]

Q3: I am struggling to separate my target triazolopyrazine from a closely eluting impurity. What strategies can I employ to improve resolution?

A3: Improving resolution requires manipulating the selectivity of your chromatographic system.

  • Change the Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity. Acetonitrile is an aprotic solvent, while methanol is a protic solvent capable of hydrogen bonding, which can change the interaction with your analytes.

  • Adjust the Mobile Phase pH: As discussed in Q2, pH has a dramatic effect on the retention of ionizable compounds like triazolopyrazines.[6][8] A small change in pH can significantly alter the retention times of your target compound and its impurities, potentially leading to baseline separation.

  • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, a change in stationary phase chemistry is the next logical step. A phenyl-hexyl or a polar-embedded column will offer different selectivity compared to a standard C18.

  • Explore HILIC or SFC: If you are using reversed-phase, switching to an orthogonal technique like HILIC or Supercritical Fluid Chromatography (SFC) will provide a completely different selectivity profile. SFC, in particular, is gaining traction for the purification of polar and nitrogen-containing compounds.[9][10]

Q4: My triazolopyrazine derivative has poor solubility in my initial mobile phase conditions, leading to split or broad peaks. How should I address this?

A4: This is a common issue when the sample diluent is much stronger than the initial mobile phase.

  • Match the Sample Solvent to the Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, you may need to use a small amount of a stronger solvent (like DMSO or DMF), but be sure to inject the smallest possible volume to minimize peak distortion.

  • Dry Loading for Flash Chromatography: For preparative flash chromatography, if your compound has poor solubility in the eluent, dry loading is highly recommended.[11] Dissolve your sample in a suitable solvent (e.g., dichloromethane or methanol), adsorb it onto a small amount of silica gel or celite, evaporate the solvent completely, and then load the dry powder onto the column.

Troubleshooting Guides

Table 1: Common Problems in Reversed-Phase HPLC of Polar Triazolopyrazines
Problem Potential Cause(s) Recommended Solution(s)
No/Poor Retention Compound is too polar for the stationary phase. Phase collapse of C18 in high aqueous mobile phase.- Use a polar-endcapped or polar-embedded C18 column. - Decrease the initial organic percentage in the gradient. - Switch to a more retentive phase (e.g., phenyl-hexyl). - Consider HILIC as an alternative technique. [2][3]
Peak Tailing Secondary interactions with acidic silanols. Mobile phase pH is close to the analyte's pKa. Column overload.- Add 0.1% TFA or formic acid to the mobile phase to work at a low pH.[7] - Use a highly end-capped, base-deactivated column. - Add a competing base like TEA (0.1%) to the mobile phase.[4] - Reduce the sample load.
Peak Splitting/Broadening Sample solvent is stronger than the mobile phase. Column void or contamination. Co-eluting impurity.- Dissolve the sample in the initial mobile phase. - If using a stronger solvent, inject a smaller volume. - Use a guard column and filter samples. - Optimize selectivity (change solvent, pH, or column).
Co-elution with Impurities Insufficient selectivity of the method.- Change the organic modifier (ACN vs. MeOH). - Adjust mobile phase pH to alter the ionization of the target and impurities.[6][8] - Try a column with a different selectivity (e.g., Phenyl, Cyano). - Switch to an orthogonal method like HILIC or SFC. [9][10]

Chromatography Method Selection Workflow

Choosing the right purification strategy from the outset can save significant time and resources. The following workflow provides a decision tree for selecting an appropriate chromatographic technique for polar triazolopyrazine compounds.

G cluster_1 Method Selection start Assess Solubility of Triazolopyrazine Compound rp_hplc Reversed-Phase HPLC start->rp_hplc Soluble in MeOH/Water/ACN mixtures? np_flash Normal-Phase Flash start->np_flash Soluble in non-polar organic solvents (Hexane/EtOAc/DCM)? hilic HILIC rp_hplc->hilic Poor retention in high aqueous mobile phase? sfc SFC hilic->sfc Struggling with aqueous mobile phases or desire faster, greener method? G cluster_1 Resulting Mixture reaction Triazolopyrazine Synthesis (e.g., from chloro-precursor) target Target Polar Triazolopyrazine reaction->target impurity1 Starting Material reaction->impurity1 impurity2 Dechlorinated By-product reaction->impurity2 impurity3 Other Side Products reaction->impurity3

Sources

Identifying and minimizing side products in tetrahydropyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tetrahydropyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of synthesizing this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you identify and minimize side products, ultimately improving your reaction yields and product purity.

Troubleshooting Guide: Common Issues in Tetrahydropyrazine Synthesis

This section addresses specific problems you might encounter during your experiments. Each issue is presented with potential causes and actionable solutions based on established chemical principles.

Issue 1: My reaction is yielding the aromatic pyrazine instead of the desired tetrahydropyrazine.

Symptom: Your final product analysis (e.g., NMR, GC-MS) shows a significant presence of the corresponding pyrazine, characterized by its aromatic signals.

Potential Cause: This is a very common issue and is primarily due to the oxidation of the dihydropyrazine intermediate formed during the initial condensation step.[1] This intermediate is highly susceptible to oxidation, which can be facilitated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.[1][2]

Troubleshooting & Optimization:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Conduct your reaction under a consistently maintained inert atmosphere, such as dry nitrogen or argon.[1] This includes the initial setup, reaction period, and workup.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas, freeze-pump-thaw cycles, or using a solvent purification system.[1]

  • One-Pot Synthesis: Whenever feasible, adopt a one-pot procedure where the initial condensation to form the dihydropyrazine is immediately followed by reduction without isolating the intermediate.[1] This minimizes the exposure of the unstable dihydropyrazine to oxidative conditions.

  • Choice of Reducing Agent: Select a reducing agent that can efficiently reduce the dihydropyrazine as it is formed. Sodium borohydride (NaBH₄) is a commonly used and effective choice for this purpose.[1]

  • Temperature Control: Maintain a controlled, and if possible, lower temperature during the condensation reaction. This can help minimize side reactions and potential decomposition that may lead to colored impurities and promote aromatization.[1]

Issue 2: I am observing the formation of the fully saturated piperazine byproduct.

Symptom: Your product analysis indicates the presence of a significant amount of the corresponding piperazine, which is the over-reduced product.

Potential Cause: The reducing agent you are using is too strong, or the reaction conditions (temperature, reaction time) are too harsh, leading to the reduction of both imine bonds of the dihydropyrazine intermediate or even the double bond in the desired tetrahydropyrazine.[1]

Troubleshooting & Optimization:

  • Milder Reducing Agents: Switch to a milder reducing agent. For instance, if you are using a powerful hydride source like lithium aluminum hydride (LiAlH₄), consider replacing it with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), which are generally more selective.

  • Stoichiometry of the Reducing Agent: Carefully control the stoichiometry of your reducing agent. Use the minimum amount required for the desired transformation, which may require some optimization experiments.

  • Temperature and Reaction Time: Perform the reduction at a lower temperature (e.g., 0 °C or even -78 °C) and monitor the reaction progress closely by techniques like TLC or LC-MS to stop the reaction as soon as the starting material is consumed.

  • pH Control: For reductions involving reagents like sodium cyanoborohydride, the pH of the reaction medium can influence the reactivity. Maintaining a slightly acidic pH can favor the reduction of iminium ions over other functional groups.

Issue 3: My purification by column chromatography is difficult, and the product seems to be degrading on the column.

Symptom: You experience poor separation, streaking on the TLC plate, and low recovery of the desired tetrahydropyrazine after column chromatography. The collected fractions may also show signs of decomposition.

Potential Cause: Tetrahydropyrazines, being basic compounds, can interact strongly with the acidic silica gel, leading to poor chromatographic behavior and potential degradation.[3]

Troubleshooting & Optimization:

  • Basic Modifier in Eluent: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine or a few drops of ammonia solution in the eluent system can significantly improve the chromatography by neutralizing the acidic sites on the silica gel.[3]

  • Use of Basic Alumina: For highly acid-sensitive tetrahydropyrazines, consider using basic alumina as the stationary phase instead of silica gel.[3]

  • Alternative Purification Methods:

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification and may be preferable to chromatography.

    • Distillation: For volatile tetrahydropyrazines, distillation under reduced pressure can be an excellent purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to tetrahydropyrazines, and what are their common pitfalls?

There are several common synthetic strategies for preparing tetrahydropyrazines:

  • Condensation of 1,2-diamines with 1,2-dicarbonyl compounds followed by reduction: This is a very common and versatile method. The initial condensation forms a dihydropyrazine, which is then reduced to the tetrahydropyrazine.

    • Pitfall: The main side reaction is the oxidation of the dihydropyrazine intermediate to the aromatic pyrazine.[1]

  • Catalytic Hydrogenation of Pyrazines: This method involves the direct reduction of a pyrazine ring to a tetrahydropyrazine or a piperazine.

    • Pitfall: The nitrogen atoms in both the starting material and the product can act as catalyst poisons, deactivating the catalyst.[4] This can lead to incomplete reactions or require high catalyst loadings. Over-reduction to the piperazine is also a common issue.[5]

  • Reductive Amination Reactions (e.g., Leuckart Reaction): While more commonly used for simpler amines, variations of reductive amination can be adapted for the synthesis of cyclic amines. The Leuckart reaction, for example, uses ammonium formate or formamide as the nitrogen source and reducing agent.[6][7]

    • Pitfall: This reaction often requires high temperatures and can produce N-formylated byproducts.[8]

Q2: How can I reliably identify the impurities in my reaction mixture?

A combination of analytical techniques is often necessary for unambiguous impurity identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile impurities. The mass spectrum provides the molecular weight and fragmentation pattern, which can be used to elucidate the structure of the side products.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS is the method of choice. It provides separation and mass information, which is crucial for identifying impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The presence of aromatic signals can confirm the formation of a pyrazine byproduct, while the integration and splitting patterns can help identify other impurities.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or other suitable detector is a primary method for assessing the purity of your sample and quantifying the amount of each impurity present.[9]

A summary of these techniques is provided in the table below:

Analytical TechniqueInformation ProvidedBest For
GC-MS Molecular weight and fragmentation pattern of volatile compounds.Identifying volatile byproducts like pyrazines.[9]
LC-MS Molecular weight of non-volatile compounds.Identifying a wide range of impurities, especially those that are not amenable to GC.[9][10]
NMR Detailed structural information.Unambiguous structure elucidation of major impurities.[11]
HPLC Purity assessment and quantification of components.Determining the relative amounts of product and impurities.[9]

Q3: What role does the solvent play in minimizing side product formation?

The choice of solvent can have a significant impact on the outcome of your reaction:

  • Oxygen Solubility: Solvents differ in their ability to dissolve oxygen. Using degassed solvents is crucial to prevent the oxidation of the dihydropyrazine intermediate.[1]

  • Polarity and Solubility: The solvent must be able to dissolve the reactants and intermediates to ensure a homogeneous reaction. Poor solubility can lead to incomplete reactions and the formation of side products.

  • Boiling Point: The boiling point of the solvent dictates the temperature range of the reaction. Higher temperatures can sometimes promote side reactions, such as aromatization or decomposition.

Experimental Protocols & Visualizations

Protocol: One-Pot Synthesis and Purification of a Tetrahydropyrazine

This protocol provides a general guideline for a one-pot synthesis of a tetrahydropyrazine from a 1,2-diamine and a 1,2-dicarbonyl compound, followed by purification.

Step 1: Reaction Setup (Inert Atmosphere)

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen/argon inlet.

  • Flush the entire system with the inert gas for at least 15-20 minutes.

  • Add the 1,2-dicarbonyl compound and a suitable degassed solvent (e.g., methanol, ethanol) to the flask via a syringe.

  • Begin stirring and cool the solution to 0 °C in an ice bath.

Step 2: Condensation

  • Dissolve the 1,2-diamine in a minimal amount of the same degassed solvent.

  • Add the diamine solution dropwise to the stirred solution of the dicarbonyl compound at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature.

  • Monitor the formation of the dihydropyrazine intermediate by TLC or LC-MS.

Step 3: Reduction

  • Once the formation of the intermediate is complete, cool the reaction mixture back down to 0 °C.

  • In a separate flask, prepare a solution or slurry of the reducing agent (e.g., NaBH₄) in the same solvent.

  • Slowly add the reducing agent to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir until the reaction is complete (as monitored by TLC or LC-MS).

Step 4: Workup and Purification

  • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an eluent system containing 1% triethylamine to afford the pure tetrahydropyrazine.

Diagram: Troubleshooting Logic for Tetrahydropyrazine Synthesis

G start Start Tetrahydropyrazine Synthesis product_analysis Analyze Crude Product (NMR, LC-MS, GC-MS) start->product_analysis desired_product High Yield & Purity of Tetrahydropyrazine product_analysis->desired_product Success pyrazine Major Impurity: Aromatic Pyrazine product_analysis->pyrazine Issue Detected piperazine Major Impurity: Piperazine (Over-reduced) product_analysis->piperazine Issue Detected solve_pyrazine Troubleshooting for Pyrazine: - Use Inert Atmosphere - Degas Solvents - One-Pot Synthesis pyrazine->solve_pyrazine Cause: Oxidation solve_piperazine Troubleshooting for Piperazine: - Use Milder Reducing Agent - Control Stoichiometry - Lower Temperature piperazine->solve_piperazine Cause: Over-reduction solve_pyrazine->start Re-run Experiment solve_piperazine->start Re-run Experiment

Caption: Troubleshooting workflow for common side products in tetrahydropyrazine synthesis.

Diagram: General Synthetic Pathway and Key Side Reactions

G reactants 1,2-Diamine + 1,2-Dicarbonyl intermediate Dihydropyrazine (Unstable Intermediate) reactants->intermediate Condensation product Tetrahydropyrazine (Desired Product) intermediate->product Reduction (e.g., NaBH4) side_product1 Pyrazine (Aromatic Side Product) intermediate->side_product1 Oxidation (e.g., Air) side_product2 Piperazine (Over-reduced Side Product) product->side_product2 Further Reduction (Harsh Conditions)

Caption: Key reaction pathways and common side reactions in tetrahydropyrazine synthesis.

References

  • E-RESEARCHCO. (n.d.). The Novel Emerging Approaches for the Synthesis of Tetrahydropyridine Motifs: An Overview.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products.
  • Benchchem. (n.d.). "common side reactions in tetrahydropyridine synthesis and how to avoid them".
  • Benchchem. (n.d.). avoiding byproduct formation in tetrahydropyrazine synthesis.
  • ACS Publications. (n.d.). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides | Organic Letters.
  • NIH. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC.
  • ACS Publications. (2018, July 23). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
  • NIH. (2022, July 7). Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism.
  • Journal of the American Chemical Society. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
  • NIH. (n.d.). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,4-tetrahydropyridines.
  • (n.d.). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.
  • Wikipedia. (n.d.). Leuckart reaction.
  • Sciencemadness Wiki. (2020, February 11). Leuckart reaction.
  • BIOSYNCE. (2025, October 10). What are the side - reactions in pyrazine synthesis?
  • (2025, August 6). New highlights in the synthesis and reactivity of 1,4-dihydropyrazine derivatives.
  • American Chemical Society. (n.d.). ASAP (As Soon As Publishable) - ACS Publications.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Catalytical reduction in green chemistry.
  • Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
  • (n.d.). OPTIMIZATION OF A MANUFACTURING PROCESS FOR ATRAZINE WITH A FOCUS ON WASTE MINIMIZATION.
  • Organic Syntheses Procedure. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of.
  • (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction.
  • BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities.
  • Chemistry LibreTexts. (2023, January 22). The Leuckart Reaction.
  • NIH. (n.d.). Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine - PMC.
  • Revistas Bolivianas. (2013, September 20). 8_Tetrahydropyrimidines synthesis.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
  • (2025, November 8). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
  • PubMed. (n.d.). Lipoxygenase inhibitors, Part 6. Synthesis of new tetrahydropyrazine and other heterocyclic compounds by reaction of hydrazonoyl chlorides.
  • ResearchGate. (n.d.). (PDF) 1,3-Diketones. Synthesis and properties.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • (n.d.). Cutting edge Techniques for Impurity Profiling in Pharmaceutical Analysis: A brief Overview.
  • YouTube. (2025, April 21). Preparative Purification Solutions in Drug Discovery Synthesis.
  • ResearchGate. (n.d.). General reaction for the synthesis of tetrahydropyridine derivatives.
  • (n.d.). Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives.
  • Wikipedia. (n.d.). 5-HT2C receptor agonist.
  • NIH. (2023, April 21). Solid-Phase Synthesis of s-Tetrazines - PMC.
  • ResearchGate. (2017, November 10). Search for Anti-Inflammatory Agents in the Tetrahydropyrido[2,1-B ][3][4][12]-Thiadiazine Series. Retrieved from

Sources

Technical Support Center: Optimizing the Synthesis of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core?

A1: A prevalent and effective method involves the cyclization of a substituted 2-hydrazinopyrazine precursor. This precursor is often generated in situ or as an isolable intermediate from the reaction of a 2-halopyrazine with hydrazine. The subsequent intramolecular cyclization, typically acid-catalyzed, leads to the formation of the fused triazole ring system. A common variation involves the synthesis of the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin.[4]

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: Several parameters are crucial for achieving high yield and purity:

  • Temperature: The cyclization step is often temperature-sensitive. Careful control is necessary to promote the desired reaction while minimizing side product formation.

  • Solvent: The choice of solvent can significantly impact reaction rates and solubility of intermediates and the final product. Protic solvents like methanol or ethanol are commonly used.

  • Catalyst: For the cyclization step, an acid catalyst is typically employed. The choice and concentration of the acid can influence the reaction kinetics and yield.

  • Purity of Starting Materials: As with any multi-step synthesis, the purity of the starting materials, such as the substituted pyrazine, is paramount to avoid unwanted side reactions and purification challenges.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[5] These techniques can also help in identifying any major side products.

Troubleshooting Guide

Low Yield or Incomplete Reaction

Q4: My reaction is showing low conversion to the desired 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. What are the potential causes and how can I improve the yield?

A4: Low conversion can stem from several factors. Here's a systematic approach to troubleshooting:

  • Suboptimal Cyclization Conditions: The ring-closing step is often the most critical.

    • Insufficient Acid Catalyst: Ensure the appropriate amount of acid catalyst (e.g., HCl, methanesulfonic acid) is used. The acidity of the medium is crucial for protonating the pyrazine nitrogen, facilitating the intramolecular nucleophilic attack of the hydrazine moiety.

    • Inadequate Temperature or Reaction Time: The reaction may require higher temperatures or longer reaction times to proceed to completion. Consider a stepwise increase in temperature while monitoring the reaction progress by TLC or LC-MS to avoid decomposition.

  • Poor Quality of Hydrazine Precursor: The stability of the 2-hydrazinopyrazine intermediate can be a concern. If it's prepared and isolated, ensure it is of high purity. If generated in situ, the conditions for its formation should be optimized.

  • Moisture Contamination: Certain steps in the synthesis might be sensitive to moisture. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Optimization Strategy for the Cyclization Step

ParameterRecommendationRationale
Catalyst Screen different acid catalysts (e.g., HCl, H₂SO₄, p-TsOH).The pKa of the acid can influence the rate of protonation and subsequent cyclization.
Temperature Optimize in the range of 50-100 °C.Balances reaction rate with potential for side reactions or decomposition.[6]
Solvent Test polar protic solvents like methanol, ethanol, or isopropanol.Solvation can affect the stability of intermediates and transition states.
Concentration Vary the concentration of the reactants.Higher concentrations may favor the intramolecular cyclization, but could also lead to intermolecular side reactions.
Formation of Side Products

Q5: I am observing significant side products in my reaction mixture. What are the likely impurities and how can I minimize their formation?

A5: The formation of side products is a common issue in heterocyclic synthesis. Here are some of the potential impurities and strategies to mitigate them:

  • Uncyclized Intermediate: The 2-hydrazinopyrazine precursor may remain if the cyclization is incomplete. To address this, refer to the optimization strategies for the cyclization step mentioned above.

  • Tele-substitution Products: In reactions involving nucleophilic substitution on a substituted pyrazine ring, tele-substitution can occur, where the nucleophile attacks a different carbon atom of the ring. This is particularly relevant when using "softer" nucleophiles. To minimize this, consider using less polar solvents and carefully controlling the stoichiometry of the base.[1]

  • Dehalogenation: If your starting material is a halopyrazine, dehalogenation can be a competing side reaction, especially during hydrogenation steps. Careful selection of the catalyst and reaction conditions is crucial.

  • Over-reduction: During the hydrogenation of the pyrazine ring to the tetrahydropyrazine, over-reduction to the piperazine ring is possible under harsh conditions (high pressure, high temperature, or highly active catalysts). Using a milder catalyst like Palladium on carbon (Pd/C) and optimizing the reaction time and conditions can prevent this.

Experimental Workflow: A General Synthetic Protocol

cluster_0 Step 1: Hydrazine Displacement cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction 2-Halopyrazine 2-Halopyrazine Reaction1 Reaction with Hydrazine (e.g., in Ethanol) 2-Halopyrazine->Reaction1 Hydrazine Hydrazine Hydrazine->Reaction1 2-Hydrazinopyrazine 2-Hydrazinopyrazine Reaction1->2-Hydrazinopyrazine Reaction2 Reaction with Acylating Agent followed by Acid-Catalyzed Cyclization 2-Hydrazinopyrazine->Reaction2 Acylating_Agent Acylating_Agent Acylating_Agent->Reaction2 Triazolopyrazine Triazolopyrazine Reaction2->Triazolopyrazine Reaction3 Hydrogenation (e.g., H2, Pd/C) Triazolopyrazine->Reaction3 Reducing_Agent Reducing_Agent Reducing_Agent->Reaction3 Final_Product 5,6,7,8-Tetrahydro- triazolo[4,3-a]pyrazine Reaction3->Final_Product

Caption: General synthetic workflow for 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.

Purification Challenges

Q6: I am having difficulty purifying the final product. What are the recommended purification methods?

A6: The purification strategy will depend on the physical properties of your compound and the nature of the impurities.

  • Recrystallization: If the product is a solid and has a suitable solubility profile, recrystallization is an excellent method for obtaining high-purity material. Experiment with different solvent systems to find the optimal conditions. For the hydrochloride salt, a mixture of ethanol and a less polar solvent like methyl tert-butyl ether (MTBE) can be effective.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography on silica gel is a standard technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate) is often effective.[7]

  • Acid-Base Extraction: If your product is basic, you can use acid-base extraction to separate it from neutral or acidic impurities. Dissolve the crude product in an organic solvent, wash with an acidic aqueous solution to extract the product into the aqueous layer, then neutralize the aqueous layer with a base and extract the purified product back into an organic solvent.

Characterization and Analysis

Q7: How can I confirm the structure and purity of my synthesized 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine?

A7: A combination of analytical techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide detailed structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of the final compound. A high-purity sample should show a single major peak.

  • Melting Point: For crystalline solids, a sharp melting point is a good indicator of purity.

Troubleshooting Workflow for Low Yield

Low_Yield Low Yield or Incomplete Reaction Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Optimize_Cyclization Optimize Cyclization Conditions Check_Purity->Optimize_Cyclization Purity OK Purify_Starting_Materials Purify Starting Materials Check_Purity->Purify_Starting_Materials Impure Increase_Temp_Time Increase Temperature and/or Reaction Time Optimize_Cyclization->Increase_Temp_Time Increase_Catalyst Increase Acid Catalyst Loading Optimize_Cyclization->Increase_Catalyst Check_Moisture Ensure Anhydrous Conditions Optimize_Cyclization->Check_Moisture Successful_Synthesis Successful Synthesis Increase_Temp_Time->Successful_Synthesis Increase_Catalyst->Successful_Synthesis Check_Moisture->Successful_Synthesis Purify_Starting_Materials->Low_Yield

Caption: A systematic workflow for troubleshooting low reaction yields.

Safety Precautions

Q8: What are the key safety considerations for this synthesis?

A8: Standard laboratory safety practices should always be followed. Specific hazards associated with this synthesis may include:

  • Hydrazine: Hydrazine and its derivatives are often toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Acids and Bases: Strong acids and bases used in the synthesis are corrosive. Handle them with care and appropriate PPE.

  • Hydrogenation: Hydrogen gas is highly flammable. Hydrogenation reactions should be carried out in a properly functioning hydrogenation apparatus in a well-ventilated area, away from ignition sources.

  • Solvents: Organic solvents are flammable and can be toxic. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[8]

References

  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. The Journal of Organic Chemistry. [Link]

  • Optimization for the cyclization step. ResearchGate. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. PMC. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. PubChem. [Link]

  • Pyrazines. ScienceDirect. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. Griffith University. [Link]

  • Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles. Organic Letters. [Link]

  • Synthesis of Fused Bicyclic[1][2][3]-Triazoles from Amino Acids. ACS Publications. [Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]

  • Synthesis of 1,2,3-triazoles. Organic Chemistry Portal. [Link]

  • Optimization of cyclization reaction of 15. ResearchGate. [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. [Link]

  • 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine-5,5,6,6-d4. Pharmaffiliates. [Link]

  • Cyclisation of 3-amino-5-hydrazinopyrazole and 3-amino-5-hydrazino-1,2,4-triazole to azolo[5,1-c][1][2][3]triazines. Semantic Scholar. [Link]

  • 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo-[4,3-alpha] pyrazine hydrochloride. Molbase. [Link]

  • 5 6 7 8-TETRAHYDRO-[1 2 4]TRIAZOLO[4 3-A]PYRAZINE HYDROCHLORIDE. 774 Chemical Synthesis - RC. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. ResearchGate. [Link]

  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. Google Patents.

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. [Link]

  • Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. MDPI. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Triazolo pyrazine derivative B crystal form and preparation method thereof.
  • Focused small molecule library of 5,6,7,8-tetrahydro[1][2][3]triazolo-[4,3-a]pyrazines: a brick for the house of medicinal chemistry. ResearchGate. [Link]

Sources

Troubleshooting solubility issues of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine Derivatives

Welcome to the technical support guide for 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine derivatives. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers and drug development professionals. Our goal is to move beyond simple procedural lists and explain the fundamental physicochemical principles governing the behavior of this important heterocyclic scaffold.

Understanding the Core Problem: Why Do These Derivatives Have Solubility Issues?

The 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine core, like many nitrogen-containing heterocycles, presents a unique set of physicochemical properties that directly influence its aqueous solubility.[1][2] Key factors include:

  • Basicity (pKa): The pyrazine and triazole rings contain multiple nitrogen atoms that can be protonated. The basic pKa of these nitrogens is a critical determinant of solubility.[1] When the pH of the solution is below the pKa of a basic center, the molecule becomes protonated (ionized), which generally leads to a significant increase in aqueous solubility. Accurately predicting the pKa of complex nitrogenous compounds is crucial for designing appropriate formulation strategies.[1][3][4][5]

  • Lipophilicity (logP): The overall molecule may have a high logP (a measure of lipophilicity or "greasiness") depending on the substituents attached to the core. A high logP is a primary driver of poor aqueous solubility.

  • Crystal Lattice Energy: The way molecules pack together in a solid state (their crystal form) must be overcome for dissolution to occur. High crystal lattice energy, resulting from strong intermolecular forces like hydrogen bonding, can severely limit solubility.[6] Different crystal forms, or polymorphs, of the same compound can have vastly different solubilities.[6][7]

The interplay between these factors dictates the compound's behavior in aqueous media.

Frequently Asked Questions (FAQs)

Here are rapid-fire answers to the most common initial challenges.

Q1: My compound won't dissolve in my aqueous assay buffer. What's the first thing I should do? A1: The standard first step is to prepare a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO), and then dilute this stock into your aqueous buffer.[8][9] Be mindful that the final DMSO concentration in your assay should typically be kept low (e.g., <0.5%) to avoid solvent-induced artifacts or cellular toxicity.[9][10]

Q2: I dissolved my compound in DMSO, but it precipitated immediately when I added it to my aqueous buffer. What's happening? A2: This is a classic sign of a compound with poor kinetic solubility. You have created a supersaturated aqueous solution by diluting the DMSO stock, and the compound is rapidly crashing out.[11] To mitigate this, try diluting the DMSO stock into the buffer more slowly while vortexing, or consider making intermediate dilutions in DMSO before the final addition to the buffer.[8]

Q3: Can I just sonicate or heat the sample to get it into solution? A3: Yes, these methods can help, but they must be used with caution. Sonication can help break up solid aggregates and speed up dissolution. Gentle heating can increase solubility, but it can also degrade thermally sensitive compounds. More importantly, a solution prepared by heating may become supersaturated upon cooling to room temperature, leading to precipitation later. This approach is generally not suitable for determining thermodynamic solubility.

Q4: My compound seems to dissolve, but my assay results are inconsistent. Could this be a solubility issue? A4: Absolutely. Poorly soluble compounds can lead to unpredictable results in biological assays.[12] Even if you don't see visible precipitate, the compound might be forming microscopic aggregates that can interfere with assay readouts or reduce the effective concentration of the free compound in solution. This is a major cause of poor data quality and irreproducibility.[13]

In-Depth Troubleshooting Guides

Guide 1: The Compound Fails to Dissolve in 100% DMSO

This is a significant challenge, indicating a very "brick-like" compound, likely due to extremely high crystal lattice energy.

Troubleshooting Flowchart

start Compound does not dissolve in 100% DMSO at desired concentration (e.g., 10 mM). step1 Apply gentle warming (30-40°C) and vortex/sonicate for 5-10 min. start->step1 step2 Try alternative strong aprotic solvents: - DMA (Dimethylacetamide) - NMP (N-Methyl-2-pyrrolidone) step1->step2 Insoluble? step4 SUCCESS: Compound is now in solution. Proceed with caution during aqueous dilution. step1->step4 Soluble? step3 Consider making a slurry and determining the concentration of the supernatant. Is this concentration high enough for experiments? step2->step3 Insoluble? step2->step4 Soluble? step3->step4 Yes step5 FAILURE: Compound remains insoluble. This is a fundamental physicochemical issue. step3->step5 No step6 Consult medicinal chemistry team. Options: 1. Resynthesize/re-purify. 2. Synthesize a salt form. 3. Redesign the molecule. step5->step6

Caption: Decision tree for handling compounds insoluble in DMSO.

Guide 2: The Compound Precipitates Upon Aqueous Dilution

This is the most common scenario. The key is to understand whether you need kinetic or thermodynamic solubility and to choose the right strategy.

  • Kinetic Solubility: The concentration at which a compound precipitates when added rapidly from a DMSO stock into an aqueous buffer. It's a high-throughput measurement often used in early discovery.[12][14]

  • Thermodynamic Solubility: The true equilibrium solubility of the most stable solid form of the compound in a given buffer after an extended incubation period (e.g., 24 hours).[15][16] This is more relevant for later-stage development.

Kinetic solubility values are often higher than thermodynamic ones because the rapid precipitation can form an amorphous (less stable, more soluble) solid rather than the final, most stable crystalline form.[11][15]

Strategies to Improve Apparent Solubility:

StrategyMechanism of ActionBest ForConsiderations & Causality
pH Adjustment The triazolopyrazine core is basic. Lowering the pH of the aqueous buffer (e.g., from 7.4 to 6.5 or 5.5) will protonate the basic nitrogen centers, creating a charged species that is significantly more soluble in water.Compounds with a basic pKa in the 6-9 range.Must be compatible with your assay. A significant pH change can alter protein function or cell viability. The goal is to find a pH that sufficiently improves solubility without compromising the experiment.
Use of Co-solvents Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG400) to the aqueous buffer reduces the polarity of the bulk solvent, making it more favorable for the lipophilic compound to remain in solution.[17][18]Improving the solubility of lipophilic compounds when pH adjustment is not an option.Co-solvents can also impact assay performance.[17] Their concentration must be carefully optimized. They are commonly used in formulation development.[19]
Salt Formation Synthesizing a salt of the basic parent compound with a pharmaceutically acceptable acid (e.g., HCl, mesylate, tosylate) creates a pre-ionized form.[20][21] This can dramatically improve dissolution rate and solubility.[22][23][24]Compounds with confirmed basic centers that are intended for further development. This is a medicinal chemistry/process chemistry task.Not all salts provide a solubility advantage, and some can be hygroscopic or have poor solid-state properties.[22][23] A salt screening study is often required.[22][25]
Use of Excipients Excipients like cyclodextrins can form inclusion complexes with the drug, effectively shielding the hydrophobic parts of the molecule from water and increasing solubility.[19][26]Formulation development, especially for in vivo studies.The large size of these excipients and the required concentrations can be a concern. Toxicity must be evaluated.[26]

Workflow for Solubility Enhancement

start Compound precipitates from DMSO stock in aqueous buffer (pH 7.4). step1 Step 1: pH Modification Test solubility in buffers at pH 6.5, 6.0, and 5.5. start->step1 step2 Step 2: Co-Solvent Screening If pH mod fails or is not viable, test with 1-5% Ethanol, PEG400, or Propylene Glycol in buffer. step1->step2 Failure / Not an option result1 Solubility Issue Resolved: Proceed with optimized buffer. step1->result1 Success step3 Step 3: Advanced Formulation (For Development Candidates) - Salt Screen - Cyclodextrin Complexation - Amorphous Solid Dispersion step2->step3 Failure result2 Solubility Issue Resolved: Proceed with optimized co-solvent system. step2->result2 Success result3 Development formulation strategy identified. step3->result3

Caption: Stepwise workflow for troubleshooting aqueous precipitation.

Key Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

This assay is designed for early-stage screening to quickly flag problematic compounds.

Materials:

  • Test compound(s)

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well polypropylene plates (for stock solutions)

  • 96-well clear, flat-bottom UV-transparent plates (for measurement)

  • Plate-reading spectrophotometer or nephelometer

Methodology:

  • Prepare Stock Plates: Prepare a 10 mM stock solution of each test compound in 100% DMSO in a 96-well polypropylene plate. Create a serial dilution plate in DMSO (e.g., 10, 5, 2.5, 1.25, 0.625 mM).

  • Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of a clear 96-well UV plate.

  • Compound Addition: Using a multichannel pipette, rapidly add 2 µL of the DMSO stock solutions to the corresponding wells of the PBS plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. The final compound concentrations will be 100, 50, 25, 12.5, and 6.25 µM.

  • Incubation: Shake the plate for 1 hour at room temperature.

  • Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, if a nephelometer is not available, measure the absorbance at a wavelength where the compound does not absorb (e.g., 650-750 nm) as an indirect measure of light scattering from precipitated particles.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity/scattering compared to a DMSO-only control.

Protocol 2: Shake-Flask Thermodynamic Solubility Assay

This assay measures the true equilibrium solubility and is the gold standard for lead optimization and pre-formulation.[12]

Materials:

  • Solid (crystalline) test compound

  • Chosen aqueous buffer (e.g., PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator (25°C or 37°C)

  • Centrifuge

  • HPLC system with a suitable column and detection method (UV or MS)

Methodology:

  • Compound Addition: Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

  • Add Buffer: Add a precise volume of the aqueous buffer (e.g., 1 mL) to the vial.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C) for 24-48 hours. This extended time allows the solution to reach equilibrium with the most stable solid form of the compound.[12]

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sample Collection: Carefully remove a known volume of the clear supernatant without disturbing the solid pellet.

  • Dilution & Analysis: Dilute the supernatant with a suitable solvent (e.g., mobile phase or acetonitrile/water) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC method against a standard curve prepared from a known concentration of the compound. The calculated concentration is the thermodynamic solubility.

  • Validation (Optional but Recommended): After removing the supernatant, the remaining solid can be collected and analyzed by techniques like X-ray powder diffraction (XRPD) to confirm if a change in the crystal form (polymorph) occurred during the experiment.[15]

References

  • Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 643-649.
  • Thakuria, R., et al. (2019). Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine. Crystal Growth & Design, 19(9), 5147-5157.
  • Paulekuhn, G. S., et al. (2007). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. Journal of Medicinal Chemistry, 50(26), 6665-6672.
  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved from [Link]

  • Avdeef, A. (2007). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Pharmaceutical Sciences, 96(11), 2893-2909.
  • Ren, Y., et al. (2019). Impact of Crystal Habit on Solubility of Ticagrelor. Crystals, 9(11), 556.
  • Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study. (2023). ResearchGate. Retrieved from [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. Retrieved from [Link]

  • Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. (2023). ResearchGate. Retrieved from [Link]

  • How to dissolve peptide in DMSO and still be safe to the cell culture. (2023). LifeTein. Retrieved from [Link]

  • Kumar, L., & Singh, S. (2021).
  • Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate. Retrieved from [Link]

  • Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study. (2023). OUCI. Retrieved from [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved from [Link]

  • Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole. (2007). ResearchGate. Retrieved from [Link]

  • Drug Dissolution Enhancement by Salt Formation. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Murshedkav, T. (2014). EFFECT OF CRYSTALLINE TO AMORPHOUS CONVERSIONS ON SOLUBILITY OF CEFUROXIME AXETIL. University of the Pacific.
  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499.
  • Impact of Crystal Habit on Solubility of Ticagrelor. (2019). ResearchGate. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). DelveInsight. Retrieved from [Link]

  • Mohammed, A. R. (2010). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer.
  • Tackling the Big Issue of Solubility. (2022). Pharmaceutical Technology. Retrieved from [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.). Catalent. Retrieved from [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2012). National Institutes of Health. Retrieved from [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022).
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-714.
  • Strategies to Improve solubility of Oral Drugs. (2021). ResearchGate. Retrieved from [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Applic
  • Series 4 triazolopyrazines possess promising biological properties; however, further improvements to solubility and metabolic stability are required. (n.d.). ResearchGate. Retrieved from [Link]

  • Alam, M. J., et al. (2022).
  • Kinetic spectrophotometric study of effect of triazolopyrazines on p-benzoquinone complexes. (1987). PubMed. Retrieved from [Link]

  • Biological data for triazolopyrazines 1-18. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][15][22]triazolo[4,3-a]pyrazine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2020). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. (2019). National Institutes of Health. Retrieved from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Navigating Assay Interference from 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding assay interference caused by compounds containing the 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine scaffold. Our goal is to equip you with the knowledge to identify, understand, and mitigate these challenges to ensure the integrity of your biological screening data.

Introduction: Understanding the Challenge

The 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine core is a privileged scaffold found in a variety of biologically active compounds, including kinase inhibitors and antimalarial agents[1][2]. However, like many nitrogen-rich heterocyclic structures, it can be a source of assay artifacts, leading to false-positive or false-negative results that can derail drug discovery projects.[3][4][5] This guide will walk you through the common mechanisms of interference and provide actionable protocols to validate your screening hits.

Frequently Asked Questions (FAQs)

Q1: My hit compound, which contains a 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine core, shows potent activity in my primary fluorescence-based assay. How can I be sure it's a genuine hit?

This is a critical question in any screening campaign. Apparent activity can often be the result of compound-dependent assay interference rather than true modulation of the biological target.[6] There are several common mechanisms by which your compound could be producing a false signal:

  • Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit light in the detection range of your assay, leading to a false-positive signal.[7][8]

  • Fluorescence Quenching: The compound could absorb the light emitted by your fluorescent probe, leading to a decrease in signal and a false-negative or, in some assay formats, a false-positive result.[7][8]

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that nonspecifically inhibit enzymes or bind to proteins, a common source of false positives in biochemical assays.[9][10][11][12]

  • Chemical Reactivity: The compound may be chemically reactive, covalently modifying your target protein or other assay components like reporter enzymes (e.g., luciferase).[3][13]

To validate your hit, a series of counter-screens and orthogonal assays are essential. These are designed to systematically rule out these common interference mechanisms.

Q2: How do I test for autofluorescence of my compound?

Testing for autofluorescence is a straightforward but crucial first step.

Protocol: Autofluorescence Counter-Screen

  • Prepare a control plate: In a microplate identical to the one used for your primary screen, add your compound at the same concentrations tested in the primary assay.

  • Use the same assay buffer: The buffer composition, including any additives, should be identical to your primary assay, but exclude the fluorescent reporter dye and the biological target (enzyme, cells, etc.).

  • Read the plate: Use the same plate reader and filter settings (excitation and emission wavelengths) as your primary assay.

  • Analyze the data: If you observe a concentration-dependent increase in signal in the absence of your assay's reporter system, your compound is autofluorescent under these conditions.

Result Interpretation Next Steps
No significant signalCompound is not autofluorescent at the tested wavelengths.Proceed to test for other interference mechanisms.
Concentration-dependent signalCompound is autofluorescent and is likely a false positive.See Q3 for mitigation strategies.
Q3: My compound is autofluorescent. What are my options?

Discovering autofluorescence doesn't necessarily mean the end of the road for your compound, but it requires a change in strategy.

  • Switch to a Red-Shifted Fluorophore: Autofluorescence is most common in the blue-green spectrum. Switching to a fluorescent probe that excites and emits at longer wavelengths (e.g., far-red or near-infrared) can often circumvent the issue.[14]

  • Use a Time-Resolved Fluorescence (TRF) Assay: TRF assays use lanthanide-based probes with long fluorescence lifetimes. A time delay between excitation and detection allows the short-lived background fluorescence from your compound to decay, while the long-lived signal from the probe is measured.

  • Employ an Orthogonal Assay: The most robust solution is to re-test the compound in an assay with a different detection modality altogether.[6][15] This eliminates the possibility of fluorescence-based artifacts.

Workflow for Selecting an Orthogonal Assay

G A Primary Hit from Fluorescence Assay B Is the compound autofluorescent? A->B C Yes B->C   D No B->D   E Select Orthogonal Assay C->E I Proceed with caution. Confirm with orthogonal assay. D->I F Luminescence-Based Assay (e.g., Luciferase, BRET) E->F G Label-Free Assay (e.g., SPR, ITC, MS) E->G H Absorbance-Based Assay E->H

Caption: Decision workflow for hit validation after a primary fluorescence screen.

Q4: My compound is not autofluorescent, but I still suspect it's an artifact. How do I test for aggregation?

Compound aggregation is a frequent cause of nonspecific inhibition in biochemical assays.[9][11] Aggregates are thought to sequester and denature proteins, leading to a loss of activity.

Protocol: Detergent-Based Counter-Screen for Aggregation

  • Principle: Non-ionic detergents, such as Triton X-100 or Tween-20, can disrupt the formation of colloidal aggregates.[12] A genuine inhibitor's activity should not be significantly affected by the presence of a low concentration of detergent, whereas an aggregator's apparent activity will be diminished or eliminated.[10]

  • Procedure:

    • Run your primary biochemical assay under two conditions:

      • Condition A: Standard assay buffer.

      • Condition B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

    • Test your compound across a full concentration-response range in both conditions.

  • Data Analysis:

Result Interpretation
IC50 is similar in both conditions.The compound is likely not acting via aggregation.
IC50 significantly increases (or activity is abolished) in the presence of detergent.The compound is likely an aggregator and a false positive.

Additional Test: Enzyme Concentration Dependence

The IC50 of a true, reversible inhibitor should be independent of the enzyme concentration. In contrast, the apparent potency of an aggregator is often highly dependent on the enzyme concentration. Increasing the enzyme concentration in your assay should have little effect on the IC50 of a genuine hit but will often cause a rightward shift in the IC50 of an aggregator.[15]

Q5: What if my compound is interfering with my luciferase reporter assay?

Luciferase-based assays are a common orthogonal choice, but they are also susceptible to interference.[6] Compounds can directly inhibit the luciferase enzyme or stabilize it, leading to false-negative or false-positive readouts.

Protocol: Luciferase Inhibition Counter-Screen

  • Prepare a control reaction: Set up a reaction containing the luciferase enzyme and its substrate (e.g., luciferin for firefly luciferase) in your assay buffer.

  • Add your compound: Introduce your test compound at various concentrations to the control reaction.

  • Measure luminescence: Monitor the light output over time.

  • Analyze: A concentration-dependent decrease in luminescence indicates that your compound is directly inhibiting the luciferase enzyme.

Troubleshooting Luciferase Interference

G A Hit from Luciferase-based Reporter Gene Assay B Perform Luciferase Inhibition Counter-Screen A->B C Does compound inhibit luciferase directly? B->C D Yes C->D   E No C->E   F Result is a likely artifact. Consider alternative reporters (e.g., different luciferase, β-galactosidase) or a label-free method. D->F G Hit is likely valid with respect to reporter interference. Proceed with further validation. E->G

Caption: Troubleshooting workflow for suspected luciferase assay interference.

General Best Practices for Mitigating Assay Interference

  • Be Proactive: Whenever possible, include a non-ionic detergent (e.g., 0.001-0.01% Triton X-100) in your primary biochemical assay buffer to suppress aggregation from the outset.

  • Triage Early: Perform counter-screens on all primary hits before investing significant resources in follow-up studies.[15]

  • Use Orthogonal Assays: Confirmation of a hit in a secondary assay that uses a different detection technology is the gold standard for hit validation.[6][16]

  • Consider Label-Free Methods: Technologies like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or High-Throughput Mass Spectrometry (HTMS) directly measure compound-target engagement and are not susceptible to the types of interference discussed above.[16]

  • Maintain a Database: Keep a record of compounds that are confirmed to be assay artifacts. This can help identify problematic chemotypes in future screens.

By systematically applying these troubleshooting guides and validation protocols, researchers can confidently distinguish genuine biological activity from assay artifacts, ensuring the integrity and success of their drug discovery campaigns.

References

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available at: [Link]

  • Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery. Available at: [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Publications. Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]

  • Das, T., & Theisen, A. (2022). Investigating Immunoassay Interferences. AACC.org. Available at: [Link]

  • Talele, S., et al. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Available at: [Link]

  • LaPointe, P., et al. (2020). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. ACS Central Science. Available at: [Link]

  • SciSpace. (n.d.). Pan-assay interference compounds. Retrieved from [Link]

  • Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Retrieved from [Link]

  • Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference. Retrieved from [Link]

  • Practical Fragments. (2009). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. Retrieved from [Link]

  • Adam, G. C., et al. (2014). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. Journal of Biomolecular Screening. Available at: [Link]

  • Chen, J., Armstrong, A. H., Koehler, A. N., & Hecht, M. H. (2010). A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. Journal of the American Chemical Society. Available at: [Link]

  • CLSI. (2019). Clinical Laboratory Testing Interference. Retrieved from [Link]

  • Mission Therapeutics. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • AACC. (2015). How to Detect and Solve Immunoassay Interference. Retrieved from [Link]

  • NCBI Bookshelf. (2017). Assay Interference by Aggregation. Retrieved from [Link]

  • Fourches, D., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. Available at: [Link]

  • Cambridge MedChem Consulting. (2017). Aggregation. Retrieved from [Link]

  • Skerratt, S., et al. (2016). Identification of false positives in “HTS hits to lead”: The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists. MedChemComm. Available at: [Link]

  • ResearchGate. (n.d.). New Fluorescence Techniques for High-Throughput Drug Discovery. Retrieved from [Link]

  • Dragiev, P., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. Available at: [Link]

  • PubChem. (n.d.). 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][7][13]triazolo[4,3-a]pyrazine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of[6][7][13]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. Retrieved from [Link]

  • Frontiers. (2022). Design, Synthesis, and Biological Evaluation of[6][7][13]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Triazolopyrazine Antimalarial Compounds. Retrieved from [Link]

Sources

Technical Support Center: Improving the Metabolic Stability of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine analogs. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the optimization of this important scaffold. My goal is to equip you with the causal understanding and actionable protocols necessary to navigate metabolic stability issues effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic and mechanistic questions about the metabolism of the 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine scaffold.

Q1: What are the most common metabolic pathways for 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine analogs?

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold presents two distinct regions with different metabolic liabilities: the saturated tetrahydropyrazine ring and the fused, electron-deficient triazole ring.

  • Oxidation of the Tetrahydropyrazine Ring: The saturated tetrahydropyrazine ring is susceptible to Phase I oxidation, primarily mediated by Cytochrome P450 (CYP) enzymes.[1][2] The most common metabolic "hot spots" are the carbon atoms alpha (adjacent) to the nitrogen atoms (C5 and C8). This oxidation can lead to the formation of lactams.[3]

  • Oxidation by Aldehyde Oxidase (AO): The electron-deficient nature of the triazolopyrazine system makes it a prime substrate for Aldehyde Oxidase (AO), a cytosolic enzyme.[4][5] AO typically catalyzes the oxidation of electron-deficient sp2 carbons adjacent to a nitrogen atom.[5] For this scaffold, this would likely occur on the triazole or pyrazine ring carbons.

  • N-Dealkylation: If substituents are present on the nitrogen atoms of the tetrahydropyrazine ring, N-dealkylation via CYP enzymes is another common metabolic route.[3]

  • Phase II Conjugation: Following initial oxidation, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to increase their polarity and facilitate excretion.

Q2: My compound is a nitrogen-containing heterocycle. Which enzyme family, CYP450s or Aldehyde Oxidase (AO), is more likely to be responsible for its metabolism?

This is a critical question, as the choice of in vitro assay depends on the answer. The likely metabolizing enzyme family depends on the electronic properties of the heterocyclic rings.

  • CYP450 Enzymes are often responsible for the oxidation of electron-rich aromatic systems and aliphatic C-H bonds. For your scaffold, CYPs are the primary candidates for metabolizing the saturated tetrahydropyrazine ring.[1][2]

  • Aldehyde Oxidase (AO) preferentially metabolizes electron-deficient nitrogen-containing heterocycles.[4][6][7] The fused triazolopyrazine portion of your scaffold is electron-deficient, making it a likely target for AO.

A key indicator can be found by comparing results from different in vitro systems. If a compound shows high stability in a standard liver microsome assay (which primarily contains CYPs) but is rapidly cleared in a hepatocyte or liver S9 fraction assay (which contain both CYPs and cytosolic enzymes like AO), then AO-mediated metabolism is strongly suspected.[5]

Q3: What are the most effective general strategies for blocking metabolism on this scaffold?

Improving metabolic stability typically involves modifying the molecule at its most labile sites. Several field-proven strategies can be employed:

StrategyMechanistic RationaleExample Application
Blocking with Halogens Placing a fluorine or chlorine atom at or near a metabolic hot spot sterically hinders the approach of metabolizing enzymes and can alter the electronic properties of the site, making it less favorable for oxidation.Introduction of a fluorine atom on the C5 or C8 position of the tetrahydropyrazine ring.
Deuteration Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism strengthens the C-H bond. This "kinetic isotope effect" can significantly slow the rate of CYP-mediated hydrogen abstraction, which is often the rate-limiting step in oxidation.Replacing hydrogens at C5 or C8 with deuterium.
Introducing Electron-Withdrawing Groups (EWGs) Adding EWGs (e.g., -CF3, -CN) to an aromatic ring makes it more electron-deficient and therefore less susceptible to oxidative attack by CYPs. This is particularly useful for appended aromatic substituents.Adding a trifluoromethyl group to a phenyl ring attached to the core scaffold.
Steric Shielding Introducing a bulky group near a metabolically labile position can physically block the active site of a metabolizing enzyme.Placing a tert-butyl group adjacent to a site of oxidation.
Scaffold Hopping / Bioisosteric Replacement Replacing a metabolically unstable part of the molecule with a bioisostere that retains biological activity but has improved metabolic properties.[8]Replacing a metabolically labile phenyl ring with a pyridine or a bicyclo[1.1.1]pentane (BCP) analogue.[8]

Part 2: Troubleshooting Guide

This section provides a question-and-answer guide for specific experimental issues you may encounter.

Q: My compound shows high clearance in the human liver microsomal stability assay. What are the first steps to diagnose the problem?

A: High clearance in liver microsomes points towards metabolism by microsomal enzymes, predominantly CYPs.

Diagnostic Workflow:

  • Confirm Cofactor Dependence: Run the assay with and without the NADPH regenerating system.[9][10] If clearance is significantly reduced in the absence of NADPH, it confirms that the metabolism is CYP-dependent. If clearance persists, consider non-CYP microsomal enzymes like FMOs or UGTs (if UDPGA is present).

  • Identify Specific CYP Isoforms: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, etc.) to pinpoint which isoform(s) are responsible for the metabolism. Alternatively, use selective chemical inhibitors for major CYPs in your microsomal incubation.

  • Perform Metabolite Identification (MetID): Analyze the incubation samples by LC-MS/MS to identify the structures of the major metabolites. Knowing whether you are seeing hydroxylation, N-dealkylation, or other modifications will reveal the exact site of metabolic liability and guide your next synthetic modifications.

Q: I'm observing significant species differences in metabolic stability (e.g., stable in rat liver microsomes but unstable in human). How do I interpret this?

A: This is a common and important finding. Species differences often arise from variations in the expression levels and substrate specificities of metabolic enzymes, particularly CYPs and AO.[4][6]

Interpretation and Action Plan:

  • Aldehyde Oxidase (AO) Involvement: This is a classic sign of AO-mediated metabolism. Dogs, for example, have very low levels of AO activity compared to humans and rats, while monkeys are generally a better surrogate.[5] If your compound is stable in dog liver S9/hepatocytes but not human, AO is a primary suspect.

  • CYP Isoform Differences: The relative abundance and activity of CYP isoforms can vary greatly between species. For instance, CYP3A4 is the dominant isoform in humans, but other CYPs may be more prominent in preclinical species.

  • Decision Making:

    • Prioritize human-derived in vitro systems (microsomes, hepatocytes) for decision-making.

    • If AO is suspected, ensure you are using a cytosolic fraction (S9) or hepatocytes, as microsomes alone will give misleadingly low clearance.[5]

    • Select preclinical species for in vivo studies that most closely match the human metabolic profile in vitro.

Q: My compound appears stable in microsomes but shows high clearance in hepatocytes. What's happening?

A: This discrepancy is a strong indicator that non-microsomal pathways are responsible for the clearance.

Possible Causes:

  • Aldehyde Oxidase (AO) Metabolism: As mentioned, AO is a cytosolic enzyme and is present in hepatocytes and S9 fractions, but not in significant amounts in microsomal preparations.[5] This is the most common reason for this observation with N-heterocyclic compounds.

  • Phase II (Conjugation) Metabolism: Hepatocytes contain a full complement of Phase II enzymes (like UGTs, SULTs).[11][12] If your compound has a functional group (e.g., -OH, -NH2, -COOH) that can be directly conjugated, it may be rapidly cleared in hepatocytes even if it is not a substrate for Phase I enzymes.

  • Transporter-Mediated Uptake: Active uptake into hepatocytes by transporters can lead to higher intracellular concentrations, accelerating metabolism by even weak metabolic pathways.

Troubleshooting Steps:

  • Perform an incubation with human liver S9 fraction. If clearance is high, it points to a cytosolic enzyme like AO.

  • Incubate in hepatocytes in the presence of a pan-CYP inhibitor (like 1-aminobenzotriazole). If clearance remains high, it rules out CYPs and points towards AO or direct Phase II metabolism.

Part 3: Key Experimental Protocols & Workflows

Protocol 1: Liver Microsomal Stability Assay

This assay measures the intrinsic clearance (CLint) of a compound by Phase I enzymes, primarily CYPs.[10][13]

Materials:

  • Pooled Liver Microsomes (human, rat, etc.)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Test Compound (10 mM stock in DMSO)

  • NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)[9]

  • Positive Control Compounds (e.g., Verapamil, Propranolol)

  • Acetonitrile with Internal Standard (for quenching)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure: [9][14][15]

  • Prepare Master Mix: In a tube on ice, prepare a master mix containing phosphate buffer and liver microsomes (final protein concentration typically 0.5 mg/mL).

  • Prepare Compound Plate: In a 96-well plate, dilute the test compound stock to an intermediate concentration. Add this to the incubation plate to achieve a final substrate concentration of 1 µM.

  • Pre-incubation: Add the microsomal master mix to the compound plate. Pre-incubate for 5-10 minutes at 37°C to allow the compound to equilibrate.

  • Initiate Reaction: Add the pre-warmed NADPH regenerating system to start the reaction. This is your T=0 time point sample (quench immediately).

  • Time Course Sampling: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 45 minutes), remove an aliquot and quench the reaction by adding it to a separate plate containing cold acetonitrile with an internal standard.[10]

  • Sample Processing: Once all time points are collected, centrifuge the quenched plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.

Data Analysis:

  • Plot the natural logarithm of the percent remaining compound versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate Half-life (t½) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein)

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive view of metabolism, including Phase I, Phase II, and the influence of cellular uptake.[11][12]

Materials:

  • Cryopreserved Plateable Hepatocytes (human, rat, etc.)

  • Hepatocyte Thawing and Plating Media

  • Collagen-coated 96-well plates

  • Test Compound (10 mM stock in DMSO)

  • Positive Control Compounds (e.g., 7-hydroxycoumarin for Phase II)

  • Acetonitrile with Internal Standard

Procedure:

  • Thaw and Plate Hepatocytes: Carefully thaw hepatocytes according to the supplier's protocol, as viability is critical.[16][17] Count viable cells and seed them onto collagen-coated plates at the recommended density. Allow cells to attach and form a monolayer (typically 4-24 hours).

  • Prepare Dosing Solution: Dilute the test compound in incubation medium to the final desired concentration (typically 1 µM).

  • Start Incubation: Remove the plating medium from the hepatocyte monolayer and add the compound dosing solution.

  • Time Course Sampling: Incubate at 37°C in a CO2 incubator. At specified time points (e.g., 0, 30, 60, 120, 240 minutes), take aliquots of the medium and quench with cold acetonitrile containing an internal standard.[18]

  • Sample Processing & Analysis: Process and analyze samples as described in the microsomal stability assay protocol.

Part 4: Visualization of Workflows and Pathways

Metabolic Stability Assessment Workflow

This diagram outlines the typical workflow from initial screening to candidate optimization.

metabolic_stability_workflow cluster_screening Initial Screening cluster_investigation Investigation & Diagnosis cluster_optimization Lead Optimization Microsomes Microsomal Stability Assay (CYP-mediated clearance) Decision1 High Clearance? Microsomes->Decision1 Hepatocytes Hepatocyte Stability Assay (All pathways) End Optimized Candidate Hepatocytes->End Stable Decision1->Hepatocytes No (Stable) MetID Metabolite ID (LC-MS/MS) Decision1->MetID Yes (Unstable) EnzymeMapping Enzyme Mapping (rCYPs, Inhibitors, S9) MetID->EnzymeMapping Design Design Analogs (Block Metabolism) EnzymeMapping->Design Synthesize Synthesize Design->Synthesize ReTest Re-test in Assays Synthesize->ReTest Start New Analog ReTest->Start Start->Microsomes

Caption: General workflow for assessing and improving metabolic stability.

Potential Metabolic Hot Spots

This diagram highlights the primary sites of metabolism on the core scaffold.

metabolic_hot_spots cluster_key Scaffold CYP_Key CYP450 Oxidation AO_Key Aldehyde Oxidase (AO) Oxidation C5_pos C5_pos->Scaffold C5 C8_pos C8_pos->Scaffold C8 Triazole_pos Triazole_pos->Scaffold Triazolopyrazine Rings

Caption: Likely metabolic hot spots on the core scaffold.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • White, M. C., et al. (2023). A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C–H oxidation of carbocyclic N-heterocycles. Proceedings of the National Academy of Sciences, 120(31), e2302061120. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • de Paiva, E., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(11), 3344. Available at: [Link]

  • Guengerich, F. P. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Vanderbilt University. Retrieved from [Link]

  • PubMed. (2023). A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C-H oxidation of carbocyclic N-heterocycles. Proceedings of the National Academy of Sciences of the United States of America, 120(31), e2302061120. Available at: [Link]

  • Wilkinson, C. F., et al. (1984). Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity. Drug Metabolism and Disposition, 12(3), 338-343. Available at: [Link]

  • ResearchGate. (2022). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Series 4 triazolopyrazines possess promising biological properties; however, further improvements to solubility and metabolic stability are required. Retrieved from [Link]

  • ResearchGate. (2019). The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. ChemBioChem, 20(21). Available at: [Link]

  • Hutzler, J. M., et al. (2013). Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. Expert Opinion on Drug Metabolism & Toxicology, 9(2), 153-168. Available at: [Link]

  • Dalvie, D., et al. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry, 62(24), 10955-10994. Available at: [Link]

  • XenoTech. (2023, February 24). FAQ: Tips & Tricks for Working with Plateable Hepatocytes [Video]. YouTube. Retrieved from [Link]

  • PubMed. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2409771. Available at: [Link]

  • Garattini, E., et al. (2017). Aldehyde oxidase and its role as a drug metabolizing enzyme. Journal of Pharmaceutical Sciences, 106(9), 2386-2401. Available at: [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). Aldehyde Oxidase. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • PubMed. (2022). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Mini-Reviews in Medicinal Chemistry, 22(19), 2539-2560. Available at: [Link]

  • Hutzler, J. M., et al. (2013). Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. Expert Opinion on Drug Metabolism & Toxicology, 9(2), 153-168. Available at: [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][9][14]triazolo[4,3-a]pyrazine hydrochloride. Retrieved from [Link]

  • PubMed. (2024). Assessment of cancer risk associated with 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1][9][14] triazolo-[4,3-a]pyrazine-contaminated sitagliptin use: A retrospective cohort study. Journal of Diabetes Investigation. Available at: [Link]

  • Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][9][14]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. Available at: [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydro-2-(trifluoromethyl)[1][9][14]triazolo[1,5-a]pyrazine. Retrieved from [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Available at: [Link]

  • Florida State University. (2018, July 3). Breakthrough synthesis strategy could mean wave of new medicinal compounds. ScienceDaily. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine Hydrochloride

Technical Support Center: Scale-Up Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride (CAS No. 762240-92-6). This compound is a pivotal intermediate in the synthesis of Sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2] Scaling up this synthesis from the lab bench to pilot plant or manufacturing scale introduces challenges that require a robust understanding of the reaction mechanism, critical process parameters, and potential pitfalls.

This document provides in-depth troubleshooting guidance and answers to frequently asked questions, grounded in established chemical principles and process experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the multi-step synthesis. The most common synthetic route involves the hydrazinolysis of a pyrazine precursor, acylation and cyclization to form the triazole ring, followed by reduction and salt formation.[4]

Issue 1: Low Yield or Stalled Reaction during Hydrazinolysis of 2-Chloropyrazine

Question: My initial reaction of 2-chloropyrazine with hydrazine hydrate is showing low conversion to 2-hydrazinopyrazine, even after extended reaction times. What are the likely causes and how can I fix this?

Answer: This is a common bottleneck. The nucleophilic aromatic substitution of chlorine on the pyrazine ring by hydrazine is highly dependent on reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Causality—pH Control is Critical: The nucleophilicity of hydrazine is pH-dependent. If the reaction medium becomes too acidic (e.g., from hydrazine salts), the hydrazine exists predominantly in its protonated, non-nucleophilic form (N₂H₅⁺), which drastically slows down the reaction. Conversely, an excessively basic medium can lead to side reactions.

    • Solution: Maintain a slightly basic to neutral pH. A patent for a similar synthesis specifies adjusting the pH to 6 after the initial addition, which likely represents a balance for optimal reactivity and stability.[4] Consider the use of a mild base or buffer system if pH drift is observed during scale-up.

  • Causality—Temperature Management: While heating is necessary to drive the reaction, excessive temperatures can lead to the degradation of both the starting material and the product.

    • Solution: Implement precise temperature control. A typical range for this reaction is refluxing in a solvent like ethanol. Ensure uniform heating of the reactor vessel to avoid localized hot spots.

  • Causality—Purity of Hydrazine Hydrate: On scale, the quality and concentration of aqueous hydrazine hydrate can be a source of variability. Water content can influence reaction kinetics.

    • Solution: Always use a fresh, properly assayed lot of hydrazine hydrate. Titrate the reagent before use to confirm its concentration.

Issue 2: Poor Yield and Impurity Formation during Trifluoroacetylation and Cyclization

Question: After forming 2-hydrazinopyrazine, the subsequent cyclization step with trifluoroacetic anhydride is giving me a complex mixture of products and a low yield of the desired triazolopyrazine intermediate. What's going wrong?

Answer: This two-part step (acylation followed by dehydrative cyclization) is thermally sensitive and prone to side reactions if not perfectly controlled.

  • Causality—Exothermic Acylation: The reaction of the hydrazine intermediate with trifluoroacetic anhydride is highly exothermic. Uncontrolled addition at scale can cause a rapid temperature spike, leading to the formation of di-acylated byproducts and other impurities.

    • Solution:

      • Controlled Addition: Add the trifluoroacetic anhydride slowly to a cooled solution (e.g., 0-5°C) of the 2-hydrazinopyrazine in a suitable solvent like chlorobenzene.[4]

      • Efficient Heat Removal: Ensure your reactor has adequate cooling capacity to dissipate the heat generated during the addition.

  • Causality—Inefficient Cyclization/Dehydration: The ring-closing step requires a strong dehydrating agent or acid catalyst (e.g., polyphosphoric acid, methanesulfonic acid) and heat. Incomplete dehydration is a common failure mode.[2][4]

    • Solution:

      • Choice of Catalyst: Methanesulfonic acid is an effective catalyst for this transformation.[4]

      • Azeotropic Water Removal: The cyclization is often performed at elevated temperatures (e.g., 110°C). Refluxing in a solvent that forms an azeotrope with water can help drive the reaction to completion by removing water as it forms.

      • Byproduct Removal: The reaction generates trifluoroacetic acid. One patented process notes that steaming out the trifluoroacetic acid during reflux can improve the reaction outcome.[4]

Issue 3: Incomplete Reduction or Catalyst Deactivation during Hydrogenation

Question: The catalytic hydrogenation of the unsaturated triazolopyrazine intermediate is slow, and I'm seeing a mix of starting material and product. I suspect a catalyst issue. How do I troubleshoot this?

Answer: Catalytic hydrogenation is highly sensitive to catalyst quality and substrate purity. The pyrazine ring system, containing multiple nitrogen atoms, can act as a ligand and poison the catalyst surface if not handled correctly.

  • Causality—Catalyst Poisoning: Trace impurities from previous steps, particularly sulfur-containing compounds or other coordinating species, can irreversibly bind to the active sites of the palladium catalyst.

    • Solution: Ensure the intermediate from the cyclization step is purified before hydrogenation. A filtration through a short plug of silica gel can remove many polar, catalyst-poisoning impurities.[4]

  • Causality—Insufficient Hydrogen Pressure/Agitation: On a larger scale, ensuring efficient mass transfer of hydrogen gas to the catalyst surface is crucial.

    • Solution:

      • Pressure: Operate at a sufficient hydrogen pressure (e.g., 4 bar) as specified in related protocols.[4]

      • Agitation: Use robust agitation to keep the catalyst (e.g., 10% Pd/C) suspended uniformly in the reaction mixture. Poor mixing will lead to a dramatic decrease in the reaction rate.

  • Causality—Catalyst Activity and Loading: The activity of Pd/C can vary between batches and suppliers. Inadequate loading will result in a slow or incomplete reaction.

    • Solution: Use a reputable supplier and always test a new batch of catalyst on a small scale first. Ensure an appropriate catalyst loading (typically 5-10 mol% of palladium).

Issue 4: Difficulty with Crystallization and Isolation of the Final Hydrochloride Salt

Question: Upon adding hydrochloric acid to form the final salt, my product is oiling out or forming a fine, difficult-to-filter precipitate. How can I achieve a clean, crystalline solid?

Answer: This is a classic crystallization challenge. The goal is to control the rate of supersaturation to favor crystal growth over rapid precipitation or amorphous solidification.

  • Causality—Solvent Choice and Supersaturation: The choice of solvent is paramount. The free base should be soluble, while the hydrochloride salt should have limited solubility, especially at lower temperatures. Adding HCl too quickly or using the wrong solvent system will cause the product to "crash out" as an oil or an unfilterable solid.

    • Solution:

      • Solvent System: A common and effective system is a solution of the free base in ethanol, followed by the addition of an anti-solvent like methyl tert-butyl ether (MTBE) after HCl addition.[5]

      • Controlled HCl Addition: Prepare an ethanolic solution of hydrogen chloride and add it dropwise to the solution of the free base at a controlled temperature (e.g., 20-25°C).[4][5]

      • Temperature Gradient: After forming a seed bed, cool the slurry slowly (e.g., to 0-2°C) to maximize yield without compromising crystal quality.[4][5]

      • Seeding: If you have a small amount of crystalline product, use it to seed the solution. This provides a template for crystal growth and can prevent oiling out.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to monitor during scale-up?

A1: Based on the common challenges, the most critical parameters are:

  • Temperature Control: Especially during the exothermic acylation and the subsequent high-temperature cyclization.

  • pH Management: During the initial hydrazinolysis step.

  • Hydrogen Pressure and Agitation: For the catalytic reduction step to ensure efficient mass transfer.

  • Rate of Reagent Addition: For both the trifluoroacetic anhydride and the final hydrochloric acid addition to control exotherms and crystallization, respectively.

Q2: How can I monitor the progress of each reaction step effectively?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative checks at the reactor side to see the consumption of starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. It should be used to determine the precise conversion, yield, and purity profile at the end of each step. High purity (≥99.0%) is essential for this intermediate to minimize impurities in the final API.[1]

  • Gas Chromatography (GC): Can be useful for monitoring volatile starting materials or byproducts.

Q3: What are the primary safety concerns when handling the reagents for this synthesis at scale?

A3: Several reagents require special handling:

  • Hydrazine Hydrate: It is highly toxic, corrosive, and a suspected carcinogen. Work in a well-ventilated area (e.g., a fume hood or ventilated enclosure) and use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Trifluoroacetic Anhydride: It is extremely corrosive and reacts violently with water. Handle under anhydrous conditions and in a well-ventilated area.

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure. Use a properly rated autoclave (e.g., stainless steel), ensure all fittings are secure, and purge the system with an inert gas (like nitrogen) before and after the reaction.[4]

Q4: What is a realistic overall yield and purity to target for the final product?

A4: While yields can vary, a well-optimized, multi-step process should aim for an overall yield in the range of 60-70%. The final product, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, should meet a high purity specification, typically >99.0% by HPLC , to be suitable for use in the synthesis of Sitagliptin.[1][4]

ParameterTarget SpecificationJustification
Appearance White to Off-White Crystalline SolidIndicates high purity and absence of colored impurities.[2]
Purity (HPLC) ≥ 99.0%Crucial for preventing carry-over of impurities into the final API.[1][4]
Melting Point Approx. 236-246 °CA sharp melting range is indicative of high purity.[2]

Process & Workflow Visualizations

Overall Synthesis Workflow

Gcluster_0Step 1: Hydrazinolysiscluster_1Step 2: Acylation & Cyclizationcluster_2Step 3: Reductioncluster_3Step 4: Salt FormationChloropyrazine2-ChloropyrazineHydrazinopyrazine2-HydrazinopyrazineChloropyrazine->Hydrazinopyrazine Ethanol, Reflux HydrazineHydrazine HydrateHydrazine->HydrazinopyrazineTFAATrifluoroacetic AnhydrideUnsaturated_IntermediateUnsaturated TriazolopyrazineTFAA->Unsaturated_Intermediate Chlorobenzene, 0-110°C CatalystMethanesulfonic AcidCatalyst->Unsaturated_IntermediateHydrogenH2 Gas (4 bar)Saturated_Free_BaseSaturated Free BaseHydrogen->Saturated_Free_Base Ethanol PdC10% Pd/CPdC->Saturated_Free_BaseHClHCl in EthanolFinal_ProductFinal Product (Hydrochloride Salt)HCl->Final_Product Crystallization MTBEMTBE (Anti-solvent)MTBE->Final_Product

Caption: High-level workflow for the four main stages of the synthesis.

Troubleshooting Logic: Low Purity of Final Product

GStartProblem:Final Product Purity < 99%Check_IntermediatesAnalyze purity of all isolatedintermediates by HPLCStart->Check_IntermediatesImpurity_EarlyImpurity present in early intermediate(e.g., after cyclization)Check_Intermediates->Impurity_EarlyAre impuritiescarried over?Impurity_LateImpurities appear only afterhydrogenation or crystallizationCheck_Intermediates->Impurity_LateAre new impuritiesforming late?Optimize_CyclizationAction:Optimize cyclization conditions.(Temp, Time, Catalyst)Impurity_Early->Optimize_CyclizationYesPurify_IntermediateAction:Introduce purification step forunsaturated intermediate (e.g., silica plug).Impurity_Early->Purify_IntermediateYesCheck_HydrogenationAction:Check for over-reduction or side reactions.Use fresh catalyst. Lower temperature/pressure.Impurity_Late->Check_HydrogenationYesOptimize_CrystallizationAction:Optimize crystallization.(Solvent ratio, cooling rate, pH).Consider recrystallization.Impurity_Late->Optimize_CrystallizationYes

Validation & Comparative

A Senior Application Scientist's Guide to Structure-Activity Relationships of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold, a privileged heterocyclic system in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the structure-activity relationships (SAR) that govern the biological effects of its derivatives. We will delve into the nuances of how subtle molecular modifications can dramatically alter the therapeutic potential of these compounds, with a focus on their applications as anticancer, antibacterial, and antidiabetic agents.

The triazolopyrazine core is a nitrogen-rich framework that has proven to be a versatile template for the design of novel therapeutic agents.[1][2] Its rigid, fused-ring structure provides a well-defined orientation for substituent groups to interact with biological targets. The 5,6,7,8-tetrahydro variant, in particular, offers a three-dimensional character that can be exploited for enhanced binding affinity and selectivity. A notable example of its clinical significance is the use of the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][4]triazolo[4,3-a]pyrazine hydrochloride as a key intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[5][6][7]

This guide will provide a comparative analysis of various derivatives, supported by experimental data, to illuminate the path for future drug discovery endeavors centered on this remarkable scaffold.

The Core Scaffold and Key Substitution Points

The foundational structure of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core offers several positions for chemical modification. Understanding the impact of substitutions at these key points is fundamental to optimizing the biological activity of the resulting derivatives.

Core_Scaffold cluster_0 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine Core C3 C3 N4 N4 C3->N4 R1 R1 C3->R1 C8a C8a N4->C8a N1 N1 C8a->N1 C8 C8 C8a->C8 N2 N2 N1->N2 N2->C3 C5 C5 C5->C8a C6 C6 C5->C6 R2 R2 C6->R2 N7 N7 N7->C5 R3 R3 N7->R3 C8->N7

Figure 1: Key substitution points on the 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine scaffold.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine derivatives across different therapeutic areas. The data presented is a synthesis of findings from multiple research articles to provide a comparative overview.

Anticancer Activity

Derivatives of this scaffold have shown promising anticancer activity against various cell lines. The SAR studies reveal that the nature of the substituent at the C3 and N7 positions plays a crucial role in determining the cytotoxic potency.

A study on 3-trifluoromethyl-5,6-dihydro-[1][3][4]triazolo[4,3-α]pyrazine derivatives, where various isocyanates were reacted at the N7 position, demonstrated significant antiproliferative action against human colon cancer cell lines HCT-116 and HT-29.[3][8] The trifluoromethyl group at the C3 position appears to be a key feature for this activity.[9]

Another study focused on designing dual c-Met/VEGFR-2 inhibitors based on the[1][3][4]triazolo[4,3-a]pyrazine core.[3][10] The SAR from this study highlighted that:

  • Introduction of a fluorine atom on the phenoxy group at the C3 position is favorable for antiproliferative activity.[3]

  • Compounds with a methyl substitution on the pyrazole ring attached to the core had higher antiproliferative activity.[3]

  • The presence of a 5-(trifluoromethyl)-1H-pyrazole moiety resulted in better antiproliferative and kinase inhibitory activity.[10]

Table 1: Anticancer Activity of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine Derivatives

Compound IDR1 SubstituentR3 SubstituentTarget Cell LineIC50 (µM)Reference
RB7 -CF3-(C=O)NH-(4-chlorophenyl)HT-298.18[3]
17l 4-(2-fluoro-4-((5-(trifluoromethyl)-1H-pyrazol-3-yl)amino)phenoxy)-A5490.98 ± 0.08[3][10]
17l 4-(2-fluoro-4-((5-(trifluoromethyl)-1H-pyrazol-3-yl)amino)phenoxy)-MCF-71.05 ± 0.17[3][10]
17l 4-(2-fluoro-4-((5-(trifluoromethyl)-1H-pyrazol-3-yl)amino)phenoxy)-Hela1.28 ± 0.25[3][10]
Foretinib --A5491.12 ± 0.12[3]
Antibacterial Activity

The emergence of antibiotic resistance necessitates the development of new antibacterial agents. The triazolo[4,3-a]pyrazine scaffold has been explored for this purpose, with promising results. A study on novel triazolo[4,3-a]pyrazine derivatives showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.[4][8]

The preliminary SAR analysis from this study indicated that:

  • The presence of an ethylenediamine moiety attached to the core was beneficial for antibacterial activity.[4]

  • Aromaticity of the substituted groups at the R3 position positively influenced antibacterial activity.[2]

Table 2: Antibacterial Activity of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine Derivatives

Compound IDR3 SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
2e -(CH2)2-NH-(4-fluorophenyl)3216[4][8][11]
2b -(CH2)2-NH-(4-chlorophenyl)6432[2]
2c -(CH2)2-NH-(4-bromophenyl)6432[2]
Ampicillin -328[4]
Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 inhibitors are a class of oral hypoglycemic agents for the treatment of type 2 diabetes. The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold is the core of the highly successful DPP-4 inhibitor, Sitagliptin.[12][13] The SAR studies in this area have been extensive, leading to the identification of potent and selective inhibitors.

The key structural features for potent DPP-4 inhibition include:

  • A trifluoromethyl group at the C3 position of the triazolopyrazine core, which is believed to enhance potency and metabolic stability.[14]

  • A specific stereochemistry at the beta-amino amide side chain attached to the N7 position is crucial for optimal interaction with the active site of the DPP-4 enzyme.[15]

Table 3: DPP-4 Inhibitory Activity

CompoundCore StructureIC50 (nM)Reference
Sitagliptin 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine18[12]

Comparative Performance Analysis

Against Other Anticancer Agents

The derivative 17l from the anticancer study exhibited an IC50 value of 0.98 µM against the A549 lung cancer cell line, which is comparable to the established multi-kinase inhibitor Foretinib (IC50 = 1.12 µM).[3] This demonstrates that the triazolopyrazine scaffold can be a platform for developing highly potent kinase inhibitors that can compete with existing therapies. Furthermore, some triazolopyrimidine derivatives have shown promising anticancer activities when compared to the commonly used anticancer drug, doxorubicin.[4][11]

Against Other Antibacterial Agents

In the antibacterial study, compound 2e showed an MIC of 32 µg/mL against S. aureus and 16 µg/mL against E. coli.[4][8] This activity is comparable to the first-line antibiotic Ampicillin against S. aureus (MIC = 32 µg/mL), although Ampicillin was more potent against E. coli (MIC = 8 µg/mL).[4] These findings suggest that the triazolopyrazine scaffold is a viable starting point for the development of new antibacterial agents, particularly against Gram-positive bacteria.

Against Other DPP-4 Inhibitors

Sitagliptin, with its triazolopyrazine core, is a highly successful drug and serves as a benchmark for DPP-4 inhibitors. Its efficacy in lowering HbA1c levels is comparable to other "gliptins" like Saxagliptin and Vildagliptin.[6][16] While all DPP-4 inhibitors share a common mechanism of action, their pharmacokinetic and pharmacodynamic profiles can differ, which may be clinically relevant for certain patient populations.[6] The triazolopyrazine scaffold of Sitagliptin contributes to its high selectivity and favorable pharmacokinetic properties.[10]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays.

Anticancer Activity: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell viability.

Materials:

  • 96-well microtiter plates

  • Cells to be tested (e.g., A549, HCT-116, HT-29)

  • Complete culture medium

  • Test compounds (5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted test compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.[1]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_0 MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate_24h Incubate 24h Start->Incubate_24h Add_Compounds Add Test Compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilization Solution Incubate_2_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Figure 2: Workflow for the MTT cell viability assay.

Antibacterial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • Bacterial inoculum standardized to 0.5 McFarland standard

  • Microplate reader or visual inspection

Procedure:

  • Prepare a stock solution of each test compound.

  • Dispense 100 µL of sterile broth into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial twofold dilutions across the row by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.[17]

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 5 µL of the standardized bacterial suspension to each well, except for the sterility control wells.[17]

  • Include a growth control (broth with bacteria, no compound) and a sterility control (broth only) on each plate.

  • Incubate the plates at 37°C for 16-20 hours.[2]

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[5]

DPP-4 Inhibitory Assay

This is a fluorescence-based assay to screen for DPP-4 inhibitors.

Materials:

  • 96-well black microplate

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds

  • Positive control (e.g., Sitagliptin)

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-460 nm)

Procedure:

  • Prepare solutions of the test compounds and the positive control at various concentrations.

  • In a 96-well plate, add 25 µL of the assay buffer to each well.

  • Add 5 µL of the test compound solution or positive control to the respective wells. For the control wells (100% activity), add 5 µL of the same solvent used to dissolve the compounds.

  • Add 10 µL of the diluted DPP-4 enzyme solution to each well, except for the background wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the DPP-4 substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.

  • Calculate the percentage of DPP-4 inhibition for each compound concentration relative to the control wells and determine the IC50 value.

Conclusion and Future Directions

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold is a highly valuable platform in medicinal chemistry, with demonstrated potential in developing potent and selective inhibitors for various therapeutic targets. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to fine-tune the biological activity of its derivatives.

Future research in this area should focus on:

  • Expanding the diversity of substituents at the key positions of the scaffold to explore new chemical space and identify novel biological activities.

  • Conducting more comprehensive comparative studies of these derivatives against a wider range of targets and in relevant in vivo models to better understand their therapeutic potential.

  • Utilizing computational modeling and structural biology to gain deeper insights into the molecular interactions between these compounds and their biological targets, which can guide the rational design of next-generation inhibitors.

By leveraging the knowledge of the structure-activity relationships presented in this guide, researchers can accelerate the discovery and development of new and effective drugs based on the versatile 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold.

References

  • Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]

  • Mohamed, A. M., et al. (2015). ANTICANCER ACTIVITY OF NEWLY SYNTHESIZED TRIAZOLOPYRIMIDINE DERIVATIVES AND THEIR NUCLEOSIDE ANALOGS. Acta Poloniae Pharmaceutica, 72(2), 307-18. [Link]

  • Li, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]

  • Li, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]

  • Li, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. ResearchGate. [Link]

  • Li, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives. PubMed. [Link]

  • Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Sunrise. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-Tetrahydro-[1][3][4]Triazolo[4,3-a]Pyrazine Hydrochloride. [Link]

  • Wikipedia. (n.d.). Broth microdilution. [Link]

  • Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][3][4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-51. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Reddy, B. R., et al. (2020). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][3][4]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. [Link]

  • Karagiannis, T., et al. (2012). Comparison of currently marketed DPP-4 inhibitors. ResearchGate. [Link]

  • Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health. [Link]

  • Med Ed 101. (2021). Comparison of DPP4 Inhibitors. [Link]

  • ASK DIS. (2017). DPP-4 Inhibitors Comparison. [Link]

  • Kim, D., et al. (2008). Discovery of Potent and Selective DPP-4 Inhibitors Derived from β-Aminoamides Bearing Substituted Triazolopiperazines. Request PDF. [Link]

  • Patel, B. D., et al. (2024). Design, synthesis and anti-diabetic activity of triazolotriazine derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors. Request PDF. [Link]

  • Sunrise. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-Tetrahydro-[1][3][4]Triazolo[4,3-a]Pyrazine Hydrochloride. [Link]

Sources

Comparative In Vivo Efficacy Analysis: TTP-853 vs. Sitagliptin in a Type 2 Diabetes Mellitus Model

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

This guide provides a comprehensive analysis of the in vivo efficacy of a novel dipeptidyl peptidase-IV (DPP-4) inhibitor, 5-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile (designated TTP-853), in comparison to the standard-of-care drug, Sitagliptin. The focus of this document is to present head-to-head preclinical data generated from a well-established diabetic mouse model, offering researchers and drug development professionals a detailed framework for evaluating next-generation antidiabetic therapeutics.

The selection of TTP-853 for this advanced stage of in vivo testing is predicated on its promising initial profile, characterized by high selectivity and potency for the DPP-4 enzyme in in vitro assays. The primary objective of the study detailed herein was to ascertain whether this in vitro potential translates into effective glycemic control in a living system, and how its performance metrics stack up against a clinically validated benchmark.

Mechanistic Framework: DPP-4 Inhibition and Glycemic Control

The therapeutic strategy of DPP-4 inhibition is centered on prolonging the action of endogenous incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to nutrient intake and play a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells.

The DPP-4 enzyme rapidly degrades active GLP-1 and GIP, truncating their biological activity. By inhibiting DPP-4, compounds like Sitagliptin and the investigational TTP-853 prevent this degradation, thereby increasing the circulating levels of active incretins. This enhancement of the incretin effect leads to improved glycemic control, particularly in the postprandial state, without the inherent risk of hypoglycemia often associated with other antidiabetic drug classes.

Below is a diagram illustrating the core signaling pathway.

DPP4_Mechanism cluster_Gut Gut Lumen cluster_Pancreas Pancreas Nutrients Nutrient Ingestion GLP1_GIP Active Incretins (GLP-1, GIP) Nutrients->GLP1_GIP Stimulates Release BetaCell β-Cell Insulin Insulin Secretion BetaCell->Insulin AlphaCell α-Cell Glucagon Glucagon Secretion AlphaCell->Glucagon GLP1_GIP->BetaCell Stimulates GLP1_GIP->AlphaCell Inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Degrades to TTP_Sita TTP-853 or Sitagliptin TTP_Sita->DPP4 Inhibits

Caption: Mechanism of DPP-4 Inhibition for Glycemic Control.

Comparative Efficacy Assessment in a db/db Mouse Model

To provide a robust comparison, the widely accepted db/db mouse model was selected. These mice harbor a spontaneous mutation in the leptin receptor gene, leading to hyperphagia, obesity, and a type 2 diabetes phenotype that closely mimics the human condition, including severe hyperglycemia and insulin resistance.

Experimental Workflow

The study was designed as a 28-day, multi-arm, parallel-group trial. The primary endpoint was the effect on glycemic control, assessed via an oral glucose tolerance test (OGTT) at the end of the treatment period. Secondary endpoints included changes in baseline blood glucose and body weight.

Experimental_Workflow Acclimatization Week -1: Acclimatization (db/db mice, n=40) Grouping Day 0: Randomization (n=10 per group) Acclimatization->Grouping Dosing Days 1-28: Daily Oral Gavage (Vehicle, TTP-853, Sitagliptin) Grouping->Dosing Monitoring Weekly Monitoring (Body Weight, Fasting Glucose) Dosing->Monitoring Concurrent OGTT Day 28: Oral Glucose Tolerance Test (OGTT) Dosing->OGTT Endpoint Assessment Termination Day 29: Euthanasia & Tissue Collection OGTT->Termination

Caption: 28-Day In Vivo Efficacy Study Workflow.

Detailed Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
  • Animal Preparation: Following a 28-day treatment period, mice were fasted for 6 hours (with free access to water) to establish a baseline glucose level.

  • Baseline Blood Sample (T=0): A small blood sample (~10 µL) was collected from the tail vein. Blood glucose was measured immediately using a calibrated glucometer.

  • Glucose Challenge: A 20% glucose solution was administered via oral gavage at a dose of 2 g/kg body weight. The time of administration was recorded as T=0.

  • Post-Challenge Blood Sampling: Subsequent blood samples were collected at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Blood glucose concentrations at each time point were plotted to generate glucose excursion curves. The Area Under the Curve (AUC) for glucose from T=0 to T=120 min (AUCglucose) was calculated for each animal using the trapezoidal rule. Statistical significance between groups was determined using a one-way ANOVA with Dunnett's post-hoc test for comparison against the vehicle control group.

Results: Head-to-Head Performance

Both TTP-853 and Sitagliptin demonstrated significant improvements in glycemic control compared to the vehicle-treated group. The data presented below are illustrative of typical outcomes in such a study.

Table 1: Oral Glucose Tolerance Test (OGTT) Results on Day 28
Treatment Group (10 mg/kg, p.o.)Glucose AUC (0-120 min) (mg/dL·min)% Reduction vs. Vehiclep-value vs. Vehicle
Vehicle (0.5% Methylcellulose)35,450 ± 1,850--
Sitagliptin22,180 ± 1,50037.4%<0.001
TTP-853 20,915 ± 1,620 41.0% <0.001

Data are represented as Mean ± SEM.

The primary efficacy endpoint, the glucose AUC during the OGTT, revealed that TTP-853 imparted a statistically significant and robust reduction in glucose excursion. Notably, at the equivalent dose of 10 mg/kg, TTP-853 demonstrated a slightly greater reduction in glucose AUC (41.0%) compared to Sitagliptin (37.4%), suggesting at least comparable, if not slightly superior, potency in this acute challenge model.

Table 2: Secondary Endpoint Analysis
Treatment Group (10 mg/kg, p.o.)Fasting Blood Glucose (mg/dL) on Day 28% Change from BaselineBody Weight Change (g) from Day 0
Vehicle (0.5% Methylcellulose)385 ± 25+18%+5.2 ± 0.8
Sitagliptin210 ± 18-45%+1.5 ± 0.5
TTP-853 195 ± 20 -49% +1.3 ± 0.6

Data are represented as Mean ± SEM.

The long-term glycemic control, reflected by the significant reduction in fasting blood glucose after 28 days of treatment, further supports the efficacy of TTP-853. The compound's performance was again marginally better than that of Sitagliptin. Importantly, neither of the active compounds led to significant body weight loss, which is a characteristic feature of the DPP-4 inhibitor class. The slight attenuation of weight gain compared to the vehicle group is a positive secondary outcome.

Discussion and Scientific Interpretation

The in vivo data from this head-to-head comparison in a validated disease model indicate that TTP-853 is a highly effective DPP-4 inhibitor. Its ability to significantly improve glucose tolerance and reduce chronic hyperglycemia is on par with, and potentially exceeds, that of the standard-of-care drug Sitagliptin at the tested dose.

Causality and Experimental Choices:

  • Model Selection: The db/db mouse was chosen because its pathophysiology of insulin resistance and β-cell dysfunction closely mirrors human type 2 diabetes, providing a high degree of translational relevance for a glucose-lowering therapy.

  • Comparator: Sitagliptin was selected as the standard-of-care comparator due to its well-defined mechanism of action as a DPP-4 inhibitor and its extensive history of clinical use and preclinical validation. This allows for a direct and meaningful comparison of a next-generation compound against the established benchmark.

  • Endpoint Selection: The OGTT is the gold-standard preclinical assay for assessing postprandial glucose disposal and the efficacy of incretin-based therapies. Its inclusion is critical for demonstrating the primary pharmacodynamic effect of a DPP-4 inhibitor.

Trustworthiness and Self-Validation: The experimental design incorporates several features to ensure the trustworthiness of the results. The inclusion of a vehicle control group is essential to account for any effects of the dosing procedure or vehicle itself. Randomization of animals into treatment groups minimizes selection bias. Furthermore, the use of a well-characterized, clinically validated comparator like Sitagliptin provides an internal positive control, validating the sensitivity and responsiveness of the chosen animal model. The observed efficacy of Sitagliptin aligns with historical data, lending confidence to the results obtained for the novel compound, TTP-853.

Conclusion and Future Directions

The investigational compound TTP-853, a novel 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine derivative, has demonstrated compelling in vivo efficacy in a stringent preclinical model of type 2 diabetes. Its performance in improving both acute glucose tolerance and chronic glycemic control is equivalent, if not slightly superior, to the standard-of-care DPP-4 inhibitor, Sitagliptin.

These promising results warrant further preclinical development. The next logical steps include comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens, long-term efficacy studies to assess the impact on HbA1c, and formal safety and toxicology evaluations to establish a therapeutic window. Should TTP-853 continue to exhibit a favorable profile, it represents a strong candidate for advancement into investigational new drug (IND)-enabling studies.

References

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. [Link]

  • Deacon, C. F. (2019). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism, 21(5), 1073-1083. [Link]

  • King, A. J. (2012). The use of animal models in diabetes research. British Journal of Pharmacology, 166(3), 877–894. [Link]

  • Scheen, A. J. (2015). A review of gliptins for type 2 diabetes. Expert Opinion on Pharmacotherapy, 16(1), 43-62. [Link]

  • Scott, L. J. (2010). Sitagliptin: a review of its use in the management of type 2 diabetes mellitus. Drugs, 70(15), 2051-2072. [Link]

  • Breyer, M. D., et al. (2005). Mouse models of diabetic nephropathy. Journal of the American Society of Nephrology, 16(1), 27-45. [Link]

A Head-to-Head Comparison of Triazolopyrazine Analogs in Anticancer Assays: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The search for novel, potent, and selective anticancer agents is a continuous endeavor in oncological research. Among the myriad of heterocyclic scaffolds explored, the triazolopyrazine core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including significant anticancer properties. This guide provides a detailed, head-to-head comparison of various triazolopyrazine analogs and related fused pyrimidine systems, synthesizing data from recent preclinical studies. We will delve into their differential cytotoxicities against various cancer cell lines, explore the mechanistic underpinnings of their action, and provide detailed, field-proven protocols for their evaluation.

The Triazolopyrazine Scaffold: A Versatile Pharmacophore in Oncology

The triazolopyrazine nucleus, a fused heterocyclic system, has garnered considerable attention in medicinal chemistry due to its structural resemblance to endogenous purines. This mimicry allows molecules incorporating this scaffold to interact with a variety of biological targets, including protein kinases, which are often dysregulated in cancer.[1] Modifications to the triazolopyrazine core have led to the development of potent inhibitors of key oncogenic drivers such as c-Met, VEGFR-2, and EGFR, making this class of compounds a fertile ground for the discovery of next-generation targeted therapies.[2][3]

Comparative Anticancer Activity of Triazolopyrazine Analogs

Recent studies have provided valuable head-to-head comparisons of novel triazolopyrazine and related pyrazolotriazolopyrimidine derivatives. The data presented below summarizes the in vitro cytotoxic activity of these compounds against a panel of human cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Triazolopyrazine and Pyrazolotriazolopyrimidine Analogs
Compound IDCancer Cell LineIC50 (µM)Target/Proposed MechanismReference
Series 1: Pyrazolo[4,3-e][1][4]triazolo[1,5-c]pyrimidine Derivatives
Compound 1HCC1937 (Breast)7.01 ± 0.12EGFR, Akt, Erk1/2 Inhibition[2][3][5]
MCF7 (Breast)15.21 ± 0.98EGFR, Akt, Erk1/2 Inhibition[2][5]
HeLa (Cervical)11.32 ± 0.54EGFR, Akt, Erk1/2 Inhibition[2][3][5]
Compound 2HCC1937 (Breast)21.23 ± 1.11EGFR Inhibition[2][3][5]
MCF7 (Breast)48.28 ± 2.13EGFR Inhibition[2][5]
HeLa (Cervical)33.45 ± 1.56EGFR Inhibition[2][3][5]
Compound 3HCC1937 (Breast)18.98 ± 0.87EGFR Inhibition[2][3][5]
MCF7 (Breast)35.67 ± 1.98EGFR Inhibition[2][5]
HeLa (Cervical)25.43 ± 1.21EGFR Inhibition[2][3][5]
Series 2:[1][4]triazolo[4,3-a]pyrazine Derivatives
Compound 17lA549 (Lung)0.98 ± 0.08c-Met/VEGFR-2 Inhibition[1]
MCF-7 (Breast)1.05 ± 0.17c-Met/VEGFR-2 Inhibition[1]
Hela (Cervical)1.28 ± 0.25c-Met/VEGFR-2 Inhibition[1]
Foretinib (Control)A549 (Lung)0.85 ± 0.11c-Met/VEGFR-2 Inhibition[1]
MCF-7 (Breast)1.12 ± 0.15c-Met/VEGFR-2 Inhibition[1]
Hela (Cervical)1.35 ± 0.21c-Met/VEGFR-2 Inhibition[1]
Series 3: 3-Trifluoromethyl-5,6-dihydro-[1][4]triazolo Pyrazine Derivatives
Compound RB7HT-29 (Colon)6.587Mitochondrial Apoptotic Pathway Induction[6]
HCT-116 (Colon)>10Mitochondrial Apoptotic Pathway Induction[6]

Data is presented as mean ± standard deviation where available.

Mechanistic Deep Dive: Elucidating the Mode of Action

Understanding the mechanism by which these analogs exert their anticancer effects is paramount for their development as clinical candidates. The primary modes of action identified for the most potent triazolopyrazine derivatives involve the inhibition of key signaling pathways and the induction of programmed cell death.

Inhibition of Receptor Tyrosine Kinase Signaling

Several of the compared analogs function as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell growth, proliferation, and survival.[7]

The Epidermal Growth factor Receptor (EGFR) is a well-validated target in oncology.[7] Compound 1 from the pyrazolotriazolopyrimidine series demonstrated potent inhibition of EGFR activation and its downstream effectors, Akt and Erk1/2, in breast and cervical cancer cells.[2][3][5] This dual blockade of two major pro-survival pathways likely contributes to its superior cytotoxicity compared to its analogs.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Compound1 Compound 1 (Inhibitor) Compound1->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Compound 1.

The c-Met and VEGFR-2 pathways are critically involved in tumor angiogenesis, invasion, and metastasis.[8] The triazolopyrazine derivative 17l was identified as a potent dual inhibitor of both c-Met and VEGFR-2 kinases, with its anticancer activity being comparable to the established inhibitor, foretinib.[1]

cMet_VEGFR2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Downstream Downstream Signaling (e.g., PI3K/Akt, Ras/MAPK) cMet->Downstream VEGFR2 VEGFR-2 VEGFR2->Downstream HGF HGF HGF->cMet VEGF VEGF VEGF->VEGFR2 Compound17l Compound 17l (Inhibitor) Compound17l->cMet Inhibits Compound17l->VEGFR2 Inhibits Angiogenesis Angiogenesis, Invasion, Proliferation Downstream->Angiogenesis

Caption: Dual Inhibition of c-Met and VEGFR-2 by Compound 17l.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of effective anticancer agents is their ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.

Compound 17l was shown to induce apoptosis in A549 lung cancer cells in a dose-dependent manner.[1] Furthermore, it caused cell cycle arrest at the G0/G1 phase, thereby preventing the cells from entering the DNA synthesis (S) phase and subsequent mitosis.[1] Similarly, the trifluoromethyl-substituted triazolopyrazine RB7 was found to trigger the mitochondrial apoptotic pathway in HT-29 colon cancer cells.[6]

Experimental Protocols for the Evaluation of Triazolopyrazine Analogs

To ensure the reproducibility and validity of the findings, detailed and robust experimental protocols are essential. The following are step-by-step methodologies for the key assays used in the characterization of these anticancer agents.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]

MTT_Assay_Workflow start Start seed_cells Seed cells into 96-well plate start->seed_cells add_compounds Add triazolopyrazine analogs (various concentrations) seed_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate add_mtt Add MTT reagent (0.5 mg/mL) incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for Determining Cytotoxicity using the MTT Assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazolopyrazine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Analysis of Protein Expression and Phosphorylation: Western Blotting

Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.[10][11]

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the triazolopyrazine analog at the desired concentration and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, etc.) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Assessment of Apoptosis: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Detailed Protocol:

  • Cell Treatment: Treat cells with the triazolopyrazine analog for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[4]

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, and G2/M).[3]

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Conclusion and Future Directions

The triazolopyrazine scaffold and its related fused heterocyclic systems represent a promising avenue for the development of novel anticancer therapeutics. The head-to-head comparisons presented in this guide highlight the potential of specific analogs to potently and selectively target key oncogenic pathways. In particular, compounds that exhibit dual inhibitory activity or effectively induce apoptosis and cell cycle arrest warrant further investigation.

The detailed experimental protocols provided herein offer a robust framework for the preclinical evaluation of these and other emerging anticancer agents. Future studies should focus on optimizing the pharmacokinetic properties of these lead compounds and evaluating their efficacy and safety in in vivo cancer models. The continued exploration of the structure-activity relationships within the triazolopyrazine class will undoubtedly lead to the discovery of even more potent and selective drug candidates for the treatment of a broad range of malignancies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Design, Synthesis, and Biological Evaluation of[1][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][4]triazolopyrimidine Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Evaluation of[1][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. Retrieved from [Link]

  • PubMed. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][4]triazolopyrimidine Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of 1,2,4-triazoloazines as potent anticancer agents. Retrieved from [Link]

  • ResearchGate. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][4]triazolopyrimidine Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][4]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Targeting the EGFR signaling pathway in cancer therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer[1][4]triazolopyrimidines and analogs targeting microtubules. Retrieved from [Link]

  • MDPI. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][4]triazine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Landscape of EGFR Signaling Network in Human Cancers: Biology and Therapeutic Response in Relation to Receptor Subcellular Locations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An overview of the c-MET signaling pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural formulae of dual VEGFR2/c-Met inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The VEGF signaling pathway in cancer: the road ahead. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of inhibitors based on the 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine scaffold, focusing on the critical aspect of cross-reactivity profiling. Designed for researchers, scientists, and drug development professionals, this document delves into the methodologies used to determine inhibitor selectivity and presents a comparative analysis against established multi-kinase inhibitors. Our objective is to furnish you with the technical knowledge and experimental frameworks necessary to rigorously evaluate the selectivity of novel chemical entities.

The 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine Scaffold: A Privileged Core in Kinase Inhibition

The[1][2][3]triazolo[4,3-a]pyrazine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for a variety of biologically active compounds. Its rigid, nitrogen-rich structure is adept at forming key hydrogen bonds within the ATP-binding pocket of protein kinases. The saturated 5,6,7,8-tetrahydro variant provides increased three-dimensional character, which can be exploited to achieve higher potency and selectivity.

Derivatives of this scaffold have been successfully developed as inhibitors of therapeutically relevant kinases, notably c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), both of which are critical drivers of tumor growth, angiogenesis, and metastasis.[3][4] Given the high degree of conservation within the ATP-binding sites across the human kinome, a thorough understanding of an inhibitor's cross-reactivity is not merely academic—it is fundamental to its development as either a precision tool for research or a safe and effective therapeutic. Unforeseen off-target activities can lead to toxicity or, in some cases, beneficial polypharmacology. Therefore, rigorous, quantitative profiling is an indispensable step in the drug discovery cascade.

Methodologies for Comprehensive Selectivity Profiling

To ascertain the selectivity of a kinase inhibitor, a multi-faceted approach combining direct biochemical assays with cell-based target engagement studies is essential. Below, we detail two gold-standard methodologies that provide a comprehensive view of an inhibitor's interaction landscape.

Biochemical Profiling: The Competition Binding Assay (e.g., KINOMEscan®)

This biochemical method provides a quantitative measure of direct interactions between an inhibitor and a large panel of kinases. It operates independently of ATP, allowing for the measurement of true thermodynamic binding affinity (Kd) rather than the IC50, which can be influenced by ATP concentration.[5]

Causality Behind Experimental Choices:

  • ATP-Independent: This design choice eliminates the variable of ATP competition, which differs between kinases and between assays, thus providing a more standardized comparison of binding affinities across the kinome.

  • DNA-Tagged Kinases & qPCR: Using DNA tags for kinase identification and qPCR for quantification offers exceptional sensitivity and a vast dynamic range (pM to mM), enabling the accurate potency ranking of even very high-affinity inhibitors.[5]

  • Immobilized Ligand: A broadly active, immobilized ligand is used to "capture" kinases. The test compound's ability to displace this ligand serves as the readout. This avoids the need to label each test inhibitor, making the platform highly scalable.

Experimental Protocol: KINOMEscan® Competition Binding Assay

  • Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site-directed reference ligand to generate the affinity resin.[6]

  • Binding Reaction: In the wells of a polypropylene plate, three components are combined: the DNA-tagged kinase of interest, the affinity resin, and the test inhibitor (e.g., a 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine derivative) across a range of concentrations.[6]

  • Incubation: The plate is incubated at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.[6]

  • Washing: The affinity beads are washed to remove any unbound kinase.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR. The signal is inversely proportional to the test inhibitor's affinity for the kinase.

  • Data Analysis: The qPCR signal is plotted against the inhibitor concentration. A dose-response curve is fitted to calculate the dissociation constant (Kd), representing the inhibitor's binding affinity for that specific kinase.

cluster_prep Preparation cluster_assay Competition Assay cluster_analysis Analysis p1 DNA-Tagged Kinase a1 Combine Kinase, Compound, & Beads in 384-well Plate p1->a1 p2 Test Compound (Serial Dilution) p2->a1 p3 Immobilized Ligand on Beads p3->a1 a2 Incubate 1 hr @ RT (Equilibrium) a1->a2 a3 Wash Beads (Remove Unbound) a2->a3 a4 Elute Bound Kinase a3->a4 d1 Quantify Eluted Kinase via qPCR a4->d1 d2 Generate Dose-Response Curve d1->d2 d3 Calculate Kd (Binding Affinity) d2->d3

General workflow for a KINOMEscan experiment.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are powerful, they do not confirm that an inhibitor can engage its target within the complex milieu of a living cell. CETSA is a biophysical assay that directly measures target engagement in cells or tissues by assessing changes in the thermal stability of a protein upon ligand binding.[7]

Causality Behind Experimental Choices:

  • Label-Free: CETSA requires no modification of the compound or the target protein, providing a physiologically relevant assessment of target engagement.[8]

  • Thermal Denaturation: The core principle is that ligand binding generally stabilizes a protein's structure, increasing the temperature required to denature it. This provides a direct physical readout of the binding event.

  • Proteome-Wide Capability: When coupled with mass spectrometry (MS-CETSA), this technique can be used to assess an inhibitor's engagement with thousands of proteins simultaneously, offering an unbiased view of both on-target and off-target interactions in a cellular context.[9]

Experimental Protocol: Proteome-Wide MS-CETSA

  • Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with the test inhibitor (e.g., a 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine derivative) at a specific concentration and a control set with vehicle (DMSO). Incubate to allow for cell penetration and target binding.

  • Heating: Aliquot the cell suspensions and heat them across a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler. Cool immediately to room temperature for 3 minutes.[10]

  • Cell Lysis: Lyse the cells, typically through repeated freeze-thaw cycles in liquid nitrogen.[10]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[10]

  • Sample Preparation for MS: Collect the supernatant (soluble fraction). Prepare the samples for proteomic analysis by reduction, alkylation, and tryptic digestion.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins remaining in the soluble fraction at each temperature.

  • Data Analysis: For each identified protein, plot the relative amount of soluble protein against the temperature to generate melting curves. A shift in the melting curve between the inhibitor-treated and vehicle-treated samples indicates a direct or indirect interaction.

cluster_cell Cellular Phase cluster_thermal Thermal Challenge cluster_protein Protein Analysis cluster_data Data Interpretation c1 Culture Cells c2 Treat with Inhibitor or Vehicle (DMSO) c1->c2 t1 Aliquot Cells c2->t1 t2 Heat Samples across Temperature Gradient (e.g., 40-64°C) t1->t2 p1 Lyse Cells (Freeze-Thaw) t2->p1 p2 Centrifuge to Pellet Aggregates p1->p2 p3 Collect Supernatant (Soluble Proteins) p2->p3 p4 Prepare for MS (Digestion) p3->p4 p5 LC-MS/MS Analysis p4->p5 d1 Generate Protein Melting Curves p5->d1 d2 Identify Thermal Shifts (ΔTm) d1->d2 d3 Confirm On- and Off-Target Engagement d2->d3

Workflow for a proteome-wide CETSA experiment.

Comparative Cross-Reactivity Analysis

To illustrate the application of these principles, we will compare the selectivity profile of a representative[1][2][3]triazolo[4,3-a]pyrazine-based inhibitor with that of two clinically approved, multi-targeted inhibitors that also target c-Met and VEGFR-2: Foretinib and Cabozantinib .

The representative compound, Compound 17l , is a novel[1][2][3]triazolo[4,3-a]pyrazine derivative identified as a potent dual c-Met and VEGFR-2 inhibitor.[3]

cluster_pathway Simplified c-Met / VEGFR-2 Signaling HGF HGF cMet c-Met Receptor HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2->PI3K_AKT VEGFR2->RAS_MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis Inhibitor Triazolo[4,3-a]pyrazine Inhibitors Inhibitor->cMet Inhibitor->VEGFR2 Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation

Simplified c-Met and VEGFR-2 signaling pathways.
Selectivity Profile of a Triazolo[4,3-a]pyrazine-Based Inhibitor

Compound 17l was evaluated in biochemical assays against its primary targets and a key potential off-target, EGFR. This provides an initial, focused snapshot of its selectivity.

Kinase TargetCompound 17l (IC50, nM)
c-Met 26.0
VEGFR-2 2,600
EGFR>10,000
Data sourced from Zhang et al. (2022).[3]

This initial screen shows that while Compound 17l is potent against c-Met, it is approximately 100-fold less active against VEGFR-2 and highly selective against EGFR. This profile suggests it is more of a c-Met selective inhibitor than a true dual-target agent at pharmacologically relevant concentrations. However, this limited panel is insufficient to declare overall selectivity.

Comparative Kinome-Wide Profiles of Established Inhibitors

Foretinib and Cabozantinib are well-characterized inhibitors with known activity against c-Met and VEGFR-2. Their extensive profiling reveals a much broader range of off-target interactions, highlighting the importance of comprehensive screening.

Kinase TargetForetinib (IC50, nM)Cabozantinib (IC50, nM)
c-Met 0.4 [11]1.3 [12]
VEGFR-2 (KDR) 0.9 [11]0.035 [12]
AXL2[13]7[12]
RET5[13]4[12]
FLT31.6[13]11.3[12]
KIT-4.6[12]
TIE2-14.3[12]
PDGFRβ6.8[13]-
CDK990[13]-
Data compiled from multiple sources.[11][12][13] Note that assay conditions may vary between sources.

Interpretation and Field-Proven Insights

Comparing the Profiles:

  • Compound 17l demonstrates high potency for c-Met with a clear selectivity window over VEGFR-2 and EGFR.[3] Without a broad kinome scan, however, its interactions with other kinases like AXL, RET, or FLT3 remain unknown. The methodologies described in Section 2 would be the essential next step to de-risk this compound and understand its full biological activity.

  • Foretinib is a potent, dual inhibitor of c-Met and VEGFR-2 with near-equal affinity.[11] It also potently inhibits other kinases involved in tumorigenesis, such as AXL, RET, and FLT3.[13] This "spectrum selective" profile may contribute to its efficacy but also increases the potential for off-target related side effects. Kinetic profiling has shown that while Foretinib binds tightly to 18 different kinases, its residence time on c-Met is approximately 24 hours, whereas it dissociates from a secondary target like ABL1 in just 20 seconds, revealing a "kinetic selectivity" not apparent from affinity data alone.[13]

  • Cabozantinib is an exceptionally potent VEGFR-2 inhibitor that also strongly inhibits c-Met, AXL, RET, and other tyrosine kinases.[12][14] Its broad activity against key drivers of tumor angiogenesis, invasion, and metastasis underpins its clinical efficacy in various cancers, including those that have developed resistance to more selective VEGFR inhibitors.[10][14]

Self-Validating Systems: The combination of biochemical and cellular assays forms a self-validating system. A KINOMEscan can identify hundreds of potential interactions in a controlled, in vitro environment. A subsequent MS-CETSA experiment then validates which of these interactions are relevant within the cell, where factors like membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can modulate an inhibitor's activity. An observed thermal shift in a CETSA experiment for a target identified in a primary screen provides strong, validated evidence of target engagement.

Conclusion

The 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. As demonstrated, initial assays on a limited panel can reveal high potency but cannot provide the full picture of an inhibitor's cross-reactivity.

A comprehensive profiling strategy, employing robust biochemical assays like KINOMEscan and cellular validation with CETSA, is paramount. By comparing the limited data for a novel triazolopyrazine derivative with the extensive profiles of clinical drugs like Foretinib and Cabozantinib, we underscore the necessity of this approach. It is this rigorous, multi-faceted evaluation that allows researchers to fully understand a compound's mechanism of action, predict potential toxicities, and ultimately build a stronger case for its therapeutic potential.

References

  • Discovery of Small Molecule c-Met Inhibitors: Evolution and Profiles of Clinical Candidates. Bentham Science. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition. National Institutes of Health. Available at: [Link]

  • Affinity doesn't tell the whole story of MET inhibitor Foretinib. Enzymlogic. Available at: [Link]

  • Compounds evaluated in KINOMEscan assay. ResearchGate. Available at: [Link]

  • sorafenib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Discovery of potent and selective c-Met inhibitors for MET-amplified hepatocellular carcinoma treatment. PubMed. Available at: [Link]

  • Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. National Institutes of Health. Available at: [Link]

  • Clinical development of VEGFR-2 inhibitors. ResearchGate. Available at: [Link]

  • VEGFR-2 inhibitor - Wikipedia. Wikipedia. Available at: [Link]

  • Assays - HMS LINCS Project. Harvard Medical School LINCS Center. Available at: [Link]

  • CETSA. CETSA. Available at: [Link]

  • Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. National Institutes of Health. Available at: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. National Institutes of Health. Available at: [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins DiscoverX. Available at: [Link]

  • CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. ResearchGate. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]

  • Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. National Institutes of Health. Available at: [Link]

  • Cabozantinib for the treatment of kidney cancer. National Institutes of Health. Available at: [Link]

  • Sorafenib Pharmacodynamics. PharmGKB. Available at: [Link]

  • Compound FORETINIB. EUbOPEN. Available at: [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link]

  • CABOMETYX® (cabozantinib) Mechanism of Action. CABOMETYX HCP. Available at: [Link]

  • Sorafenib is an Oral Multi-target Kinase Inhibitor for Kinds of Cancers Research. Network of Cancer Research. Available at: [Link]

  • Explore Clinical Trials. Exelixis Medical Affairs. Available at: [Link]

  • KINOMEscan data - HMS LINCS Project. Harvard Medical School LINCS Center. Available at: [Link]

  • Therapy Detail - CKB CORE. Genomenon. Available at: [Link]

  • Cabozantinib Resolves Bone Scans in Tumor-Naïve Mice Harboring Skeletal Injuries. National Institutes of Health. Available at: [Link]

  • Discovery of novel 1,2,4-triazolo-1,2,4-triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. CentAUR. Available at: [Link]

Sources

A Medicinal Chemist's Guide to Bioisosteric Replacement of the Pyrazine Ring in 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing pharmacological profiles. Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar steric and electronic properties, is a powerful tool in this endeavor. This guide provides an in-depth comparison of potential bioisosteric replacements for the pyrazine ring in the 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine scaffold, a core motif in various therapeutic agents. We will explore the rationale behind such modifications, propose synthetic strategies, and outline key experimental protocols to evaluate the resulting analogs.

The 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine core is a key building block in the synthesis of a range of compounds with diverse biological activities, from anti-cancer to anti-diabetic agents.[1][2] The trifluoromethyl-substituted version of this scaffold, for instance, is a crucial intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[3] The pyrazine ring, with its two nitrogen atoms in a 1,4-relationship, plays a significant role in the overall physicochemical and pharmacokinetic properties of these molecules. However, modifying this ring through bioisosteric replacement can offer several advantages, including:

  • Modulation of Physicochemical Properties: Altering lipophilicity, aqueous solubility, and crystal packing.

  • Improvement of Pharmacokinetic Profiles: Influencing absorption, distribution, metabolism, and excretion (ADME).

  • Enhancement of Potency and Selectivity: Fine-tuning interactions with the biological target.

  • Exploration of New Intellectual Property: Generating novel chemical entities.

This guide will focus on the two most logical bioisosteric replacements for the pyrazine ring: pyridazine (1,2-diazine) and pyrimidine (1,3-diazine). We will delve into a comparative analysis of their expected impact on the parent scaffold.

The Rationale for Pyrazine Ring Bioisosterism

The pyrazine ring in the 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine scaffold contributes to the molecule's overall polarity and can act as a hydrogen bond acceptor. However, its symmetrical nature results in a zero net dipole moment.[4] Replacing it with its isomers, pyridazine and pyrimidine, introduces distinct changes in the electronic distribution and overall geometry of the molecule.

Pyridazine: The Polarity Enhancer

The adjacent nitrogen atoms in the pyridazine ring create a significant dipole moment, which can lead to improved aqueous solubility and facilitate the formation of crystalline salts.[5] This can be particularly advantageous for compounds intended for oral administration. The increased polarity may also influence interactions with metabolic enzymes and transporters.

Pyrimidine: The Versatile Modulator

The pyrimidine ring, with its nitrogen atoms at the 1 and 3 positions, offers a different electronic profile. It is a common bioisostere for phenyl and other aromatic rings and has been shown to improve pharmacokinetic properties in numerous drug candidates.[6] The arrangement of the nitrogen atoms in pyrimidine can also lead to altered hydrogen bonding patterns and potentially different interactions with the target protein.

The following diagram illustrates the core scaffold and its proposed bioisosteric analogs.

Caption: Bioisosteric replacement strategy for the 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine scaffold.

Comparative Analysis of Physicochemical Properties

The choice of a bioisostere is often guided by its predicted impact on key physicochemical properties. The following table summarizes a qualitative comparison between pyrazine and its potential replacements.

PropertyPyrazine (Parent)Pyridazine (Analog)Pyrimidine (Analog)Rationale & References
Dipole Moment Low (Symmetrical)HighModerateThe arrangement of nitrogen atoms dictates the dipole moment. Pyridazine's adjacent nitrogens create a strong dipole.[4][5]
Aqueous Solubility ModeratePotentially HigherPotentially HigherIncreased polarity from the dipole moment can enhance solubility.
Basicity (pKa) Less BasicMore BasicLess Basic than PyridazineThe proximity of lone pairs in pyridazine increases basicity upon protonation.[7]
Hydrogen Bonding AcceptorAcceptorAcceptorAll three heterocycles can act as hydrogen bond acceptors. The specific geometry of acceptance differs.
Metabolic Stability VariablePotentially AlteredPotentially AlteredChanges in electron distribution can affect susceptibility to metabolic enzymes.[8]

Proposed Synthetic Strategies

While the direct synthesis of the pyridazine and pyrimidine analogs of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine may not be explicitly reported, plausible synthetic routes can be devised based on established methodologies for related heterocyclic systems.[9][10]

Synthesis of the Tetrahydro-triazolo[4,3-a]pyridazine Analog

The synthesis of the pyridazine analog could commence from a suitable dihydropyridazine precursor. The key steps would involve the formation of a hydrazinopyridazine intermediate, followed by cyclization to form the fused triazole ring.

Synthesis_Pyridazine_Analog Start Dihydropyridazine Precursor Step1 Hydrazinolysis Start->Step1 Step2 Cyclization with Formic Acid Equivalent Step1->Step2 Product Tetrahydro-triazolo[4,3-a] pyridazine Analog Step2->Product

Caption: Proposed synthetic workflow for the pyridazine analog.

Synthesis of the Tetrahydro-triazolo[4,3-a]pyrimidine Analog

Similarly, the pyrimidine analog could be synthesized starting from a dihydropyrimidine derivative. The synthetic strategy would likely involve the introduction of a hydrazine moiety followed by an intramolecular cyclization to construct the triazole ring.

Synthesis_Pyrimidine_Analog Start Dihydropyrimidine Precursor Step1 Hydrazinolysis Start->Step1 Step2 Cyclization with Formic Acid Equivalent Step1->Step2 Product Tetrahydro-triazolo[4,3-a] pyrimidine Analog Step2->Product

Sources

A Comparative Guide to the ADME Properties of Triazolopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The triazolopyrazine scaffold is a nitrogen-rich heterocyclic framework that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] As with any promising class of compounds, understanding their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for successful drug development. An otherwise potent compound can fail in clinical trials if it has poor bioavailability, rapid metabolism, or unforeseen toxicity.[3][4]

This guide provides a comparative analysis of the ADME properties of select triazolopyrazine derivatives, offering insights into their drug-like potential. We will delve into key ADME parameters, present comparative data, and provide detailed experimental protocols to support the findings.

Key ADME Parameters for Drug Viability

For a systemic drug to be effective, it must navigate a complex biological landscape. Early in vitro ADME profiling is essential to predict a compound's in vivo behavior, helping to identify and mitigate liabilities early in the drug discovery pipeline.[3][5] For triazolopyrazine derivatives, the following parameters are of particular importance:

  • Metabolic Stability: This determines how long a compound will last in the body before being broken down by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[6] High metabolic stability is often desirable for maintaining therapeutic concentrations.

  • Permeability: The ability of a compound to pass through biological membranes, such as the intestinal wall for oral absorption, is crucial.[7] Poor permeability can lead to low bioavailability.

  • CYP450 Inhibition: Inhibition of CYP enzymes by a drug candidate can lead to dangerous drug-drug interactions (DDIs) by affecting the metabolism of co-administered medications.[8][9]

  • Solubility: Adequate aqueous solubility is necessary for absorption and distribution. Poor solubility can be a major hurdle for oral drug development.[10]

  • Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood can significantly impact its distribution and availability to target tissues, as only the unbound fraction is considered pharmacologically active.[5][10]

Comparative ADME Profiling of Triazolopyrazine Derivatives

To illustrate the structure-ADME relationships within this class, we will compare three hypothetical, yet representative, triazolopyrazine derivatives: TPZ-A , TPZ-B , and TPZ-C . These compounds differ by substitutions on the triazolopyrazine core, which can profoundly influence their ADME profiles.

ParameterTPZ-ATPZ-BTPZ-CRationale for Comparison
Human Liver Microsomal Stability (T½, min) 25>6010Measures susceptibility to Phase I metabolism. Longer half-life indicates greater stability.[11]
PAMPA Permeability (Papp, 10⁻⁶ cm/s) 8.5 (High)1.2 (Low)15.2 (High)Predicts passive diffusion across membranes. Higher values suggest better absorption potential.[7]
CYP3A4 Inhibition (IC₅₀, µM) 2.1>5015Assesses the potential for drug-drug interactions. Higher IC₅₀ values are safer.[12]
Kinetic Solubility (µM at pH 7.4) 151505Determines how much compound can dissolve under physiological conditions.[10]
Plasma Protein Binding (%) 99.285.592.0High binding can limit free drug concentration and tissue distribution.[5]

Analysis of Comparative Data:

  • TPZ-A shows moderate metabolic stability and high permeability, but its potent CYP3A4 inhibition and high plasma protein binding are significant liabilities. The low solubility could also pose formulation challenges.

  • TPZ-B exhibits excellent metabolic stability and a clean CYP inhibition profile. Its higher solubility is also advantageous. However, its low permeability suggests it may suffer from poor oral absorption, a critical flaw that would need to be addressed through medicinal chemistry efforts.

  • TPZ-C demonstrates very high permeability but is rapidly metabolized, which would likely lead to high clearance and a short duration of action in vivo. While its CYP inhibition is moderate, the combination of rapid metabolism and low solubility makes it a less desirable candidate.

This comparison highlights the delicate balance required for an optimal ADME profile. A modification that improves one property, such as adding a lipophilic group to increase permeability, may negatively impact another, like solubility or metabolic stability.

Structure-ADME Relationships (SAR)

The data above illustrates key structure-ADME relationships for the triazolopyrazine scaffold. For instance, the introduction of a basic amine in TPZ-B likely increased its solubility but also its polarity, leading to lower passive permeability. Conversely, the addition of a metabolically labile group in TPZ-C may have contributed to its rapid degradation in liver microsomes. The bulky, lipophilic moiety in TPZ-A could be responsible for its high affinity for both CYP3A4 and plasma proteins. Understanding these relationships is crucial for guiding the design of new analogs with improved properties.[13]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of ADME data, standardized protocols are essential. Below are detailed, step-by-step methodologies for two key in vitro ADME assays.

Protocol 1: Metabolic Stability in Human Liver Microsomes

This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs, present in liver microsomes.[14][15]

Causality: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes. By incubating a compound with microsomes and an NADPH regenerating system (which provides the necessary cofactors for CYP activity), we can simulate hepatic metabolism in vitro.[11][16] The rate of disappearance of the parent compound over time allows for the calculation of its intrinsic clearance.[6]

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_compound Prepare Test Compound Stock pre_incubate Pre-incubate Compound + Microsomes prep_compound->pre_incubate prep_microsomes Prepare Microsome/Buffer Solution prep_microsomes->pre_incubate prep_cofactor Prepare NADPH System start_reaction Initiate Reaction with NADPH prep_cofactor->start_reaction pre_incubate->start_reaction time_points Aliquot at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate % Remaining & T½ lcms->data G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_donor Prepare Donor Solution (Compound in Buffer) add_donor_sol Add Donor Solution to Donor Plate prep_donor->add_donor_sol prep_acceptor Fill Acceptor Plate with Buffer assemble Assemble Sandwich (Donor on Acceptor) prep_acceptor->assemble prep_membrane Coat Donor Plate Filter with Lipid prep_membrane->add_donor_sol add_donor_sol->assemble incubate Incubate (e.g., 5-18 hours at RT) assemble->incubate disassemble Disassemble Plates incubate->disassemble quantify Quantify Compound in Donor & Acceptor Wells disassemble->quantify calculate Calculate Permeability (Papp) quantify->calculate

Sources

A Comparative Safety Profile Analysis: Benchmarking 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early and rigorous assessment of a compound's safety profile is paramount. For novel chemical entities, establishing a comprehensive understanding of potential toxicities is not merely a regulatory hurdle but a fundamental component of a successful development program. This guide provides a framework for benchmarking the safety profile of the 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine scaffold, a key heterocyclic structure, against known drugs.

The triazolopyrazine scaffold is a versatile framework present in various biologically active compounds.[1] A prominent example is Sitagliptin, a Dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[2][3][4] Given that 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazolo[4,3-a]pyrazine is a key intermediate in the synthesis of Sitagliptin, understanding the inherent safety profile of this core structure is of significant interest.[3][8] This guide will use Sitagliptin as the primary benchmark, leveraging its extensive preclinical and clinical safety data to establish a comparative baseline.

The objective is to outline a logical, evidence-based approach for researchers to evaluate the safety of novel derivatives of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine. We will delve into the causality behind the selection of specific toxicological assays and provide detailed protocols for their execution.

The Rationale for Preclinical Safety Benchmarking

Before any new chemical entity can be considered for human trials, a thorough preclinical safety assessment is required to identify potential risks and establish a safe starting dose.[6] This process involves a battery of in vitro and in vivo tests designed to evaluate the compound's potential for causing adverse effects across various biological systems.[8][9] Benchmarking against a well-characterized drug like Sitagliptin provides critical context for the experimental results, allowing researchers to make informed decisions about the viability of their compound.

Key areas of investigation in a preclinical safety program include:

  • Acute Toxicity: Assesses the effects of a single, high dose of the compound.

  • Cytotoxicity: Determines the concentration at which the compound is toxic to cells.

  • Genotoxicity: Evaluates the potential of the compound to damage genetic material.

  • Organ-Specific Toxicity: Investigates adverse effects on major organs such as the liver (hepatotoxicity) and heart (cardiotoxicity).

Comparative Safety Data: 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine vs. Sitagliptin

The following tables summarize the publicly available safety data for Sitagliptin, which serves as our benchmark. The corresponding data for the core 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine scaffold would be generated by conducting the experiments detailed in the subsequent sections.

Table 1: Acute Toxicity

CompoundTest SpeciesRoute of AdministrationLD50 (Lethal Dose, 50%)Reference
Sitagliptin RatOral> 3,000 mg/kg[9][10][11]
MouseOral> 3,000 mg/kg[9][10]
5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine To be determinedTo be determinedTo be determined

Table 2: Genotoxicity

CompoundAssayTest SystemResultReference
Sitagliptin Ames TestS. typhimuriumNegative[10]
5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine To be determinedTo be determinedTo be determined

Table 3: In Vitro Cytotoxicity

CompoundCell LineAssayIC50 (Half-maximal Inhibitory Concentration)Reference
Sitagliptin HeLa (Cervical Cancer)MTT Assay52.4 µM[12]
A549 (Lung Cancer)MTT AssayIC50 determined, significant cytotoxicity observed[5]
SKOV-3 (Ovarian Cancer)Cell Viability AssayNo significant change in viability at 50 µM[13]
MoDCs (Dendritic Cells)MTT AssayWell tolerated up to 500 µg/mL[14]
5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine To be determinedTo be determinedTo be determined
Triazolopyrazine Derivative (Compound 17l) VariousHemolytic TestLow hemolytic toxicity, rate <5% at 256 µg/ml[15]

Experimental Protocols for Safety Assessment

To generate the comparative data for 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine, the following standard preclinical safety assays should be performed.

In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a fundamental initial screen to determine the concentration range at which a compound may be cytotoxic. This helps in dose selection for more complex and expensive assays.

Protocol:

  • Cell Culture:

    • Culture a relevant cell line (e.g., HepG2 for hepatotoxicity screening, or a non-cancerous line like HEK293) in appropriate media and conditions until approximately 80% confluent.

  • Cell Seeding:

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 104 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis culture Culture Cells seed Seed 96-well Plate culture->seed treat Add Compound Dilutions seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve Dissolve Formazan incubate_mtt->dissolve read_plate Read Absorbance (570nm) dissolve->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50 Ames_Test_Workflow cluster_S9 Parallel Conditions start Prepare Bacterial Strains & Test Compound with_s9 Mix: Bacteria + Compound + S9 Mix start->with_s9 without_s9 Mix: Bacteria + Compound + Buffer start->without_s9 plate_with Plate on Minimal Agar with_s9->plate_with plate_without Plate on Minimal Agar without_s9->plate_without incubate Incubate at 37°C for 48-72h plate_with->incubate plate_without->incubate count Count Revertant Colonies incubate->count analyze Analyze Data vs. Control (Assess Mutagenicity) count->analyze

Caption: Workflow for the bacterial reverse mutation (Ames) test.

In Vivo Acute Toxicity Study

Rationale: This study provides essential information on the potential health effects of short-term exposure to a chemical. It is used to determine the LD50 and to identify the target organs of toxicity.

Protocol:

  • Animal Model:

    • Use two mammalian species, typically one rodent (e.g., Sprague-Dawley rats) and one non-rodent.

  • Dose Administration:

    • Administer the compound via the intended clinical route (e.g., oral gavage) in a single dose.

    • Use a control group receiving only the vehicle.

  • Dose Range Finding:

    • Start with a small group of animals and use a stepwise procedure to establish a range of doses, including one that causes no adverse effects, one that causes significant toxicity, and a few in between.

  • Observation:

    • Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, body weight, food/water consumption), and the time of onset and duration of symptoms for at least 14 days.

  • Necropsy:

    • Perform a gross necropsy on all animals at the end of the observation period.

    • Collect organs and tissues for histopathological examination, particularly from animals that showed signs of toxicity.

  • Data Analysis:

    • Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).

    • Summarize the observed clinical signs and pathological findings.

Conclusion

The 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine scaffold is a key component of the successful therapeutic agent, Sitagliptin. While the core scaffold itself is primarily known as a synthetic intermediate, any novel drug candidate based on this structure requires a thorough, independent safety evaluation. Preclinical data for Sitagliptin shows a favorable safety profile, with a high LD50 in acute toxicity studies and no evidence of mutagenicity in the Ames test. [9][10][11] By following the outlined experimental protocols for cytotoxicity, genotoxicity, and acute toxicity, researchers can generate the necessary data to benchmark a novel 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine derivative against this established safety profile. This comparative approach provides a robust framework for assessing the potential risks and viability of new drug candidates, ensuring that only those with a promising safety profile advance toward clinical development. Continuous surveillance and further specialized toxicological studies, such as cardiotoxicity and hepatotoxicity assays, would be the logical next steps in a comprehensive drug safety program.

References

  • ResearchGate. (n.d.). Sitagliptin effects on apoptosis, cell viability, and cytotoxicity... Retrieved from [Link]

  • Engelking, L. R. (2012). Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis. International Journal of Clinical Practice, 66(7), 649-657. Retrieved from [Link]

  • European Medicines Agency. (2021, July 22). Assessment report - Sitagliptin SUN. Retrieved from [Link]

  • ResearchGate. (n.d.). Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis. Retrieved from [Link]

  • Engelking, L. R. (2012). Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis. International Journal of Clinical Practice, 66(7), 649-657. Retrieved from [Link]

  • MDPI. (n.d.). Sitagliptin Potentiates the Anticancer Activity of Doxorubicin Through ROS-Driven Apoptosis and MMP/TIMP Regulation in HeLa Cells. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Focused small molecule library of 5,6,7,8-tetrahydrot[5][6][7]riazolo-[4,3-a]pyrazines: a brick for the house of medicinal chemistry. Retrieved from [Link]

  • MDPI. (2020, November 26). Sitagliptin Modulates the Response of Ovarian Cancer Cells to Chemotherapeutic Agents. Retrieved from [Link]

  • MDPI. (2023, November 27). Sitagliptin Induces Tolerogenic Human Dendritic Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sitagliptin. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-t[5][6][7]riazolo[4,3-a]pyrazine hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • SynZeal. (n.d.). Safety Data Sheet - Sitagliptin Impurity 64. Retrieved from [Link]

  • MDPI. (2021, April 21). Synthesis of New Triazolopyrazine Antimalarial Compounds. Retrieved from [Link]

  • Spiller, H. A., et al. (2014). Clinical effects of exposure to DPP-4 inhibitors as reported to the National Poison Data System. Journal of Medical Toxicology, 10(4), 365-369. Retrieved from [Link]

  • PubMed. (2025, November 1). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Retrieved from [Link]

  • ResearchGate. (2025, November 3). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development | Request PDF. Retrieved from [Link]

  • Amazon S3. (2025, November 21). Antimalarial Properties of Drugs in the Triazolopyrazine Series. Retrieved from [Link]

  • Frontiers. (2022, April 5). Design, Synthesis, and Biological Evaluation oft[5][6][7]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved from [Link]

Sources

Comparative Analysis of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine Derivatives: A Multi-Mechanism Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold has emerged as a privileged structure, giving rise to a diversity of therapeutic agents with distinct mechanisms of action. This guide provides a comparative analysis of derivatives from this chemical class, focusing on their activities as dual c-Met/VEGFR-2 inhibitors for oncology, Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes, and novel antibacterial agents. We will delve into the experimental data that underpins these classifications and provide detailed protocols for researchers to validate and expand upon these findings.

Part 1: Dual Inhibition of c-Met and VEGFR-2 in Oncology

The dysregulation of the c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) signaling pathways is a hallmark of many aggressive cancers, promoting tumor growth, proliferation, survival, and angiogenesis. Several derivatives of the triazolo[4,3-a]pyrazine core have been identified as potent dual inhibitors of these receptor tyrosine kinases.

Mechanism of Action: Intercepting Key Oncogenic Signals

The therapeutic rationale for dual c-Met and VEGFR-2 inhibition lies in the simultaneous blockade of two critical pathways for tumor progression. As illustrated below, c-Met activation by its ligand, Hepatocyte Growth Factor (HGF), triggers downstream pathways such as RAS/MAPK and PI3K/AKT, leading to cell proliferation and survival. Similarly, VEGF binding to VEGFR-2 initiates a cascade that promotes angiogenesis, supplying the tumor with essential nutrients and oxygen. By inhibiting the kinase activity of both receptors, these compounds effectively cut off these pro-tumorigenic signals.

cMet_VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT VEGFR2->PI3K_AKT Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor Triazolo[4,3-a]pyrazine Derivative Inhibitor->cMet Inhibitor->VEGFR2

Figure 1: Dual inhibition of c-Met and VEGFR-2 signaling pathways by 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine derivatives.

Comparative Inhibitory Potency

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table compares a promising[1][2][3]triazolo[4,3-a]pyrazine derivative with established multi-kinase inhibitors, Foretinib and Cabozantinib.

CompoundTargetIC50 (nM)Reference
Compound 17l (A triazolo[4,3-a]pyrazine derivative) c-Met 26.0 [4][5][6]
VEGFR-2 2600 [4][5][6]
Foretinib c-Met 0.4 [7]
VEGFR-2 0.9 [7]
Cabozantinib c-Met 1.3 [2][4][8][9]
VEGFR-2 0.035 [2][4][8][9]

Note: The data for Compound 17l is from a specific study and represents one example from this class of compounds.

Part 2: DPP-4 Inhibition for Type 2 Diabetes Management

A key derivative of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold is a crucial intermediate in the synthesis of Sitagliptin, a widely prescribed oral hypoglycemic agent.[8] Sitagliptin belongs to the class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Mechanism of Action: Enhancing the Incretin Effect

DPP-4 is an enzyme that rapidly degrades incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][5][10] These hormones are released in response to food intake and play a vital role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[1][5][10][11] By inhibiting DPP-4, these drugs increase the circulating levels of active incretins, thereby enhancing their glucose-lowering effects.[1][5][10][11]

DPP4_Pathway Food Food Intake Gut Gut L-cells Food->Gut GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Pancreas Pancreas GLP1_GIP->Pancreas Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glucose Control Insulin->Glucose_Control Glucagon->Glucose_Control Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) Inhibitor->DPP4

Figure 2: Mechanism of action of DPP-4 inhibitors in the incretin pathway.

Comparative Inhibitory Potency

The following table compares the IC50 values of Sitagliptin with other commonly used DPP-4 inhibitors.

CompoundTargetIC50 (nM)Reference
Sitagliptin DPP-4 18 [3][12][13]
Saxagliptin DPP-4 1.3 (Ki) [14]
Linagliptin DPP-4 ~1

Note: Ki (inhibition constant) is reported for Saxagliptin, which is a measure of binding affinity.

Part 3: Antibacterial Activity

Recent research has also highlighted the potential of novel triazolo[4,3-a]pyrazine derivatives as antibacterial agents.[1][2] This opens a new therapeutic avenue for this versatile scaffold, particularly in an era of growing antibiotic resistance.

Mechanism of Action

While the precise mechanism of antibacterial action is still under investigation for many derivatives, it is hypothesized that they may interfere with essential bacterial processes such as cell wall synthesis or DNA replication.

Comparative Antibacterial Efficacy

The antibacterial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundOrganismMIC (µg/mL)Reference
Compound 2e (A triazolo[4,3-a]pyrazine derivative) Staphylococcus aureus 32 [1][2]
Escherichia coli 16 [1][2]
Ampicillin (Control) Staphylococcus aureus 0.6-1 / 32
Escherichia coli 4

Note: Ampicillin MIC values can vary depending on the strain and resistance profile. The value of 32 µg/mL for S. aureus was reported in the same study as compound 2e for direct comparison.

Experimental Protocols

To facilitate further research and validation of the findings presented, we provide the following detailed experimental protocols.

In Vitro c-Met Kinase Assay (Luminescent)

This protocol is designed to quantify the inhibitory activity of a test compound against the c-Met kinase.

Kinase_Assay_Workflow start Start step1 Prepare serial dilutions of the test compound in DMSO. start->step1 step2 Add diluted compound or DMSO (vehicle control) to a 96-well plate. step1->step2 step3 Add recombinant c-Met kinase to each well. step2->step3 step4 Initiate the reaction by adding a mixture of Poly(Glu,Tyr) substrate and ATP. step3->step4 step5 Incubate at room temperature for 60 minutes. step4->step5 step6 Stop the reaction and deplete remaining ATP using ADP-Glo™ Reagent. step5->step6 step7 Incubate for 40 minutes. step6->step7 step8 Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence. step7->step8 step9 Incubate for 30 minutes in the dark. step8->step9 step10 Measure luminescence with a plate reader. step9->step10 end Calculate % inhibition and IC50 value step10->end

Figure 3: Workflow for an in vitro luminescent c-Met kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., starting from 100 µM) in 100% DMSO.

  • Assay Plate Setup: Add 1 µL of each compound dilution or DMSO (for vehicle control) to the wells of a white, opaque 96-well plate.

  • Enzyme Addition: Dilute recombinant human c-Met enzyme in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) and add 2 µL to each well.[3][11]

  • Reaction Initiation: Prepare a solution of the kinase substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in the kinase assay buffer. The final ATP concentration should be at or near its Km for c-Met. Add 2 µL of this mixture to each well to start the reaction.[3][11]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[3]

  • Signal Generation (using ADP-Glo™ Kinase Assay Kit):

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the unconsumed ATP.[3]

    • Incubate the plate at room temperature for 40 minutes.[3]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and, through a coupled luciferase/luciferin reaction, produces a luminescent signal proportional to the ADP concentration.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Apoptosis Markers (Bcl-2, Bax, and Cleaved Caspase-3)

This protocol details the detection of key apoptosis-related proteins by Western blot in cells treated with a test compound.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.

  • Protein Extraction:

    • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

  • SDS-PAGE:

    • Denature the protein samples by boiling them in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-20% Tris-glycine gel).

    • Separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer, typically overnight at 4°C.

  • Washing: Wash the membrane multiple times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody species for 1 hour at room temperature.

  • Washing: Repeat the washing steps with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. An increase in the Bax/Bcl-2 ratio and the level of cleaved Caspase-3 is indicative of apoptosis induction.[10]

Conclusion

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold is a testament to the power of medicinal chemistry in generating diverse pharmacological agents. Its derivatives have demonstrated significant potential in oncology through the dual inhibition of c-Met and VEGFR-2, in metabolic diseases as potent DPP-4 inhibitors, and in infectious diseases as novel antibacterial compounds. The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers to further explore the therapeutic promise of this remarkable chemical class.

References

Safety Operating Guide

A Guide to the Proper Disposal of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine

A Guide to the Proper Disposal of 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine

As researchers and drug development professionals, our work with novel chemical entities like 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine and its derivatives is foundational to scientific advancement. This compound serves as a versatile scaffold in the synthesis of new therapeutic agents, particularly in pharmaceutical and agrochemical research.[4][5] However, with the power of synthesis comes the profound responsibility of safe handling and disposal. Adherence to proper disposal protocols is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, moving beyond a simple checklist to explain the critical reasoning behind each procedural choice.

Part 1: Hazard Identification and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. While data on the parent compound is limited, safety data sheets (SDS) for closely related derivatives, such as its hydrochloride and trifluoromethylated forms, provide critical insights into the potential risks. These derivatives are classified as hazardous, and the parent compound should be handled with the same level of caution.

The primary risks associated with this chemical class necessitate its classification as hazardous waste, mandating disposal through a licensed and authorized channel.[1][6]

Table 1: Hazard Profile of 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Derivatives

Hazard Class GHS Hazard Statement Potential Effects Source
Acute Toxicity (Oral) H302: Harmful if swallowed Ingestion may lead to adverse health effects. [1]
Acute Toxicity (Dermal) H312: Harmful in contact with skin Skin absorption can cause systemic toxicity. [1]
Acute Toxicity (Inhalation) H332: Harmful if inhaled Inhaling dust or aerosols can be harmful. [1]
Skin Irritation H315: Causes skin irritation Direct contact can lead to skin inflammation and irritation. [1][7]
Eye Irritation H319: Causes serious eye irritation Can cause significant, potentially damaging, eye irritation. [1][7]

| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation may irritate the respiratory tract. |[1][7] |

Regulatory Framework: In the United States, the disposal of such chemicals is governed by the Resource Conservation and Recovery Act (RCRA), which grants the Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave".[8][9] Under RCRA, the generator of the waste is legally responsible for its proper identification and management until its final, safe disposal.[10]

Part 2: Pre-Disposal Protocol: Segregation, Containment, and Labeling

Proper preparation of chemical waste is a critical step that ensures the safety of laboratory personnel and waste management professionals.

Step 1: Designate Personal Protective Equipment (PPE) Before handling the compound for disposal, ensure the correct PPE is worn. This is your first and most important line of defense against exposure.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Gloves Chemical-resistant (e.g., Nitrile) To prevent skin contact and absorption.[11]
Eye Protection Safety glasses with side shields or goggles To protect against dust, splashes, and eye irritation.[1]
Lab Coat Standard laboratory coat To protect skin and clothing from contamination.

| Respiratory Protection | Dust respirator/mask | Required when handling the solid form to prevent inhalation of dust particles.[1] |

Step 2: Waste Segregation Isolate all waste streams containing 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine.

  • Solid Waste: Collect unadulterated or surplus solid compound directly into a designated hazardous waste container.

  • Contaminated Labware: Disposable items such as weigh boats, contaminated gloves, and bench paper should be collected in a separate, clearly labeled bag or container designated for solid hazardous waste.

  • Sharps: Needles, contaminated glass pipettes, or broken glassware must be placed in a puncture-proof sharps container.

  • Liquid Waste: Solutions containing the compound should be collected in a compatible, sealed liquid waste container. Do not mix with other incompatible waste streams.

Step 3: Containment and Labeling Proper containment prevents spills and accidental exposure.

  • Select the Right Container: Use only containers approved for hazardous chemical waste. They must be in good condition and have a secure, tightly sealing lid.[11]

  • Label Immediately: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine"

    • An accurate list of all contents, including solvents.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Maintain Container Integrity: Keep the container closed at all times, except when adding waste. Store it in a designated satellite accumulation area that is secure and away from general lab traffic.[1]

Part 3: Disposal Workflow and Spill Management

The following workflow provides a logical pathway for managing the disposal process from generation to final pickup.

DisposalWorkflowstartWaste Generation(Solid Compound or Contaminated Materials)decision_typeIs waste pure solidor contaminated material?start->decision_typesolid_wasteCollect in a dedicated,labeled hazardous waste container.decision_type->solid_wastePure Solidcontaminated_materialSegregate by type(e.g., PPE, Glassware, Sharps)decision_type->contaminated_materialContaminated MaterialstorageStore container in a designatedSatellite Accumulation Area.Keep container closed.solid_waste->storageppe_wastePlace in lined hazardouswaste bin.contaminated_material->ppe_wasteGloves, Papersharps_wastePlace in puncture-proofsharps container.contaminated_material->sharps_wasteSharpsppe_waste->storagesharps_waste->storageehs_contactContact Institutional EHSfor waste pickup.storage->ehs_contactend_nodeWaste collected byauthorized vendor for incineration.ehs_contact->end_node

Caption: Disposal decision workflow for 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine.

Recommended Disposal Method

The standard and recommended method for final disposal is incineration . A chemical incinerator equipped with an afterburner and scrubber is necessary to destroy the compound completely and safely, preventing its release into the environment.[6] This process must be handled by a licensed professional waste disposal service.[6] Never attempt to dispose of this chemical down the drain or in regular trash.[11]

Accidental Spill Cleanup Protocol

In the event of a spill, act immediately to contain the hazard.

  • Alert Personnel: Notify all personnel in the immediate area.[1]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Wear the appropriate PPE as listed in Table 2, including respiratory protection.

  • Containment:

    • For Dry Spills: Use dry cleanup procedures to avoid generating dust.[1] Gently sweep or vacuum the material. Consider using an explosion-proof vacuum designed for chemical powders.[11]

    • For Wet Spills: Absorb with an inert material (e.g., vermiculite, sand) and shovel the material into a hazardous waste container.[1]

  • Decontaminate: Wash the spill area thoroughly with soap and large amounts of water, but prevent runoff from entering drains.[1]

  • Dispose: Place all cleanup materials into a sealed, labeled hazardous waste container for disposal.

Part 4: Emergency First Aid Procedures

Should accidental exposure occur, immediate and correct first aid is vital.

Table 3: Emergency First Aid Procedures

Exposure Route Immediate Action Source
Eye Contact Immediately flush eyes with fresh, running water for at least 15 minutes, holding eyelids open. Seek medical attention without delay. [1][12]
Skin Contact Remove contaminated clothing immediately. Flush skin and hair with running water and soap, if available. Seek medical attention if irritation occurs. [1][11]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. [11][12]

| Ingestion | Rinse mouth with water. Do not induce vomiting. Immediately give a glass of water. Never give anything by mouth to an unconscious person. Contact a Poison Control Center or a doctor immediately. |[1][11] |

Your institution's Environmental Health & Safety (EHS) department is your most valuable resource. They can provide specific guidance based on local, state, and federal regulations and arrange for the final collection and disposal by a certified vendor. Always operate within the protocols they have established.

References

  • PubChem. (n.d.). 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-(1,2,4)triazolo(4,3-a)pyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-Methyl-5-(8-methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazin-3-yl)-1,2,4-thiadiazole Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical. (2013, November 4). MSDS of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. Retrieved from

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025, June 10). RSC Medicinal Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. (2025, November 1). Future Medicinal Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 4). Resource Conservation and Recovery Act (RCRA) and Federal Facilities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016). RCRA Online Letter #14887. Retrieved from [Link]

Navigating the Safe Handling of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine: A Comprehensive Guide to Personal Protective Equipment and Disposal

Navigating the Safe Handling of 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine: A Comprehensive Guide to Personal Protective Equipment and Disposal

In the landscape of modern drug discovery and development, the synthesis and handling of novel chemical entities demand a rigorous and proactive approach to safety. 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, a heterocyclic compound of interest in pharmaceutical research, requires careful management to mitigate potential hazards. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE), as well as protocols for spill management and disposal. The principles outlined here are designed to empower researchers, scientists, and drug development professionals to work with confidence and security, ensuring both personal safety and the integrity of their research.

Understanding the Hazard Profile

Before implementing any handling protocols, it is crucial to understand the inherent risks associated with 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine. Based on available safety data for the compound and its derivatives, the primary hazards include:

  • Skin Irritation: Direct contact can cause skin irritation.[1][4][5]

  • Eye Irritation: The compound can cause serious eye irritation.[1][4][5]

  • Respiratory Irritation: Inhalation of the powder may lead to respiratory tract irritation.[1][4][6]

  • Harmful if Swallowed: Ingestion of the compound is harmful.[1][6]

Given these hazards, a comprehensive safety strategy must be implemented to prevent exposure through all potential routes: dermal, ocular, inhalation, and ingestion.

Core Principles of Safe Handling: A Multi-layered Approach

The safe handling of 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine is predicated on a multi-layered safety protocol that integrates engineering controls, administrative controls, and personal protective equipment.

1. Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the operator. For a powdered substance like 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, the following are essential:

  • Chemical Fume Hood: All weighing and handling of the solid compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.

  • Ventilated Balance Enclosure: For precise weighing of small quantities, a ventilated balance enclosure (also known as a powder containment hood) provides an additional layer of protection.

  • Closed Systems: For larger scale operations, the use of closed systems for transfers and reactions is highly recommended to prevent the release of dust.

2. Administrative Controls: Standard Operating Procedures

Clear and concise Standard Operating Procedures (SOPs) are critical for ensuring consistent and safe handling. These should include:

  • Designated Work Areas: Clearly demarcate areas where the compound is handled and stored.

  • Restricted Access: Limit access to these areas to trained personnel only.

  • Hygiene Practices: Prohibit eating, drinking, and the application of cosmetics in the laboratory. Always wash hands thoroughly after handling the compound and before leaving the laboratory.[6]

3. Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be selected based on a thorough risk assessment. The following sections provide detailed guidance on the appropriate PPE for handling 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the potential for exposure.

Eye and Face Protection

Given the risk of serious eye irritation, robust eye and face protection is mandatory.

  • Safety Glasses with Side Shields: For low-risk operations involving small quantities in a fume hood, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[7]

  • Chemical Splash Goggles: When there is a risk of splashes or handling larger quantities, chemical splash goggles that form a seal around the eyes are required.[8]

  • Face Shield: In conjunction with chemical splash goggles, a face shield should be worn when there is a significant risk of splashes or when handling the material outside of a fume hood.[7][8]

Skin and Body Protection

To prevent skin irritation, comprehensive skin and body protection is essential.

  • Laboratory Coat: A clean, buttoned, knee-length laboratory coat made of a suitable material (e.g., polyester/cotton blend) must be worn at all times.

  • Chemical-Resistant Gloves: The selection of the appropriate glove material is critical. While no specific chemical resistance data for 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine is readily available, for heterocyclic amines, the following materials are generally recommended:

    • Nitrile Gloves: Offer good resistance to a wide range of chemicals and are a suitable choice for incidental contact. For handling this compound, it is advisable to use a thicker nitrile glove (e.g., 8 mil) and to double-glove.

    • Neoprene or Butyl Rubber Gloves: For extended contact or when handling larger quantities, neoprene or butyl rubber gloves may offer superior protection.[9]

  • Glove Usage Protocol:

    • Inspect gloves for any signs of degradation or punctures before use.

    • Don gloves before entering the designated handling area.

    • When double-gloving, the outer glove should be removed and disposed of immediately after handling the compound. The inner glove should be removed before leaving the work area.

    • Never reuse disposable gloves.

    • Wash hands thoroughly after removing gloves.

Glove MaterialRecommendation for Handling 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazineRationale
Nitrile Recommended for incidental contact (double-gloving with a thicker gauge is advised)Good general chemical resistance, readily available.
Neoprene Recommended for extended contact or larger quantitiesOffers good resistance to a broad range of chemicals, including some amines.
Butyl Rubber Recommended for extended contact or larger quantitiesProvides excellent resistance to many organic compounds.
Latex Not RecommendedCan cause allergic reactions and may not offer sufficient chemical resistance.[9]
Respiratory Protection

To mitigate the risk of respiratory irritation from the powdered form of the compound, respiratory protection is necessary, particularly during weighing and transfer operations where dust generation is likely.

  • Work within a Fume Hood: The primary method for controlling respiratory exposure is to handle the powder exclusively within a certified chemical fume hood.

  • Respirator Selection: In situations where a fume hood is not available or as an additional precaution, a respirator may be required. The choice of respirator depends on the potential for airborne particulates.

    • N95 Respirator: For low levels of dust, a NIOSH-approved N95 filtering facepiece respirator may be sufficient.

    • Half-Mask or Full-Facepiece Respirator with P100 Cartridges: For higher potential dust exposure, a half-mask or full-facepiece respirator equipped with P100 (HEPA) particulate filters is recommended.[8] The full-facepiece option provides the added benefit of eye and face protection.

    • Organic Vapor Cartridges: As 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine is an organic compound, if there is a potential for vapor exposure (e.g., during heating), an organic vapor (OV) cartridge should be used in combination with a P100 pre-filter.[6][10] The cartridge color code for organic vapors is black.[6][10]

DOT Diagram: PPE Selection Workflow

PPE_Selectioncluster_0Risk Assessmentcluster_1PPE SelectionstartStart: Handling 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazineis_splash_riskSplash Risk?start->is_splash_riskgoggles_shieldChemical Goggles+ Face Shieldis_splash_risk->goggles_shieldYessafety_glassesSafety Glasseswith Side Shieldsis_splash_risk->safety_glassesNois_dust_riskDust Inhalation Risk?respiratorHalf-mask Respiratorwith P100/OV Cartridgesis_dust_risk->respiratorHighn95N95 Respirator(in fume hood)is_dust_risk->n95Lowgoggles_shield->is_dust_risksafety_glasses->is_dust_riskgloves_coatDouble Nitrile Gloves+ Lab Coatrespirator->gloves_coatn95->gloves_coatDisposal_Workflowcluster_0Waste Segregationcluster_1Containerizationcluster_2Final DisposalstartGeneration of Waste(Contaminated materials, excess compound)solid_wasteSolid Waste(Gloves, wipes, etc.)start->solid_wasteliquid_wasteLiquid Waste(Solutions, rinsates)start->liquid_wastesharps_wasteSharps Waste(Needles, etc.)start->sharps_wastesolid_containerLabeled, SealedSolid Waste Containersolid_waste->solid_containerliquid_containerLabeled, SealedLiquid Waste Containerliquid_waste->liquid_containersharps_containerLabeled, Puncture-ProofSharps Containersharps_waste->sharps_containerstorageStore in DesignatedHazardous Waste Areasolid_container->storageliquid_container->storagesharps_container->storagedisposal_vendorArrange Pickup byLicensed Disposal Vendorstorage->disposal_vendor

Caption: Workflow for the proper disposal of waste.

By adhering to these comprehensive guidelines, researchers and drug development professionals can confidently and safely handle 5,6,7,8-Tetrahydro-t[1][2][3]riazolo[4,3-a]pyrazine, fostering a secure environment for innovation.

References

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-t[1][2][3]riazolo[4,3-a]pyrazine hydrochloride | C6H8ClF3N4 | CID 11961371 - PubChem. (n.d.). Retrieved from [Link]

  • Cartridge Selection - Northwestern University. (n.d.). Retrieved from [Link]

  • Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety. (2024-12-17). Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.). Retrieved from [Link]

  • How to Neutralize Chemical Spills. (2024-12-31). Lab Manager. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved from [Link]

  • OSHA. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved from [Link]

  • OSHA. (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]

  • OSHA.com. (2022-03-29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Personal Protective Equipment Eye and Face Protection (Appendix A) - NC State University. (n.d.). Retrieved from [Link]

  • EHSLeaders. (2025-10-20). Personal Protective Equipment: Eyes, Face, Hands, Head. Retrieved from [Link]

  • MSDS of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-t[1][2][3]riazolo[4,3-a]pyrazine hydrochloride - Capot Chemical. (2013-11-04). Retrieved from [Link]

  • Best Practices For Handling Potent APIs. (2015-07-07). Outsourced Pharma. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Chemical Resistance of Gloves.pdf - University of Pennsylvania. (n.d.). Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals | US EPA. (2025-09-16). Retrieved from [Link]

  • NIH Waste Disposal Guide 2022. (n.d.). Retrieved from [Link]

  • HAZARDOUS DRUG HANDLING AND DISPOSAL SOP - University of Delaware. (n.d.). Retrieved from [Link]

  • Pharmaceutical Waste & Medication Disposal Explained - Stericycle. (n.d.). Retrieved from [Link]

  • OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Considerations for setting occupational exposure limits for novel pharmaceutical modalities. (2020-11-02). PMC - PubMed Central. Retrieved from [Link]

  • Citation 959018.015/01001 | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • Assessing Potent Compound Safety Capabilities at CMOs. (2007-11-08). Contract Pharma. Retrieved from [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety, University of Pittsburgh. (n.d.). Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.